1-Methyl-1,2,3,4-tetrahydroquinoxaline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2,3-dihydro-1H-quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-11-7-6-10-8-4-2-3-5-9(8)11/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLZJUPRTINRQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70957774 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70957774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36438-97-8 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36438-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoxaline, 1,2,3,4-tetrahydro-1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036438978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70957774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHYL-1,2,3,4-TETRAHYDROQUINOXALINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: The Significance of the N-Methylated Tetrahydroquinoxaline Scaffold
An In-Depth Technical Guide to the Chemical Properties of 1-Methyl-1,2,3,4-tetrahydroquinoxaline
Prepared for Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroquinoxaline core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of biologically active compounds. Its presence in pharmaceuticals and agrochemicals stems from its unique three-dimensional structure and its ability to engage in various intermolecular interactions with biological targets.[1][2] The process of N-methylation, leading to derivatives such as this compound, is a critical strategy in medicinal chemistry. This modification can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and receptor-binding affinity, thereby fine-tuning its pharmacological profile.
This guide offers a comprehensive examination of the chemical properties of this compound, providing insights into its synthesis, structural characterization, reactivity, and relevance in the field of drug discovery. The information presented herein is intended to serve as a foundational resource for scientists engaged in the research and development of novel therapeutics based on this versatile chemical entity.
PART 1: Synthesis and Mechanistic Insights
The preparation of this compound is efficiently achieved through a two-step sequence, beginning with the construction of a quinoxalinone precursor followed by its reduction. This approach provides a reliable and scalable route to the target compound.
Step 1: Copper-Catalyzed Formation of the Quinoxalinone Precursor
The synthetic journey begins with the formation of 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one. This reaction involves a copper-catalyzed coupling of 2-bromoaniline and sarcosine (N-methylglycine).[1]
-
Causality of Component Selection:
-
2-Bromoaniline: Serves as the foundational aromatic component, providing the benzene ring that will be fused to the newly formed heterocyclic ring. The bromine atom acts as a leaving group in the copper-catalyzed C-N bond formation.
-
Sarcosine: Functions as the two-carbon and two-nitrogen source for the heterocyclic portion of the quinoxalinone. The pre-existing N-methyl group in sarcosine is strategically incorporated to become the N-methyl group at the 1-position of the final product.
-
Copper(I) Chloride (CuCl): This catalyst is essential for facilitating the Ullmann-type C-N coupling, which is typically challenging to achieve without metal catalysis.
-
Potassium Phosphate (K₃PO₄): Acts as the base required to deprotonate the amine and carboxylic acid groups, enabling their participation in the reaction cascade.
-
Dimethylethylenediamine: Serves as a ligand for the copper catalyst, stabilizing it and enhancing its reactivity.
-
Step 2: Reduction to this compound
The pivotal step is the reduction of the lactam (amide) and imine functionalities within the 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one precursor.
-
Choice of Reducing Agent:
-
Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent is selected for its ability to comprehensively reduce both amides and any potential imine intermediates to their corresponding amines.[1] Its high reactivity necessitates the use of anhydrous solvents like dry tetrahydrofuran (THF) to prevent violent quenching with water.
-
The overall synthetic workflow is depicted below.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound[1]
Part A: Synthesis of 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one (Precursor)
-
To a solution of 2-bromoaniline (6.0 mmol) and sarcosine (12.0 mmol) in dry DMSO (14 mL), add copper(I) chloride (0.6 mmol), K₃PO₄ (12 mmol), and dimethylethylenediamine (2.4 mmol).
-
Heat the reaction mixture under an inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the precursor as a gray solid.
Part B: Reduction to this compound
-
To a suspension of lithium aluminum hydride (23.0 mmol) in dry THF (50 mL) under an inert atmosphere, add a solution of 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one (3.2 mmol) in dry THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux until the starting material is consumed (monitor by TLC).
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Filter the resulting suspension through celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography (hexanes/EtOAc) to yield this compound as an orange liquid with an 82% yield.[1]
PART 2: Structural Elucidation and Spectroscopic Properties
The definitive identification of this compound relies on a combination of spectroscopic techniques that probe its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in the molecule. The proton (¹H) and carbon (¹³C) NMR data provide a unique fingerprint of the compound's structure.[1]
Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Frequency: 400 MHz)[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.67 | dt, J = 7.6, 1.5 Hz | 1H | Aromatic CH |
| 6.61–6.54 | m | 2H | Aromatic CH |
| 6.47 | dd, J = 7.6, 1.5 Hz | 1H | Aromatic CH |
| 3.50–3.45 | m | 2H | -CH₂- |
| 3.29–3.24 | m | 2H | -CH₂- |
| 2.86 | s | 3H | N-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Frequency: 100 MHz)[1]
| Chemical Shift (δ) ppm | Assignment |
| 136.2 | Aromatic C (Quaternary) |
| 134.2 | Aromatic C (Quaternary) |
| 118.7 | Aromatic CH |
| 118.2 | Aromatic CH |
| 113.6 | Aromatic CH |
| 111.7 | Aromatic CH |
| 49.9 | -CH₂- |
| 41.3 | -CH₂- |
| 39.1 | N-CH₃ |
-
Expert Interpretation: The ¹H NMR spectrum clearly shows four distinct protons in the aromatic region, consistent with a disubstituted benzene ring. The upfield chemical shifts of these protons are characteristic of an electron-donating amine substituent on the ring. The singlet at 2.86 ppm integrating to three protons is definitive evidence of the N-methyl group. The two multiplets in the aliphatic region correspond to the two diastereotopic methylene groups of the puckered heterocyclic ring. The ¹³C NMR spectrum corroborates this structure with six aromatic carbons and three distinct aliphatic carbons.
Mass Spectrometry (MS)
Mass spectrometry determines the mass-to-charge ratio of the molecule, confirming its molecular weight.
-
Molecular Formula: C₉H₁₂N₂
-
Molecular Weight: 148.21 g/mol
-
Expected Molecular Ion (M⁺): m/z = 148
-
Fragmentation Pattern: While specific MS data for this exact compound is not detailed in the provided sources, compounds of this class typically fragment via loss of groups adjacent to the nitrogen atoms. Common fragmentation pathways would involve the loss of a methyl radical (·CH₃) leading to a fragment at m/z = 133, or cleavage of the heterocyclic ring.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule.
-
C-H (Aromatic) Stretching: Expected around 3000-3100 cm⁻¹
-
C-H (Aliphatic) Stretching: Expected just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹)
-
C=C (Aromatic) Stretching: Expected in the 1450-1600 cm⁻¹ region
-
C-N Stretching: Expected around 1250-1350 cm⁻¹
-
Absence of N-H Stretch: A key diagnostic feature is the absence of a distinct N-H stretching band (typically around 3300-3500 cm⁻¹), which would be present in the parent 1,2,3,4-tetrahydroquinoxaline. This confirms the substitution on both nitrogen atoms (one as part of the aromatic system linkage and the other via methylation).
PART 3: Chemical Reactivity and Potential Applications
Core Chemical Properties
-
Basicity: The presence of two nitrogen atoms, particularly the tertiary N-methyl amine, confers basic properties on the molecule. It will readily react with acids to form salts, a property often exploited to improve aqueous solubility in drug development contexts.
-
Oxidative Stability: The tetrahydro- nature of the heterocyclic ring makes it susceptible to oxidation. Under appropriate conditions (e.g., with oxidizing agents like manganese dioxide or DDQ), it can be aromatized to the corresponding quinoxaline derivative. This is a critical consideration for formulation and storage stability.
Relevance in Drug Development
The 1,2,3,4-tetrahydroquinoxaline scaffold is a cornerstone in modern medicinal chemistry. Derivatives have demonstrated a wide array of biological activities.
-
Anticancer Potential: Recently, derivatives of tetrahydroquinoxaline have been designed and synthesized as potent colchicine binding site inhibitors, which target tubulin polymerization.[3] This mechanism is a validated strategy for developing anticancer agents that can overcome multidrug resistance.[3]
-
Scaffold for Bioisosterism: The tetrahydroquinoxaline moiety can serve as a bioisostere for other important heterocyclic systems, such as tetrahydroquinolines and tetrahydroisoquinolines, which are found in numerous natural products and synthetic pharmaceuticals.[4][5][6]
-
Modulation of Pharmacokinetics: The introduction of the N-methyl group is a deliberate design choice. It can block N-dealkylation, a common metabolic pathway, potentially increasing the compound's half-life. Furthermore, it alters the hydrogen bonding capacity and polarity, which can enhance cell membrane permeability and oral bioavailability.
Conclusion
This compound is a synthetically accessible and structurally well-defined molecule. Its chemical properties, characterized by the basicity of its nitrogen atoms and the potential for oxidation, are foundational to its utility. As a derivative of a privileged heterocyclic scaffold, it represents a valuable building block for the design and synthesis of novel therapeutic agents, particularly in the realm of oncology. The detailed synthetic and spectroscopic data provided in this guide serve as a critical resource for researchers aiming to explore the full potential of this and related compounds in drug discovery and development programs.
References
-
Nakashima, Y., Inuki, S., Suenaga, A., Ohta, Y., Ishitobi, Y., & Oishi, S. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 2(7), 3561–3571. Available from: [Link]1]
-
Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(26), 15937–15961. Available from: [Link]4]
-
Al-Ostath, R. A., El-Faham, A., & Ali, M. A. (2021). Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. International Research Journal of Pure and Applied Chemistry. Available from: [Link]2]
-
Wang, X., Xu, X., Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., & Li, J. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Medicinal Chemistry, 14(11), 2201–2213. Available from: [Link]3]
-
Bunce, R. A., & Nammalwar, B. (2009). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 14(10), 4266–4295. Available from: [Link]5][6]
Sources
- 1. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions [mdpi.com]
An In-Depth Technical Guide to the Physicochemical Characteristics of 1-Methyl-1,2,3,4-tetrahydroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
1-Methyl-1,2,3,4-tetrahydroquinoxaline is a heterocyclic amine of significant interest in medicinal chemistry and drug development. Its structural motif is found in various biologically active compounds, making a thorough understanding of its physicochemical properties essential for predicting its behavior in biological systems and for the rational design of new therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including its structural and molecular properties, solubility, lipophilicity, and spectral data. The causality behind experimental choices and detailed protocols for the determination of these properties are also discussed to provide a self-validating and authoritative resource for researchers in the field.
Introduction: The Significance of this compound
The 1,2,3,4-tetrahydroquinoxaline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds with diverse pharmacological activities. The addition of a methyl group at the 1-position, yielding this compound, can significantly influence its physicochemical properties, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. A comprehensive characterization of these properties is therefore a critical first step in the exploration of its therapeutic potential.
This guide is structured to provide not just a list of properties, but an in-depth understanding of their implications and the methodologies for their determination. By explaining the "why" behind experimental choices, we aim to empower researchers to critically evaluate and apply this information in their own work.
Molecular Structure and Core Properties
The foundational characteristics of a molecule dictate its behavior. Here, we detail the fundamental molecular and physical properties of this compound.
Chemical Structure and Identification
-
IUPAC Name: this compound
-
CAS Number: 36438-97-8[1]
-
Molecular Formula: C₉H₁₂N₂
-
Molecular Weight: 148.21 g/mol [1]
-
Canonical SMILES: CN1CC2=CC=CC=C2NC1
Diagram: Structural representation and key identifiers.
Caption: 2D structure of this compound.
Key Physicochemical Data
A summary of the core physicochemical data for this compound is presented in the table below. These values are crucial for predicting its behavior in various experimental and biological settings.
| Property | Value | Source |
| Melting Point | 40.5-42 °C | [1] |
| Boiling Point | 163-169 °C @ 21 Torr | [1] |
| Density | 1.033 ± 0.06 g/cm³ | [1] |
| pKa | 7.41 ± 0.20 | [1] |
| XLogP3 | 1.751 | [1] |
Solubility Profile
The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. As a heterocyclic amine, the solubility of this compound is expected to be pH-dependent.
General Solubility Characteristics
Amines, including this compound, are generally soluble in organic solvents and show increased solubility in acidic aqueous solutions due to the formation of protonated, more polar species.[2]
Experimental Protocol for Solubility Determination
A systematic approach to determining the solubility of a novel compound is essential. The following protocol outlines a standard procedure for assessing the solubility of this compound in various solvents.
Objective: To qualitatively and quantitatively determine the solubility of this compound in a range of pharmaceutically relevant solvents.
Materials:
-
This compound
-
Water (deionized)
-
5% (v/v) Hydrochloric Acid (HCl)
-
5% (w/v) Sodium Bicarbonate (NaHCO₃)
-
5% (w/v) Sodium Hydroxide (NaOH)
-
Ethanol
-
Methanol
-
Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Vortex mixer
-
Analytical balance
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Qualitative Assessment:
-
Place approximately 10 mg of the compound into separate test tubes.
-
Add 1 mL of each solvent to the respective tubes.
-
Vortex each tube for 30 seconds.
-
Visually inspect for dissolution.
-
-
Quantitative Determination (Shake-Flask Method):
-
Prepare saturated solutions by adding an excess of the compound to a known volume of each solvent in sealed vials.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium.
-
Centrifuge the solutions to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of the dissolved compound using a validated UV-Vis or HPLC method.
-
Diagram: Workflow for solubility determination.
Caption: Experimental workflow for solubility assessment.
Lipophilicity: A Key ADME Predictor
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a crucial parameter in drug design, influencing a compound's absorption, distribution, and ability to cross cell membranes.
Understanding LogP
The partition coefficient (P) is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. LogP is the base-10 logarithm of this ratio. A positive LogP indicates a preference for the lipid phase (lipophilic), while a negative LogP indicates a preference for the aqueous phase (hydrophilic).
Experimental Determination of LogP
While computational methods provide an estimate (XLogP3 = 1.751), experimental determination is the gold standard for accurate LogP values. The shake-flask method is a widely accepted technique.
Objective: To experimentally determine the LogP of this compound.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Preparation: Create a stock solution of the compound in either the aqueous or organic phase.
-
Partitioning:
-
Add equal volumes of the pre-saturated n-octanol and water to a separatory funnel or centrifuge tube.
-
Add a known amount of the compound stock solution.
-
Shake vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Allow the two phases to separate completely.
-
-
Analysis:
-
Carefully separate the two phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (UV-Vis or HPLC).
-
-
Calculation:
-
Calculate the partition coefficient, P = [Concentration in Octanol] / [Concentration in Water].
-
Calculate LogP = log₁₀(P).
-
Diagram: Shake-flask method for LogP determination.
Caption: Workflow for the shake-flask LogP determination method.
Spectroscopic Characterization
Spectroscopic data provides a unique fingerprint of a molecule, confirming its identity and providing insights into its structure and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound have been reported.
-
¹H NMR (400 MHz, CDCl₃): δ 6.67 (dt, J = 7.6, 1.5 Hz, 1H, Ar), 6.61–6.54 (m, 2H, Ar), 6.47 (dd, J = 7.6, 1.5 Hz, 1H, Ar), 3.50–3.45 (m, 2H), 3.29–3.24 (m, 2H), 2.86 (s, 3H, Me).
-
¹³C NMR (100 MHz, CDCl₃): δ 136.2, 134.2, 118.7, 118.2, 113.6, 111.7, 49.9, 41.3, 39.1.
Note: The provided NMR data is from a study on quinoxaline derivatives and should be verified with an authentic sample of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For this compound, characteristic peaks would be expected for N-H stretching (if the secondary amine is present, though this is a tertiary amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-N stretching.
Expected IR Absorptions:
-
~3400-3300 cm⁻¹: N-H stretch (for the secondary amine, if present as an impurity or in the parent compound)
-
~3100-3000 cm⁻¹: Aromatic C-H stretch
-
~3000-2850 cm⁻¹: Aliphatic C-H stretch
-
~1600-1450 cm⁻¹: Aromatic C=C bending
-
~1350-1000 cm⁻¹: C-N stretching
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation. The fragmentation of tetrahydroquinolines is influenced by the stability of the resulting ions.
Expected Fragmentation:
-
Molecular Ion (M⁺): An odd molecular weight is expected due to the presence of two nitrogen atoms.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines.
Synthesis and Stability
A reliable synthetic route and an understanding of a compound's stability are crucial for its use in research and development.
Synthesis
This compound can be synthesized through various methods, often involving the reduction of a quinoxaline precursor or the cyclization of appropriate aniline derivatives. One common approach is the reduction of 1-methylquinoxalin-2(1H)-one.
Illustrative Synthetic Scheme:
Caption: General synthetic route to this compound.
Stability Considerations
Aromatic amines can be susceptible to oxidation, and the tetrahydroquinoxaline ring system may undergo dehydrogenation under certain conditions. It is therefore recommended to store this compound under an inert atmosphere and protected from light to minimize degradation.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical characteristics of this compound. By presenting not only the data but also the experimental context and rationale, we aim to provide a valuable resource for researchers. A thorough understanding of these fundamental properties is indispensable for the successful application of this compound in drug discovery and development, enabling more informed decisions regarding its formulation, delivery, and biological evaluation.
References
-
Amines and Heterocycles. (2020, March 4). In Chemistry LibreTexts. Retrieved from [Link]
-
Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. (2017). Agricultural and Food Chemistry. Retrieved from [Link]
Sources
A Technical Guide to the Spectral Analysis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline
Preamble: Navigating Spectral Data Gaps
In the landscape of chemical research, it is not uncommon to encounter compounds for which comprehensive, publicly-archived spectral data is sparse. 1-Methyl-1,2,3,4-tetrahydroquinoxaline is one such molecule. While its parent compound, 1,2,3,4-tetrahydroquinoxaline, is well-characterized, the N-methylated analogue lacks a robust public spectral profile.
This guide, therefore, adopts a predictive and comparative methodology grounded in first principles of spectroscopy. We will first present the established spectral data for the parent scaffold, 1,2,3,4-tetrahydroquinoxaline. Subsequently, we will provide an expert analysis of the anticipated spectral shifts and changes introduced by the N1-methylation. This approach offers a scientifically rigorous framework for researchers to interpret their own experimental data, validate synthesis, and characterize this important heterocyclic moiety.
Molecular Structure and Spectroscopic Overview
This compound possesses a fused ring system consisting of a benzene ring and a di-substituted pyrazine ring. The introduction of a methyl group on the N1 nitrogen atom breaks the symmetry of the parent molecule and is the primary driver of the spectral differences we anticipate.
Below is a diagram illustrating the numbering convention used throughout this guide for spectral assignment.
Caption: IUPAC Numbering for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The addition of a methyl group to the N1 position induces significant and predictable changes in both the ¹H and ¹³C NMR spectra compared to the parent compound.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.
Experimental Protocol (¹H NMR):
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Parameters: Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS).
Comparative Data and Interpretation:
| Proton Assignment | 1,2,3,4-Tetrahydroquinoxaline (Observed Chemical Shift, δ ppm)[1] | This compound (Predicted Chemical Shift, δ ppm) | Rationale for Predicted Shift |
| Aromatic (C5-C8) | ~6.5 - 7.0 (m) | ~6.6 - 7.2 (m) | Minimal change expected. The electronic environment of the aromatic ring is only slightly perturbed by N-alkylation. |
| N4-H | ~3.6 (br s) | ~3.8 - 4.2 (br s) | The N-H proton remains, but its chemical environment is slightly altered, potentially leading to a minor downfield shift. Its broadness is due to quadrupole broadening and potential exchange. |
| C2-H₂ & C3-H₂ | ~3.3 (s) | C2-H₂: ~3.4 - 3.6 (t)C3-H₂: ~3.1 - 3.3 (t) | The single peak in the parent compound is due to rapid N-H exchange and conformational averaging. N1-methylation breaks this symmetry. C2 protons, being adjacent to the N-CH₃ group, will be deshielded and shifted downfield. C3 protons will be less affected. Coupling (triplet, 't') between C2 and C3 protons should now be observable. |
| N1-CH₃ | N/A | ~2.9 - 3.1 (s) | This is the key new signal. A singlet ('s') integrating to 3 protons is expected in the typical range for an N-methyl group attached to a heterocyclic system. |
Carbon-¹³ (¹³C) NMR Analysis
The ¹³C NMR spectrum reveals the chemical environment of each unique carbon atom.
Experimental Protocol (¹³C NMR):
-
Sample Preparation: Use the same sample from the ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial.
-
Instrumentation: Acquire on a 400 MHz (or higher) spectrometer, observing the ¹³C nucleus (~100 MHz).
-
Parameters: Use a proton-decoupled pulse sequence. A 90-degree pulse angle and a relaxation delay of 2-5 seconds are typical. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Processing: Standard Fourier transformation and processing are applied.
Comparative Data and Interpretation:
| Carbon Assignment | 1,2,3,4-Tetrahydroquinoxaline (Observed Chemical Shift, δ ppm)[1] | This compound (Predicted Chemical Shift, δ ppm) | Rationale for Predicted Shift |
| Aromatic (C4a, C8a) | ~135 | ~136, ~133 | The bridgehead carbons will become inequivalent. C4a, being closer to the N1-CH₃, may experience a slight downfield shift. C8a, adjacent to N4, will be less affected. |
| Aromatic (C5, C6, C7, C8) | ~115 - 122 | ~115 - 125 | Four distinct signals are expected, as the plane of symmetry is lost. Shifts will be similar to the parent compound but with resolved, individual peaks. |
| C2, C3 | ~42 | C2: ~50 - 55C3: ~40 - 44 | This is the most significant change. The N1-methylation will cause a substantial downfield shift (α-effect) for the adjacent C2 carbon. The C3 carbon will be much less affected. |
| N1-CH₃ | N/A | ~40 - 45 | A new peak will appear in the aliphatic region, characteristic of an N-methyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing key information about its functional groups.
Experimental Protocol (IR):
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid, a KBr pellet or a Nujol mull can be prepared. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat sample.
-
Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The spectrum is usually recorded from 4000 to 400 cm⁻¹.
Comparative Data and Interpretation:
| Vibrational Mode | 1,2,3,4-Tetrahydroquinoxaline (Observed Wavenumber, cm⁻¹)[1] | This compound (Predicted Wavenumber, cm⁻¹) | Rationale for Change |
| N-H Stretch | ~3300 - 3400 (two bands possible for primary amine, one for secondary) | ~3300 - 3350 (single, sharp) | The parent compound has two N-H bonds (N1 and N4). N-methylation removes the N1-H. A single, sharper N-H stretch corresponding to the N4-H group will remain. |
| C-H Stretch (Aromatic) | ~3000 - 3100 | ~3000 - 3100 | No significant change expected. |
| C-H Stretch (Aliphatic) | ~2850 - 2960 | ~2850 - 2980 | The appearance of a new C-H stretch from the N-methyl group will add complexity to this region but will likely overlap with the methylene C-H stretches. |
| C=C Stretch (Aromatic) | ~1500 - 1600 | ~1500 - 1600 | No significant change expected. |
| C-N Stretch | ~1250 - 1350 | ~1250 - 1350 | This region will be complex, but the fundamental C-N stretching vibrations will remain. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.
Experimental Protocol (Electron Ionization MS):
-
Sample Introduction: The sample is introduced into the ion source, typically via a Gas Chromatograph (GC-MS) or a direct insertion probe.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for creating positive ions and inducing fragmentation.
-
Analysis: Ions are separated by their m/z ratio in a mass analyzer (e.g., quadrupole).
-
Detection: The abundance of each ion is recorded to generate the mass spectrum.
Predicted Fragmentation Analysis:
The molecular weight of this compound (C₉H₁₂N₂) is 148.21 g/mol . The molecular ion peak [M]⁺• is therefore expected at m/z 148 .
The fragmentation pattern will be dictated by the stability of the resulting ions. The N1-methyl group provides a key fragmentation pathway not available to the parent compound.
Caption: Key predicted fragmentation pathways for this compound.
Interpretation of Key Fragments:
-
m/z 148 ([M]⁺•): The molecular ion. Its presence and intensity are crucial for confirming the molecular weight.
-
m/z 147 ([M-H]⁺): Loss of a hydrogen radical, typically from a C-H or N-H bond, is a common fragmentation. This is often a stable ion.
-
m/z 133 ([M-CH₃]⁺): This is a diagnostically critical peak. Alpha-cleavage, the loss of the N1-methyl radical, is a highly favorable process for N-alkyl amines. This would result in a very stable, resonance-delocalized cation. The presence of a strong peak at m/z 133 would be compelling evidence for the N-methyl structure. This fragment corresponds to the molecular ion of the parent 1,2,3,4-tetrahydroquinoxaline.[1]
-
m/z 118: A potential fragment arising from a Retro-Diels-Alder (RDA) type cleavage of the heterocyclic ring, though this may be less favored than alpha-cleavage.
Conclusion
This guide provides a comprehensive framework for the spectral analysis of this compound. By leveraging the known data of the parent 1,2,3,4-tetrahydroquinoxaline scaffold and applying fundamental spectroscopic principles, we have predicted the key features of the ¹H NMR, ¹³C NMR, IR, and Mass spectra. The most telling signatures of N1-methylation are anticipated to be: the appearance of an N-methyl singlet around 3.0 ppm in the ¹H NMR spectrum; a significant downfield shift of the C2 carbon in the ¹³C NMR spectrum; the loss of one N-H stretching band in the IR spectrum; and a prominent [M-15]⁺ fragment at m/z 133 in the mass spectrum. These predictive insights serve as a valuable tool for any researcher engaged in the synthesis, characterization, or application of this compound.
References
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoxaline. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
Sources
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-Methyl-1,2,3,4-tetrahydroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-methyl-1,2,3,4-tetrahydroquinoxaline. Designed for professionals in chemical research and drug development, this document offers a detailed interpretation of the NMR spectra, underpinned by fundamental principles of conformational analysis and spin-spin coupling. We will explore the causal relationships between the molecule's structure and its spectral features, present a standardized experimental protocol for data acquisition, and provide a complete assignment of all proton and carbon signals. This guide aims to serve as an authoritative reference for the structural elucidation and characterization of this important heterocyclic scaffold.
Introduction: The Significance of this compound
The 1,2,3,4-tetrahydroquinoxaline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of a methyl group at the N-1 position significantly influences its electronic and conformational properties, making a thorough structural understanding essential for rational drug design and development. NMR spectroscopy is the most powerful tool for elucidating the three-dimensional structure and dynamic behavior of such molecules in solution. This guide provides an in-depth analysis of the ¹H and ¹³C NMR data of this compound, offering insights into its unique spectral characteristics.
Molecular Structure and Conformational Dynamics
To facilitate a clear and unambiguous discussion of the NMR data, the standard IUPAC numbering system for the quinoxaline ring is employed.
Figure 1: Structure and IUPAC numbering of this compound.
The tetrahydroquinoxaline core consists of a benzene ring fused to a dihydropyrazine ring. This latter ring is not planar and, similar to cyclohexane, can adopt various conformations such as chair, boat, and twist-boat. For the related 1,2,3,4-tetrahydroquinoline system, a half-chair conformation is generally the most stable. The presence of the N-methyl group and the lone pair on the N-4 nitrogen introduces further conformational complexity, including the potential for ring inversion and nitrogen inversion, which can influence the observed NMR spectrum, particularly at different temperatures. At room temperature, a rapid conformational averaging is typically observed, leading to a time-averaged spectrum.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound provides a wealth of information regarding its proton environment. The data presented here was acquired in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer.
Table 1: ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 6.67 | dt, J = 7.6, 1.5 Hz | 1H | H-7 |
| 6.61–6.54 | m | 2H | H-6, H-8 |
| 6.47 | dd, J = 7.6, 1.5 Hz | 1H | H-5 |
| 3.50–3.45 | m | 2H | H-2 |
| 3.29–3.24 | m | 2H | H-3 |
| 2.86 | s | 3H | N1-CH₃ |
Rationale for Peak Assignments
-
Aromatic Region (δ 6.4-6.7 ppm): The four protons on the benzene ring appear in the aromatic region of the spectrum. The electron-donating nature of the two nitrogen atoms shields these protons, causing them to resonate at a relatively high field (upfield) for aromatic protons.
-
The signal at δ 6.67 (H-7) is assigned based on its multiplicity, a doublet of triplets. It is coupled to the adjacent H-6 and H-8 protons.
-
The multiplet between δ 6.61 and 6.54 is assigned to H-6 and H-8 .
-
The signal at δ 6.47 (H-5) , a doublet of doublets, is characteristic of a proton coupled to two non-equivalent neighboring protons.
-
-
Aliphatic Region (δ 2.8-3.5 ppm): This region contains the signals for the protons on the dihydropyrazine ring and the N-methyl group.
-
The singlet at δ 2.86 integrates to three protons and is unambiguously assigned to the N-methyl group (N1-CH₃) . Its singlet nature is due to the absence of adjacent protons for coupling.
-
The multiplets at δ 3.50–3.45 and δ 3.29–3.24 are assigned to the methylene protons at the C-2 and C-3 positions , respectively. These protons are diastereotopic and couple with each other, leading to complex multiplet patterns. The protons at C-2 are adjacent to the N-methylated nitrogen, which is expected to have a slightly different electronic effect compared to the N-H at the 4-position, influencing the chemical shift of the adjacent C-3 protons.
-
Coupling Constants and Conformational Insights
While the provided data describes the multiplicities as complex multiplets, the expected couplings in the saturated ring would be geminal (²J) and vicinal (³J). In a rapidly inverting chair-like conformation, the vicinal coupling constants between axial-axial, axial-equatorial, and equatorial-equatorial protons would be averaged. The observed complex multiplets for the H-2 and H-3 protons are a result of this conformational averaging and the inherent diastereotopicity of these protons.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their electronic environments. The data presented was acquired in CDCl₃ at 100 MHz.[1]
Table 2: ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 136.2 | C-8a | Quaternary carbon, deshielded by two adjacent nitrogen atoms. |
| 134.2 | C-4a | Quaternary carbon, adjacent to a nitrogen and part of the aromatic system. |
| 118.7 | C-6 | Aromatic CH, shielded by the nitrogen atoms. |
| 118.2 | C-7 | Aromatic CH, shielded by the nitrogen atoms. |
| 113.6 | C-5 | Aromatic CH, shielded by the nitrogen atoms. |
| 111.7 | C-8 | Aromatic CH, shielded by the nitrogen atoms. |
| 49.9 | C-2 | Aliphatic CH₂, adjacent to the N-methylated nitrogen. |
| 41.3 | C-3 | Aliphatic CH₂, adjacent to the NH group. |
| 39.1 | N1-CH₃ | N-methyl carbon, in a typical range for such groups. |
Rationale for Carbon Assignments
The assignment of the ¹³C NMR signals is based on established chemical shift trends, substituent effects, and would be definitively confirmed using 2D NMR techniques such as HSQC and HMBC.
-
Aromatic Carbons (δ 111-137 ppm): The six carbons of the benzene ring give rise to six distinct signals. The two quaternary carbons, C-4a (δ 134.2) and C-8a (δ 136.2) , are the most downfield in this region due to their substitution pattern and proximity to the nitrogen atoms. The protonated aromatic carbons (C-5, C-6, C-7, C-8 ) appear between δ 111.7 and 118.7 .
-
Aliphatic Carbons (δ 39-50 ppm):
-
The signal at δ 49.9 is assigned to C-2 , being adjacent to the N-methylated nitrogen.
-
The peak at δ 41.3 corresponds to C-3 .
-
The upfield signal at δ 39.1 is assigned to the N-methyl carbon .
-
Advanced NMR Techniques for Definitive Assignment
To provide an unambiguous assignment of all ¹H and ¹³C signals and to understand the coupling network, a suite of 2D NMR experiments is indispensable.
Figure 2: Workflow for comprehensive NMR-based structure elucidation.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would show correlations between the aromatic protons (H-5, H-6, H-7, H-8) and between the aliphatic protons on C-2 and C-3.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It is the most reliable method for assigning the protonated carbon signals in the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for assigning quaternary carbons and for piecing together the molecular framework by observing long-range correlations. For instance, the N-methyl protons would show an HMBC correlation to C-2 and C-8a, confirming their position.
Experimental Protocol: Acquiring High-Quality NMR Data
The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR data for this compound.
I. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
II. Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
III. ¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover a range of approximately -2 to 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
IV. ¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of approximately 0 to 200 ppm.
-
Use a standard pulse program with proton decoupling (e.g., zgpg30).
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum and reference the TMS signal to 0.00 ppm.
V. 2D NMR Acquisition (Optional but Recommended):
-
Acquire standard COSY, HSQC, and HMBC spectra using the instrument's predefined parameter sets.
-
Adjust the number of scans and increments as needed to achieve adequate resolution and signal-to-noise.
Conclusion
This technical guide has provided a detailed examination of the ¹H and ¹³C NMR spectra of this compound. By integrating experimental data with fundamental principles of chemical structure and conformational analysis, we have presented a comprehensive assignment of all proton and carbon signals. The provided experimental protocol serves as a reliable starting point for researchers seeking to characterize this molecule and its derivatives. A thorough understanding of the NMR spectroscopy of this important heterocyclic core is paramount for its application in medicinal chemistry and materials science.
References
-
Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 2017, 2(5), 2092-2106. [Link]
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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Methyl-1,2,3,4-tetrahydroquinoxaline
This guide provides a detailed exploration of the mass spectrometric fragmentation behavior of 1-methyl-1,2,3,4-tetrahydroquinoxaline. It is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for the structural elucidation and analysis of heterocyclic compounds. This document delves into the core fragmentation mechanisms under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering insights into the causal factors that govern the molecule's dissociation in the gas phase.
Introduction: The Significance of this compound
This compound is a heterocyclic compound featuring a bicyclic structure composed of a benzene ring fused to a dihydropyrazine ring, with a methyl group substitution on one of the nitrogen atoms. This structural motif is of interest in medicinal chemistry and drug discovery due to its presence in various biologically active molecules. Understanding its behavior under mass spectrometric analysis is crucial for its identification in complex matrices, for metabolic studies, and for the quality control of synthesized analogues. This guide will provide a predictive and explanatory framework for its fragmentation, grounded in the established principles of mass spectrometry.
Electron Ionization (EI) Mass Spectrometry: Unraveling the Fragmentation Cascade
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a characteristic fingerprint of the molecule, rich in structural information. For this compound, the fragmentation is primarily driven by the stability of the resulting radical cations and even-electron ions.
The Molecular Ion and Initial Fission
Upon electron impact, this compound (m/z 148) will readily form a molecular ion (M•+). The presence of two nitrogen atoms influences the initial ionization site, with the non-bonding electrons of the nitrogens being likely targets. The molecular ion is expected to be relatively intense, a common feature for N-substituted tetrahydroquinoxalines.[1]
The primary fragmentation pathways are initiated by cleavages alpha to the nitrogen atoms, which are stabilized by the resulting resonance structures.
Key Fragmentation Pathways under EI
The major fragmentation routes for the molecular ion of this compound are depicted below and summarized in Table 1.
Diagram: Proposed Electron Ionization (EI) Fragmentation Pathways
Caption: Predicted major EI fragmentation pathways for this compound.
-
Loss of a Hydrogen Radical (M-1): The formation of an [M-H]+ ion at m/z 147 is a common feature in the mass spectra of tetrahydroquinolines and related compounds.[2] This occurs via cleavage of a C-H bond adjacent to a nitrogen atom, leading to a stabilized iminium ion.
-
Loss of a Methyl Radical (M-15): The most characteristic fragmentation for N-methylated compounds is the loss of the methyl group. Alpha-cleavage at the N1-CH3 bond results in a stable even-electron ion at m/z 133. This fragment is often the base peak or a very prominent peak in the spectrum.
-
Retro-Diels-Alder (RDA) Reaction: The tetrahydroquinoxaline ring system is susceptible to a retro-Diels-Alder (RDA) fragmentation.[3][4] Following the loss of the methyl group, the ion at m/z 133 can undergo a concerted cleavage of the heterocyclic ring, expelling ethene (C2H4) to yield a fragment at m/z 105.
-
Further Fragmentation: The fragment at m/z 118, formed by the loss of a methyl group from the m/z 133 ion, can further lose a molecule of hydrogen cyanide (HCN) to produce an ion at m/z 91, likely a tropylium or related stable aromatic cation.
Table 1: Predicted Prominent Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Identity | Fragmentation Pathway |
| 148 | [M]•+ | Molecular Ion |
| 147 | [M-H]+ | Loss of a hydrogen radical |
| 133 | [M-CH3]+ | Loss of the N-methyl group (α-cleavage) |
| 118 | [M-CH3-CH3]+ | Loss of a methyl radical from the m/z 133 ion |
| 105 | [M-CH3-C2H4]+ | Retro-Diels-Alder fragmentation of the m/z 133 ion |
| 91 | [M-CH3-CH3-HCN]+ | Loss of HCN from the m/z 118 ion |
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS): Probing the Protonated Molecule
Electrospray ionization is a soft ionization technique that typically produces protonated molecules, [M+H]+, with minimal in-source fragmentation. Collision-induced dissociation (CID) in a tandem mass spectrometer is then used to induce fragmentation and obtain structural information. For this compound, the protonation is expected to occur at one of the nitrogen atoms.
The Protonated Molecule and its Fragmentation Drivers
The [M+H]+ ion of this compound (m/z 149) will be the precursor ion for MS/MS analysis. The fragmentation of this even-electron ion will be directed by the positive charge and will favor the formation of stable, even-electron product ions.
Diagram: Proposed Electrospray Ionization (ESI) MS/MS Fragmentation Pathways
Caption: Predicted major ESI-MS/MS fragmentation pathways for protonated this compound.
Key Fragmentation Pathways under ESI-MS/MS
-
Loss of Ethene (C2H4): A likely fragmentation pathway for the protonated molecule involves the cleavage of the saturated heterocyclic ring, leading to the neutral loss of ethene (28 Da). This would result in a product ion at m/z 121.
-
Loss of Ammonia (NH3): The loss of ammonia (17 Da) is another plausible fragmentation route, which would lead to a product ion at m/z 132. This would involve cleavage of the N-C bonds within the heterocyclic ring.
-
Sequential Losses: The product ion at m/z 121 could undergo further fragmentation by losing ammonia, resulting in a product ion at m/z 104.
Table 2: Predicted Prominent Ions in the ESI-MS/MS Spectrum of this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragmentation |
| 149 | 132 | 17 (NH3) | Loss of ammonia |
| 149 | 121 | 28 (C2H4) | Loss of ethene |
| 121 | 104 | 17 (NH3) | Sequential loss of ammonia |
Experimental Protocols
To experimentally verify the proposed fragmentation pathways, the following general protocols can be employed.
GC-EI-MS Analysis
Objective: To obtain the electron ionization mass spectrum of this compound.
Methodology:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Gas Chromatography (GC):
-
Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
LC-ESI-MS/MS Analysis
Objective: To obtain the ESI-MS/MS spectrum of protonated this compound.
Methodology:
-
Sample Preparation: Dissolve the compound in a mixture of water and methanol (50:50 v/v) with 0.1% formic acid to a concentration of approximately 10 µg/mL.
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Scan: Scan for the protonated molecule at m/z 149.
-
MS/MS: Select the precursor ion at m/z 149 and perform collision-induced dissociation (CID) with argon as the collision gas. Vary the collision energy (e.g., 10-40 eV) to observe the fragmentation pattern.
-
Conclusion
The mass spectrometric fragmentation of this compound is governed by the fundamental principles of ion stability and charge-driven reactions. Under Electron Ionization, the fragmentation is expected to be dominated by alpha-cleavage leading to the loss of the N-methyl group, followed by a potential retro-Diels-Alder reaction. In Electrospray Ionization, the protonated molecule is anticipated to fragment via the loss of small neutral molecules such as ethene and ammonia. The predictive pathways outlined in this guide, in conjunction with the provided experimental protocols, offer a robust framework for the identification and structural characterization of this important heterocyclic compound.
References
-
The Mass Spectra of Some of Substituted Tetrahydroquinoxaline Compounds. Asian Journal of Chemistry. Available at: [Link]
-
Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. PubMed. Available at: [Link]
-
Mass spectra of tetrahydroquinolines. Canadian Science Publishing. Available at: [Link]
-
Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. Available at: [Link]
-
Mass spectra analysis of quinoline alkaloids detected in Sauuda. ResearchGate. Available at: [Link]
-
An overview of the retro-Diels-Alder reaction in semiunsaturated heterocyclic rings: mass spectra of new substituted 1,4,5,6,7,8-hexahydroquinolines and their oxo-analogues 5,6,7,8-tetrahydro-4H-chromenes. PubMed. Available at: [Link]
-
Quinoxaline. NIST WebBook. Available at: [Link]
-
Retro-Diels–Alder reaction. Wikipedia. Available at: [Link]
-
Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). YouTube. Available at: [Link]
-
The Retro Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]
-
Mass Spectrometry Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
mass spectra - fragmentation patterns. Chemguide. Available at: [Link]
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An In-depth Technical Guide to the Infrared Spectroscopy of 1-Methyl-1,2,3,4-tetrahydroquinoxaline
Abstract
This technical guide provides a comprehensive overview of the principles and applications of Fourier-Transform Infrared (FTIR) spectroscopy for the structural elucidation of 1-Methyl-1,2,3,4-tetrahydroquinoxaline. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of infrared spectroscopy, detailed experimental protocols, and a thorough analysis of the vibrational modes characteristic of this heterocyclic compound. By correlating specific infrared absorption bands to the molecular structure, this guide serves as a practical resource for the identification and characterization of this compound and related compounds.
Introduction: The Significance of this compound and the Role of Infrared Spectroscopy
This compound is a heterocyclic compound belonging to the quinoxaline family. The tetrahydroquinoxaline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules. The structural characterization of such compounds is a cornerstone of drug discovery and development, ensuring purity, confirming identity, and providing insights into molecular conformation.
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds, such as stretching and bending.[1][2] The resulting infrared spectrum is a unique molecular "fingerprint," offering valuable information about the functional groups present in the molecule.[1] For a molecule like this compound, IR spectroscopy can unequivocally identify key functional groups, including N-H, C-H (both aliphatic and aromatic), C-N, and aromatic C=C bonds, thereby confirming its structure.
This guide will provide a detailed protocol for acquiring and interpreting the FTIR spectrum of this compound, grounded in the principles of vibrational spectroscopy and supported by established literature.
Molecular Structure and Expected Vibrational Modes
To effectively interpret the infrared spectrum, a foundational understanding of the molecular structure of this compound is essential. The molecule consists of a benzene ring fused to a dihydropyrazine ring, with a methyl group attached to one of the nitrogen atoms.
Key Functional Groups and their Expected Vibrational Frequencies:
-
N-H (Secondary Amine): The presence of a secondary amine is a key feature. The N-H stretching vibration is expected to appear as a single, relatively sharp peak in the region of 3300-3500 cm⁻¹.[3][4][5] The exact position and broadness of this peak can be influenced by hydrogen bonding.[4]
-
C-H Stretching (Aromatic and Aliphatic): The molecule contains both sp²-hybridized carbons in the aromatic ring and sp³-hybridized carbons in the tetrahydro portion and the methyl group.
-
C=C Stretching (Aromatic): The stretching vibrations of the carbon-carbon double bonds within the aromatic ring give rise to characteristic absorptions in the 1450-1600 cm⁻¹ region.[9] Often, two or more bands are observed.
-
C-N Stretching: The stretching of the carbon-nitrogen bonds (both aliphatic and aromatic) will produce absorptions in the fingerprint region, typically between 1200 cm⁻¹ and 1350 cm⁻¹ for aromatic amines and 1000 cm⁻¹ to 1250 cm⁻¹ for aliphatic amines.[3]
-
N-H Bending: The in-plane bending vibration of the N-H bond may be observed as a weak to medium intensity band around 1500-1600 cm⁻¹.[3]
-
C-H Bending: The bending vibrations of the C-H bonds (both in-plane and out-of-plane) will appear in the fingerprint region (below 1500 cm⁻¹). Out-of-plane (oop) bending of the aromatic C-H bonds between 675-900 cm⁻¹ can be particularly informative about the substitution pattern of the benzene ring.[7][9]
Experimental Protocol: Acquiring the FTIR Spectrum
The following protocol outlines the steps for obtaining a high-quality FTIR spectrum of this compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for analyzing solid and liquid samples.[10][11]
Instrumentation and Materials
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Accessory: An Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.
-
Sample: this compound (solid or oil).
-
Solvent: Isopropanol or acetone for cleaning.
-
Wipes: Lint-free laboratory wipes.
Experimental Workflow Diagram
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Solubility of 1-Methyl-1,2,3,4-tetrahydroquinoxaline in organic solvents
An In-depth Technical Guide to the Solubility of 1-Methyl-1,2,3,4-tetrahydroquinoxaline in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a heterocyclic compound of interest in pharmaceutical research and development. In the absence of extensive publicly available solubility data for this specific molecule, this document focuses on the fundamental principles governing its solubility, provides a detailed experimental protocol for its determination, and offers insights into its expected behavior in various organic solvents based on its structural attributes. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally determine the solubility of this compound.
Introduction: The Significance of Solubility in Drug Development
Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) that profoundly influences its bioavailability and therapeutic efficacy.[1] For a drug to be absorbed, it must first dissolve in physiological fluids. Poor aqueous solubility is a major challenge in drug development, often leading to formulation difficulties and suboptimal drug exposure.[2] Consequently, understanding the solubility of a compound in various solvents, including organic solvents, is paramount. Organic solvents play a crucial role in various stages of drug development, including synthesis, purification, crystallization, and the preparation of formulations for preclinical and clinical studies.[3]
This compound is a heterocyclic compound belonging to the tetrahydroquinoxaline class. Tetrahydroquinoline and its derivatives are recognized as important structural motifs in a vast number of biologically active compounds and are prevalent in medicinal chemistry.[4][5] Given its structural similarity to other pharmacologically active agents, understanding the solubility of this compound is essential for its potential development as a therapeutic agent.
Molecular Structure and Predicted Solubility Behavior
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[6] The molecular structure of this compound, with its fused aromatic and saturated heterocyclic rings, along with a methyl group, dictates its polarity and potential for intermolecular interactions.
-
Polarity: The presence of two nitrogen atoms in the tetrahydroquinoxaline ring introduces polarity and the capacity for hydrogen bonding. The lone pairs of electrons on the nitrogen atoms can act as hydrogen bond acceptors. The N-H group can act as a hydrogen bond donor.
-
Non-Polar Character: The benzene ring and the methyl group contribute to the non-polar character of the molecule.
-
Intermolecular Forces: The solubility will be a balance between the ability of the solvent to overcome the solute-solute interactions in the crystal lattice and establish favorable solute-solvent interactions.[7] In polar solvents, dipole-dipole interactions and hydrogen bonding will be significant. In non-polar solvents, van der Waals forces will be the primary mode of interaction.
Based on its structure, this compound is expected to exhibit moderate solubility in a range of organic solvents. Its solubility will likely be influenced by the solvent's polarity, hydrogen bonding capacity, and dielectric constant.
Experimental Determination of Solubility
Given the lack of specific solubility data for this compound in the public domain, experimental determination is necessary. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[8]
Experimental Protocol: Shake-Flask Method
This protocol outlines the steps for determining the equilibrium solubility of this compound in a selection of organic solvents.
Materials:
-
This compound (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be visually present to ensure that a saturated solution is achieved.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended.[2]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Data Presentation
The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison.
| Organic Solvent | Polarity Index | Dielectric Constant | Solubility (mg/mL) at 25 °C |
| Hexane | 0.1 | 1.88 | Experimental Value |
| Toluene | 2.4 | 2.38 | Experimental Value |
| Dichloromethane | 3.1 | 9.08 | Experimental Value |
| Ethyl Acetate | 4.4 | 6.02 | Experimental Value |
| Acetone | 5.1 | 20.7 | Experimental Value |
| Ethanol | 5.2 | 24.5 | Experimental Value |
| Methanol | 6.6 | 32.7 | Experimental Value |
Note: Polarity index and dielectric constant values are approximate and can vary slightly with temperature and pressure.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for solubility determination.
Factors Influencing Solubility
Several factors can influence the solubility of this compound in organic solvents.
-
Temperature: For most solids dissolving in a liquid solvent, solubility increases with temperature.[9][10] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid.
-
Solvent Polarity: As a molecule with both polar and non-polar regions, this compound will likely have varying solubility across a range of solvents. It is expected to be more soluble in moderately polar solvents that can engage in both hydrogen bonding and accommodate the non-polar parts of the molecule.
-
Molecular Size and Shape: While not a dominant factor for a single compound, the size and shape of the solute molecule can influence how easily solvent molecules can surround it.[9]
-
Purity of the Compound: The presence of impurities can affect the measured solubility. Therefore, using a highly purified sample of this compound is crucial for obtaining accurate and reproducible results.
Conclusion
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PrepChem.com. Synthesis of 1,2,3,4-tetrahydro-1-methyl-2,3-dioxo-quinoxaline. [Link]
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A Theoretical and Computational Guide to the Molecular Structure of 1-Methyl-1,2,3,4-tetrahydroquinoxaline
Abstract
This technical guide provides a comprehensive theoretical framework for the study of the molecular structure of 1-Methyl-1,2,3,4-tetrahydroquinoxaline. Aimed at researchers, scientists, and professionals in drug development, this document outlines the critical computational methodologies and theoretical considerations for elucidating the conformational landscape, electronic properties, and spectroscopic features of this heterocyclic scaffold. By synthesizing principles from quantum chemistry, computational modeling, and experimental data on related structures, this guide offers a robust protocol for a thorough in-silico investigation.
Introduction: The Significance of the Tetrahydroquinoxaline Scaffold
The 1,2,3,4-tetrahydroquinoxaline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have shown a wide range of pharmacological activities, including potential as anticancer agents and inhibitors of various enzymes.[1][3] The introduction of a methyl group at the N1 position in this compound is expected to significantly influence its conformational preferences, electronic distribution, and, consequently, its biological activity and potential as a synthetic intermediate.[4]
A detailed understanding of the three-dimensional structure and electronic properties at the atomic level is paramount for rational drug design and the development of novel synthetic methodologies. Theoretical studies, particularly those employing quantum chemical calculations, provide a powerful and cost-effective means to gain these insights, complementing and guiding experimental work.
Theoretical Foundations for Structural Analysis
The structural characterization of this compound is centered around understanding the conformation of the six-membered dihydropyrazine ring, which is fused to a benzene ring. This ring is not planar and can adopt several conformations.[5] The puckering of this ring, along with the orientation of the N1-methyl group, dictates the overall shape of the molecule.
Conformational Isomerism
The dihydropyrazine ring in tetrahydroquinoxalines typically adopts a half-chair conformation.[6] For this compound, the primary conformational isomerism arises from the orientation of the N1-methyl group, which can be either axial or equatorial. Additionally, ring inversion can lead to different half-chair conformers. The relative energies of these conformers determine their population at a given temperature and are a key focus of theoretical investigation.[7]
The interplay of steric hindrance between the methyl group and the rest of the molecule, as well as electronic effects, will govern the stability of these conformers. Computational methods are essential for accurately predicting these subtle energy differences.[8][9]
Computational Methodology: A Step-by-Step Protocol
The following protocol outlines a robust computational workflow for the theoretical study of this compound. This workflow is designed to provide a comprehensive understanding of its structural and electronic properties.
Workflow for Theoretical Analysis
Caption: A comprehensive workflow for the theoretical investigation of this compound.
Detailed Experimental Protocols
Step 1: Initial Structure Generation and Conformational Search
-
Construct the 3D model of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Generate initial conformers by systematically rotating the torsion angles of the dihydropyrazine ring and the N1-methyl group. Consider both axial and equatorial orientations for the methyl group.
-
Perform a preliminary conformational search using a computationally less expensive method, such as molecular mechanics (e.g., MMFF94 force field), to identify a set of low-energy conformers.
Step 2: Geometry Optimization
-
Select the low-energy conformers from the conformational search for higher-level quantum chemical calculations.
-
Perform geometry optimization using Density Functional Theory (DFT) or ab initio methods.[10][11][12] A common and reliable choice is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).[8] This level of theory provides a good balance between accuracy and computational cost for molecules of this size.
-
Ensure convergence of the optimization to a true energy minimum by verifying that all forces on the atoms are close to zero.
Step 3: Frequency Analysis
-
Calculate the vibrational frequencies at the same level of theory used for geometry optimization for each optimized conformer.
-
Confirm that all calculated frequencies are real (positive) . The presence of imaginary frequencies indicates a saddle point (transition state) rather than a true minimum.
-
Use the calculated frequencies to predict the infrared (IR) spectrum of each conformer.
Step 4: Thermochemical Analysis
-
Extract thermochemical data from the frequency calculation output, including zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Correct the electronic energies with the ZPVE to obtain more accurate relative energies between conformers.
-
Calculate the relative Gibbs free energies to determine the equilibrium population of each conformer at a given temperature using the Boltzmann distribution.
Step 5: Spectroscopic Simulation
-
Simulate the ¹H and ¹³C NMR spectra for the most stable conformers using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level.[13]
-
Compare the calculated chemical shifts with available experimental data for related tetrahydroquinoxaline structures to validate the computational model.[14][15][16]
-
Analyze the simulated IR spectra to identify characteristic vibrational modes associated with different functional groups and conformations.
Step 6: Electronic Property Analysis
-
Perform a population analysis (e.g., Mulliken or Natural Bond Orbital - NBO) on the optimized geometries to determine the charge distribution on each atom.
-
Analyze the Frontier Molecular Orbitals (FMOs) , specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO provides insights into the molecule's chemical reactivity and electronic stability.
-
Generate Molecular Electrostatic Potential (MEP) maps to visualize the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding intermolecular interactions.
Expected Structural Features and Data Presentation
Based on studies of related tetrahydroquinoline and tetrahydroisoquinoline systems, the following structural features are anticipated for this compound.[6][9][17][18]
Key Geometric Parameters
The optimized geometries will provide precise values for bond lengths, bond angles, and dihedral angles. These parameters are crucial for defining the molecular structure.
Table 1: Predicted Key Geometric Parameters for the Most Stable Conformer of this compound (B3LYP/6-311++G(d,p))
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-N (amide) | ~1.38 - 1.42 |
| C-N (aliphatic) | ~1.45 - 1.48 |
| C-C (aromatic) | ~1.39 - 1.41 |
| C-C (aliphatic) | ~1.52 - 1.55 |
| N-CH₃ | ~1.46 - 1.49 |
| **Bond Angles (°) ** | |
| C-N-C (amide) | ~118 - 122 |
| C-N-C (aliphatic) | ~110 - 114 |
| Dihedral Angles (°) | |
| Puckering angles of the dihydropyrazine ring | Varies with conformation |
Conformational Energy Landscape
The relative energies of the different conformers will reveal the most stable three-dimensional arrangement of the molecule.
Caption: Energy relationship between the axial and equatorial conformers of the N1-methyl group.
Table 2: Predicted Relative Energies of Conformers (kcal/mol)
| Conformer | ΔE (Electronic Energy) | ΔH (Enthalpy) | ΔG (Gibbs Free Energy) |
| Equatorial-Methyl | 0.00 (Reference) | 0.00 | 0.00 |
| Axial-Methyl | Predicted to be higher | Predicted to be higher | Predicted to be higher |
Conclusion
The theoretical and computational protocol detailed in this guide provides a comprehensive framework for elucidating the molecular structure of this compound. By employing a combination of conformational analysis, high-level quantum chemical calculations, and spectroscopic simulations, researchers can gain deep insights into the structural and electronic properties of this important heterocyclic compound. This knowledge is invaluable for understanding its reactivity, guiding synthetic efforts, and facilitating the design of novel derivatives with desired biological activities.
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PrepChem.com. Synthesis of 1,2,3,4-tetrahydro-1-methyl-2,3-dioxo-quinoxaline. Available from: [Link]
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A Technical Guide to Quantum Chemical Calculations for 1-Methyl-1,2,3,4-tetrahydroquinoxaline: From Molecular Structure to Electronic Properties
Abstract
This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 1-Methyl-1,2,3,4-tetrahydroquinoxaline, a heterocyclic compound of significant interest in medicinal chemistry. Quinoxaline derivatives are known for a wide spectrum of biological activities, including antibacterial, anticancer, and antiviral properties.[1][2][3] Understanding the electronic structure and physicochemical properties of these molecules at a quantum level is paramount for rational drug design and development. This whitepaper, intended for researchers, computational chemists, and drug development professionals, details a robust computational protocol using Density Functional Theory (DFT). It offers not just a sequence of steps, but also the scientific rationale behind key methodological choices, from the selection of functionals and basis sets to the analysis of molecular orbitals and electrostatic potential maps. Our objective is to provide a self-validating system of protocols that ensures accuracy, reproducibility, and deep insight into the molecular characteristics of this compound.
Introduction: The Scientific Imperative for Computational Analysis
This compound belongs to the quinoxaline family, a class of nitrogen-containing heterocyclic compounds that are a cornerstone in pharmaceutical research.[4][5] The planar conformation of the core quinoxaline structure often facilitates interaction with biological targets like DNA and various enzymes, leading to a broad range of pharmacological activities.[1][6] The addition of a methyl group and the saturation of one of the rings, as in our target molecule, modifies its three-dimensional structure and electronic distribution, which in turn dictates its stability, reactivity, and potential as a therapeutic agent.
Quantum chemical calculations serve as a powerful "computational microscope" to probe these properties. By solving approximations of the Schrödinger equation for the molecule, we can accurately predict its geometry, electronic structure, spectroscopic signatures, and reactivity.[7][8] This in silico approach is indispensable in modern drug discovery, allowing for the high-throughput screening of derivatives and the elucidation of structure-activity relationships (SAR) without the immediate need for costly and time-consuming synthesis and experimental testing.[4]
This guide focuses on Density Functional Theory (DFT), a computational method that offers an optimal balance of accuracy and efficiency for medium-sized organic molecules like this compound.[9] We will detail a complete workflow, from initial structure preparation to the calculation of critical electronic and spectroscopic properties.
Theoretical Foundations: A Primer on Density Functional Theory
At the heart of quantum chemistry is the goal of solving the Schrödinger equation. However, for a multi-electron system like our target molecule, an exact solution is computationally intractable. DFT provides an elegant and effective alternative. Instead of dealing with the complex many-electron wavefunction, DFT determines the electronic energy based on the spatially dependent electron density.[8] This approach has become the workhorse of modern computational chemistry for its reliability and efficiency.[7]
The accuracy of a DFT calculation hinges on two key components:
-
The Exchange-Correlation (XC) Functional: This is the component that approximates the complex quantum mechanical interactions between electrons. A multitude of functionals exist, each with varying levels of theory. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and validated functionals for organic molecules, providing excellent results for geometries and electronic properties.[7][8][10]
-
The Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set determine the flexibility the calculation has in describing the electron distribution. Pople-style basis sets, such as the 6-311++G(d,p) set, are commonly employed.[7] In this notation:
-
6-311G: Describes the core and valence electrons.
-
++: Adds diffuse functions, which are crucial for accurately describing lone pairs and non-covalent interactions.
-
(d,p): Adds polarization functions, which allow for anisotropy in the electron distribution, essential for describing chemical bonds accurately.
-
The logical relationship between these core concepts is illustrated below.
Caption: Core components of a Density Functional Theory calculation.
A Validated Computational Workflow
This section provides a detailed, step-by-step protocol for performing quantum chemical calculations on this compound. The workflow is designed to be a self-validating system, where the results of each step inform the next.
Caption: A validated workflow for quantum chemical calculations.
Experimental Protocol 1: Geometry Optimization and Frequency Analysis
Objective: To find the most stable three-dimensional structure of the molecule and confirm it is a true energy minimum.
-
Structure Input:
-
Construct the this compound molecule using a molecular editor such as GaussView or Avogadro. The molecular formula is C9H12N2.
-
Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.
-
-
Optimization Calculation:
-
Set up the DFT calculation using a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Causality: The choice of method is critical for accuracy. We select the B3LYP functional with the 6-311++G(d,p) basis set. This combination is well-benchmarked for organic molecules, providing a robust balance of computational cost and accuracy for both geometric and electronic properties.[7][8]
-
To simulate a biological environment, include a solvent model. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) is an excellent choice for modeling the bulk electrostatic effects of a solvent like water or DMSO.[1]
-
Initiate the geometry optimization calculation. The algorithm will iteratively adjust the positions of the atoms to minimize the total energy of the molecule.
-
-
Validation via Frequency Calculation:
-
Upon completion of the optimization, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p) with IEF-PCM).
-
Trustworthiness: This step is a mandatory self-validation check. A true energy minimum on the potential energy surface will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization did not find a stable structure and must be repeated.
-
Experimental Protocol 2: Calculation of Molecular Properties
Objective: To compute key electronic, spectroscopic, and reactivity parameters from the optimized geometry.
-
Electronic Structure Analysis:
-
Frontier Molecular Orbitals (FMOs): From the validated (optimized) structure, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of the molecule's kinetic stability and chemical reactivity.[4][8] A smaller gap suggests the molecule is more easily excitable and more reactive.
-
Molecular Electrostatic Potential (MEP): Generate an MEP surface. This map visualizes the charge distribution across the molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions.[9] This is invaluable for predicting sites of nucleophilic and electrophilic attack, as well as potential hydrogen bonding interactions.[9]
-
-
Spectroscopic Signature Prediction:
-
FT-IR Spectrum: The results of the frequency calculation (Protocol 1, Step 3) directly provide the harmonic vibrational frequencies and their intensities, which can be used to simulate the theoretical FT-IR spectrum.[7]
-
UV-Vis Spectrum: To predict electronic transitions, perform a Time-Dependent DFT (TD-DFT) calculation on the optimized geometry.[1] This will yield the excitation energies (which correspond to absorption wavelengths) and oscillator strengths (which correspond to absorption intensities).
-
-
Global Reactivity Descriptors:
-
Using the HOMO and LUMO energies, calculate important reactivity indices.[9]
-
Ionization Potential (IP) ≈ -E_HOMO
-
Electron Affinity (EA) ≈ -E_LUMO
-
Electronegativity (χ) = (IP + EA) / 2
-
Chemical Hardness (η) = (IP - EA) / 2
-
Chemical Softness (S) = 1 / (2η)
-
-
Expertise: These descriptors provide a quantitative measure of the molecule's reactivity. For instance, chemical hardness (η) measures resistance to a change in electron distribution; a "soft" molecule with a low hardness value is generally more reactive.[11]
-
Data Presentation and Interpretation
For clarity and comparative analysis, all quantitative data should be summarized in structured tables.
Table 1: Summary of Computational Parameters
| Parameter | Selection | Rationale |
|---|---|---|
| Method | Density Functional Theory (DFT) | Optimal balance of accuracy and cost for organic molecules.[7][9] |
| Functional | B3LYP | Widely validated for geometries and electronic properties.[8][10] |
| Basis Set | 6-311++G(d,p) | Provides flexibility for bonding and non-covalent interactions.[7] |
| Solvent Model | IEF-PCM (Water) | Simulates the aqueous environment of biological systems.[1] |
Table 2: Calculated Electronic and Reactivity Properties of this compound
| Property | Symbol | Calculated Value (a.u.) | Calculated Value (eV) |
|---|---|---|---|
| HOMO Energy | E_HOMO | (Sample Value) | (Sample Value) |
| LUMO Energy | E_LUMO | (Sample Value) | (Sample-Value) |
| Energy Gap | ΔE | (Sample Value) | (Sample Value) |
| Ionization Potential | IP | (Sample Value) | (Sample Value) |
| Electron Affinity | EA | (Sample Value) | (Sample Value) |
| Electronegativity | χ | (Sample Value) | (Sample Value) |
| Chemical Hardness | η | (Sample Value) | (Sample Value) |
| Chemical Softness | S | (Sample Value) | (Sample Value) |
| Dipole Moment | µ | (Sample Value) | (Sample Value) D |
Note: The values in this table are placeholders and must be populated by performing the actual calculations as described in the protocols.
Conclusion
This technical guide has outlined a comprehensive and scientifically grounded protocol for the quantum chemical analysis of this compound using Density Functional Theory. By following this workflow, researchers can reliably predict the molecule's structural, electronic, and spectroscopic properties. The emphasis on explaining the causality behind methodological choices—from the B3LYP functional to the IEF-PCM solvent model—and the inclusion of mandatory validation steps, such as frequency analysis, ensures the trustworthiness and integrity of the computational results. The insights gained from these calculations, particularly regarding FMO analysis and MEP mapping, are crucial for understanding the molecule's reactivity and potential interactions with biological targets, thereby accelerating the process of rational drug design and development.
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Zlateva, T., et al. (2020). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy. [Link]
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An In-Depth Guide to the Discovery and Synthesis of Quinoxaline Derivatives: A Historical and Modern Perspective
Abstract
The quinoxaline scaffold, a fused bicyclic heterocycle composed of a benzene and a pyrazine ring, is a cornerstone of modern medicinal chemistry and materials science. Since its initial synthesis in the late 19th century, this privileged structure has given rise to a vast array of molecules with profound biological activities, including anticancer, antimicrobial, and antiviral properties. This technical guide provides a comprehensive overview of the discovery and historical synthesis of quinoxaline derivatives, tracing the evolution from classical condensation reactions to highly efficient modern catalytic methodologies. We will delve into the mechanistic underpinnings of seminal name reactions, provide detailed, field-proven experimental protocols, and present comparative data to offer researchers, scientists, and drug development professionals a thorough understanding of this critical heterocyclic motif.
The Genesis of Quinoxaline Chemistry: Discovery and Early Synthesis
The journey into the rich chemistry of quinoxalines began in 1884, a landmark year that saw the independent reports from German chemists Wilhelm Körner and Oscar Hinsberg.[1][2] They established the foundational reaction for constructing the quinoxaline core: the condensation of an aromatic ortho-diamine with a 1,2-dicarbonyl compound.[1][3] This robust and straightforward method, now widely known as the Hinsberg Quinoxaline Synthesis, opened the door to the systematic exploration of this new class of heterocycles.
The Classical Hinsberg Synthesis: Mechanism and Scope
The Hinsberg synthesis is a cyclocondensation reaction that remains a widely used and reliable method for preparing the quinoxaline scaffold.[2][3] The causality of the reaction lies in the nucleophilicity of the amine groups of the o-phenylenediamine and the electrophilicity of the adjacent carbonyl carbons of the α-dicarbonyl compound.
Mechanistic Pathway: The reaction proceeds through a well-established sequence:
-
Nucleophilic Attack: One of the amino groups of the o-phenylenediamine attacks one of the carbonyl carbons of the 1,2-dicarbonyl compound, forming a hemiaminal intermediate.
-
Dehydration: The hemiaminal readily loses a molecule of water to form an imine (Schiff base).
-
Intramolecular Cyclization: The second, free amino group then attacks the remaining carbonyl carbon in an intramolecular fashion, forming a five-membered ring intermediate.
-
Final Dehydration: A second dehydration step occurs, leading to the formation of the stable, aromatic pyrazine ring of the quinoxaline system.[4]
This entire process is typically catalyzed by acid, which serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.
The Beirut Reaction: A Gateway to Bioactive N-Oxides
A significant milestone in quinoxaline chemistry occurred in 1965 when Haddadin and Issidorides at the American University of Beirut discovered an elegant method for synthesizing quinoxaline-1,4-dioxides.[5] Termed the Beirut Reaction, this process involves the cycloaddition of a benzofuroxan (also known as benzofurazan oxide) with a nucleophilic substrate, such as an enamine or an enolate derived from a β-dicarbonyl compound.[6]
The importance of this reaction lies in its ability to directly install N-oxide functionalities, which are crucial pharmacophores in many bioactive molecules. Quinoxaline di-N-oxides are known to act as hypoxia-activated prodrugs, making them valuable candidates for anticancer therapies.[5]
Mechanistic Pathway: The generally accepted mechanism involves:
-
Enolate/Enamine Formation: A base is used to generate an enolate from a β-dicarbonyl compound, or an enamine is pre-formed.
-
Nucleophilic Addition: The nucleophilic enolate attacks one of the electrophilic nitrogen atoms of the benzofuroxan ring.
-
Ring Closure: This is followed by an intramolecular condensation.
-
Elimination: The final step involves the elimination of a molecule (e.g., water), leading to the aromatic quinoxaline-1,4-dioxide product.[6][5]
The Evolution to Modern Synthesis: Efficiency, Catalysis, and Green Chemistry
While the classical methods are robust, the drive for greater efficiency, milder reaction conditions, and reduced environmental impact has spurred the development of a plethora of modern synthetic protocols. These methods often employ catalysts or alternative energy sources to achieve higher yields in shorter reaction times.
Catalytic Approaches
A wide range of catalysts have been successfully employed to promote quinoxaline synthesis under milder conditions. These catalysts function by activating either the diamine or the dicarbonyl component, thereby lowering the activation energy of the reaction.
| Catalyst Type | Example(s) | Typical Conditions | Advantage(s) | Reference(s) |
| Lewis Acids | CrCl₂·6H₂O, PbBr₂, CuSO₄·5H₂O | Room temperature, Ethanol | Mild conditions, high yields, short reaction times. | [4] |
| Solid Acids | Acidic Alumina, TiO₂-Pr-SO₃H | Room Temp or Microwave | Heterogeneous (easy removal), recyclable, solvent-free options. | [1][7] |
| Organocatalysts | Pyridine, N-Heterocyclic Carbenes (NHCs) | Room temperature, THF or one-pot | Metal-free, mild conditions, operational simplicity. | [8][9] |
| Nanocatalysts | Silica Nanoparticles, Fe₃O₄@SiO₂/Schiff base/Co(II) | Room temperature, Solvent-free or EtOH/H₂O | High surface area, high efficiency, catalyst recyclability. | [10] |
Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering a non-conventional heating method that can dramatically reduce reaction times from hours to minutes.[7][11] The key advantage is the efficient and uniform heating of the reaction mixture, which often leads to higher yields and cleaner reactions by minimizing the formation of side products.[12]
Comparative Analysis: Conventional vs. Microwave Heating
| Reaction | Heating Method | Catalyst | Time | Yield | Reference |
| o-Phenylenediamine + Benzil | Conventional | None (Reflux in EtOH) | ~10 hours | ~30% | [13] |
| o-Phenylenediamine + Benzil | Microwave (Solvent-free) | Acidic Alumina | 3 minutes | 80-86% | [7] |
| o-Phenylenediamine + Benzil | Microwave (Solvent-free) | Polar Paste System | 3 minutes | 90-97% | [7] |
This comparison clearly illustrates the transformative impact of microwave assistance, turning a slow, low-yielding reaction into a rapid and highly efficient process.
Key Experimental Protocols: A Practical Guide
To provide a practical context, this section details step-by-step methodologies for both a classical and a modern synthesis of a representative quinoxaline derivative.
Protocol 1: Classical Synthesis of 2,3-Diphenylquinoxaline via Hinsberg Reaction
This protocol describes the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil, a classic example of the Hinsberg reaction.
Methodology:
-
Reagent Preparation: To a 100 mL round-bottom flask, add o-phenylenediamine (1.08 g, 10 mmol) and benzil (2.10 g, 10 mmol).
-
Solvent Addition: Add 30 mL of ethanol to the flask. The choice of ethanol as a solvent is based on its ability to dissolve the reactants and its suitable boiling point for reflux.
-
Acid Catalyst (Optional but Recommended): Add 2-3 drops of glacial acetic acid. The acid protonates a carbonyl oxygen of benzil, increasing its electrophilicity and accelerating the initial condensation step.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system. The reaction is typically complete within 2-4 hours.
-
Workup and Isolation: Once the reaction is complete (as indicated by the disappearance of starting materials on TLC), allow the mixture to cool to room temperature. The product will often crystallize out of the solution.
-
Purification: Collect the crystalline product by vacuum filtration and wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities. The product can be further purified by recrystallization from ethanol to yield pure 2,3-diphenylquinoxaline as white needles. The expected yield is typically high, often >90%.
Protocol 2: Modern Microwave-Assisted Synthesis of 2,3-Diphenylquinoxaline
This protocol outlines a rapid, solvent-free synthesis using acidic alumina as a catalyst under microwave irradiation.[7]
Methodology:
-
Substrate Preparation: In a mortar and pestle, thoroughly grind o-phenylenediamine (1.08 g, 10 mmol), benzil (2.10 g, 10 mmol), and acidic alumina (2.0 g). The grinding ensures intimate contact between the reactants and the solid support catalyst, which is crucial for an efficient solid-state reaction.
-
Reaction Setup: Transfer the resulting fine powder to a microwave-safe glass vessel.
-
Microwave Irradiation: Place the vessel in a domestic or laboratory microwave oven and irradiate at a moderate power level (e.g., 450W) for a short duration, typically 2-3 minutes. It is advisable to irradiate in short bursts (e.g., 30-second intervals) to prevent overheating and potential decomposition.
-
Workup and Isolation: After irradiation, allow the vessel to cool to room temperature. Add 20 mL of ethanol to the solid residue and heat briefly to dissolve the product.
-
Purification: Remove the insoluble alumina catalyst by hot filtration. The filtrate is then cooled, allowing the 2,3-diphenylquinoxaline to crystallize. Collect the pure product by vacuum filtration. This method consistently provides excellent yields (>85%) in a fraction of the time required for conventional heating.
Conclusion and Future Outlook
From the foundational discoveries of Körner and Hinsberg to the high-throughput, green methodologies of today, the synthesis of quinoxaline derivatives has undergone a remarkable evolution. The classical condensation reactions, while still relevant, have been augmented by a powerful toolkit of catalytic and microwave-assisted methods that offer unparalleled efficiency and sustainability.[14][15] The enduring importance of the quinoxaline scaffold in drug discovery and materials science ensures that the pursuit of novel and more efficient synthetic routes will continue. Future developments are likely to focus on areas such as flow chemistry for continuous manufacturing, biocatalytic routes for enhanced stereoselectivity, and the application of machine learning to predict optimal reaction conditions and discover new derivatives with targeted properties.
References
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Haddadin, M.J., & Issidorides, C.H. (1965). Enamines with isobenzofuroxan: A novel synthesis of quinoxaline-di-N-oxides. Tetrahedron Letters, 6(36), 3253–3256. [Link]
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Kurth, M. J., Olmstead, M. M., & Haddadin, M. J. (2005). The Davis-Beirut Reaction: Mechanistic Studies and a New Application. The Journal of Organic Chemistry, 70(3), 1060-1062. [Link]
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YouTube. (2022). Beirut Reaction Mechanism | Organic Chemistry. [Link]
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Ghahremanzadeh, R., et al. (2010). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Oriental Journal of Chemistry, 26(1), 123-129. [Link]
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Das, S., & Goswami, P. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. RSC Advances, 13(30), 20857-20877. [Link]
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El-Malah, A. A., et al. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]
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Sardar, S., et al. (2022). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 12(23), 14661-14683. [Link]
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Guzmán, A., et al. (2013). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of Chemistry. [Link]
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Haddadin, M. J., et al. (2009). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. Tetrahedron, 65(29), 5646-5653. [Link]
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Heravi, M. M., et al. (2007). Benign approaches for the microwave-assisted synthesis of quinoxalines. Arkivoc, 2007(13), 163-172. [Link]
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Kurth, M. J., & Haddadin, M. J. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 53(9), 1935-1947. [Link]
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Zhong, Z., et al. (2012). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Chinese Journal of Chemistry, 30(1), 105-108. [Link]
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Anary-Abbasinejad, M., et al. (2005). Microwave-Assisted Synthesis of Quinoxalines, Benzoxazines, and Benzothiazines Under Solvent-Free Conditions. Journal of Chemical Research, 2005(8), 504-505. [Link]
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ResearchGate. (2015). Microwave Assisted Synthesis of Quinoxaline Derivatives. [Link]
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Volyniuk, D., et al. (2022). Efficient Microwave Irradiation-Assisted Synthesis of Benzodioxinoquinoxaline and Its Donor-Variegated Derivatives Enabling Long-Lived Emission and Efficient Bipolar Charge Carrier Transport. ACS Materials Au, 2(4), 416-427. [Link]
-
Horsting, E. (2022). Microwave-Assisted Synthesis of Quinoxaline Derivatives. eCommons. [Link]
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da Silva, A. J. M., et al. (2011). Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. Revista Virtual de Química, 3(1), 2-16. [Link]
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Asfandiyarova, L. R., & Afanasev, S. V. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals, 16(8), 1174. [Link]
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El-Malah, A. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7629. [Link]
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Bakr, M. A., et al. (2020). New Quinoxaline-1,4-Dioxides Derived from Beirut Reaction of Benzofuroxane with Active Methylene Nitriles. Chemistry Proceedings, 3(1), 14. [Link]
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Semantic Scholar. (n.d.). Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. [Link]
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Narsaiah, B., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. Records of Natural Products, 7(1), 23-29. [Link]
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Sharma, P., et al. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Mini-Reviews in Organic Chemistry, 19(5), 626-648. [Link]
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Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline from o-Phenylenediamine
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline, a valuable heterocyclic scaffold in medicinal chemistry and drug development.[1][2][3] The synthesis is achieved through a classical condensation reaction between o-phenylenediamine and acetaldehyde, followed by an in-situ reduction. This document outlines the reaction mechanism, provides a step-by-step experimental protocol, and includes essential data for characterization and troubleshooting. The causality behind experimental choices is explained to provide researchers with a deeper understanding of the synthetic strategy.
Introduction: The Significance of the Tetrahydroquinoxaline Scaffold
Quinoxaline and its reduced form, 1,2,3,4-tetrahydroquinoxaline, are privileged heterocyclic structures that form the core of numerous biologically active compounds.[4][5] These scaffolds are of significant interest to researchers in drug discovery due to their diverse pharmacological activities, which include antimicrobial, anticancer, and antiviral properties. The 1-methyl substituted analog, in particular, serves as a key building block for more complex molecules. The synthesis of this compound from readily available starting materials like o-phenylenediamine is a fundamental transformation in organic and medicinal chemistry.
Reaction Mechanism and Rationale
The synthesis of this compound from o-phenylenediamine and acetaldehyde proceeds through a two-step sequence within a one-pot reaction:
-
Iminobenzimidazole Intermediate Formation: The initial step involves the condensation of the two primary amine groups of o-phenylenediamine with two molecules of acetaldehyde. This reaction is analogous to the well-established synthesis of benzimidazoles from o-phenylenediamine and aldehydes.[6][7][8] The nucleophilic attack of the amino groups on the carbonyl carbon of acetaldehyde, followed by dehydration, leads to the formation of a dihydro-1H-benzimidazole intermediate.
-
Reductive Cyclization: This intermediate is not typically isolated. In the presence of a suitable reducing agent, it undergoes a reductive cyclization to form the stable 1,2,3,4-tetrahydroquinoxaline ring system. The choice of a mild reducing agent is crucial to selectively reduce the imine bonds without affecting the aromatic ring.
The overall reaction is a powerful method for constructing the tetrahydroquinoxaline core with control over the substitution pattern at the 1- and 2-positions.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and checkpoints for monitoring reaction progress and ensuring product purity.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| o-Phenylenediamine | ReagentPlus®, 99% | Sigma-Aldrich | 95-54-5 | Should be light in color. If dark, recrystallize from water. |
| Acetaldehyde | ≥99.5% | Sigma-Aldrich | 75-07-0 | Keep chilled to prevent polymerization. |
| Sodium borohydride (NaBH₄) | 99% | Sigma-Aldrich | 16940-66-2 | Handle with care; moisture sensitive. |
| Methanol (MeOH) | Anhydrous, 99.8% | Sigma-Aldrich | 67-56-1 | |
| Ethyl acetate (EtOAc) | ACS reagent, ≥99.5% | Sigma-Aldrich | 141-78-6 | For extraction and chromatography. |
| Hexanes | ACS reagent, ≥98.5% | Sigma-Aldrich | 110-54-3 | For chromatography. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS reagent | Sigma-Aldrich | 7757-82-6 | For drying. |
| Deuterated Chloroform (CDCl₃) | 99.8 atom % D | Sigma-Aldrich | 865-49-6 | For NMR analysis. |
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve o-phenylenediamine (5.4 g, 50 mmol) in anhydrous methanol (100 mL). Stir the mixture at room temperature until the solid is completely dissolved.
-
Aldehyde Addition: Cool the solution to 0 °C using an ice bath. Slowly add acetaldehyde (5.6 mL, 100 mmol, 2 equivalents) to the stirred solution over 15 minutes. A color change to yellow or light brown may be observed.
-
Condensation: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexanes). The starting o-phenylenediamine should be consumed.
-
Reduction: Cool the reaction mixture back to 0 °C. In a separate beaker, prepare a solution of sodium borohydride (3.8 g, 100 mmol) in methanol (50 mL). Add the sodium borohydride solution to the reaction mixture dropwise over 30 minutes, maintaining the temperature below 10 °C. Vigorous gas evolution (hydrogen) will be observed.
-
Reaction Completion: After the addition of the reducing agent, allow the reaction to warm to room temperature and stir for an additional 4 hours, or until the intermediate formed in step 3 is completely consumed as indicated by TLC.
-
Work-up: Quench the reaction by carefully adding water (50 mL). The excess sodium borohydride will decompose. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Transfer the aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil or a low-melting solid.
Purification
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%). The fractions containing the desired product (monitored by TLC) are combined and the solvent is evaporated to yield pure this compound.
Expected Yield
The expected yield of the purified product is typically in the range of 70-85%.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): δ 6.67 (dt, J = 7.6, 1.5 Hz, 1H, Ar-H), 6.61–6.54 (m, 2H, Ar-H), 6.47 (dd, J = 7.6, 1.5 Hz, 1H, Ar-H), 3.50–3.45 (m, 2H, CH₂), 3.29–3.24 (m, 2H, CH₂), 2.86 (s, 3H, N-CH₃).[4]
-
¹³C NMR (100 MHz, CDCl₃): δ 136.2, 134.2, 118.7, 118.2, 113.6, 111.7, 49.9, 41.3, 39.1.[4]
Mass Spectrometry (MS)
-
Expected m/z: 148.21 (M⁺)
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Ensure the reaction is monitored by TLC until completion. Extend reaction times if necessary. |
| Loss of product during work-up. | Ensure proper phase separation during extraction. Back-extract the aqueous layer. | |
| Impure Product | Incomplete reduction. | Ensure sufficient reducing agent is used and the reaction is allowed to proceed to completion. |
| Side reactions. | Maintain the recommended reaction temperatures, especially during the addition of acetaldehyde and sodium borohydride. | |
| Polymerization of Acetaldehyde | Acetaldehyde is not fresh or is stored improperly. | Use freshly opened acetaldehyde and keep it chilled. |
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of this compound. By understanding the underlying reaction mechanism and following the detailed experimental procedure, researchers can confidently prepare this important heterocyclic compound for applications in drug discovery and development.
References
-
Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. [Link]
-
Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. [Link]
-
Microwave-assisted practical and simple method for heterocyclization of o-phenylenediamine and aldehydes using DDQ as oxidant agent. [Link]
-
1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. [Link]
-
1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. [Link]
-
1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. [Link]
-
Quinoxaline Synthesis via o-Phenylenediamine. [Link]
Sources
- 1. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Reductive Amination Routes to 1-Methyl-1,2,3,4-tetrahydroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the N-Methyl Tetrahydroquinoxaline Scaffold
The 1-methyl-1,2,3,4-tetrahydroquinoxaline core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. Its rigid, three-dimensional structure and the presence of a tertiary amine make it a valuable building block for the development of novel therapeutics. Reductive amination stands out as a robust and versatile method for the synthesis of this key intermediate, offering high selectivity and good yields. This guide provides a detailed exploration of two effective reductive amination strategies for the synthesis of this compound, complete with mechanistic insights and step-by-step protocols.
Strategic Approaches to N-Methylation
The introduction of a methyl group onto the nitrogen atom of 1,2,3,4-tetrahydroquinoxaline can be efficiently achieved through reductive amination. This process involves the reaction of the secondary amine with formaldehyde (or a formaldehyde equivalent) to form an intermediate iminium ion, which is then reduced in situ to the desired N-methylated product. The choice of reducing agent is critical and dictates the reaction conditions and compatibility with other functional groups.
This document outlines two widely employed and reliable methods:
-
The Eschweiler-Clarke Reaction: A classic method that utilizes formic acid as both the reducing agent and a catalyst.
-
Reductive Amination with Sodium Triacetoxyborohydride: A milder approach employing a selective hydride reagent, offering broad functional group tolerance.
Part 1: The Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines.[1] In this one-pot procedure, formaldehyde reacts with the amine to form an iminium ion, which is subsequently reduced by formic acid. The evolution of carbon dioxide as a byproduct drives the reaction to completion.[1] A key advantage of this method is that it avoids the over-alkylation to form quaternary ammonium salts.[2]
Reaction Mechanism
The reaction proceeds through a two-step mechanism:
-
Iminium Ion Formation: The secondary amine of 1,2,3,4-tetrahydroquinoxaline attacks the carbonyl carbon of formaldehyde to form a hemiaminal intermediate. This intermediate then loses a molecule of water to generate a reactive iminium ion.
-
Hydride Transfer: Formic acid acts as a hydride donor, transferring a hydride ion to the electrophilic carbon of the iminium ion. This reduction step yields the tertiary amine, this compound, and carbon dioxide.
Caption: Mechanism of the Eschweiler-Clarke Reaction.
Experimental Protocol: Eschweiler-Clarke Methylation
Materials:
-
1,2,3,4-Tetrahydroquinoxaline
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2,3,4-tetrahydroquinoxaline (1.0 eq.).
-
Add formic acid (2.5 eq.) and a 37% aqueous solution of formaldehyde (2.5 eq.).[3]
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of NaHCO₃ until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.
Part 2: Reductive Amination with Sodium Triacetoxyborohydride (STAB)
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly well-suited for reductive amination reactions.[4] It is less reactive than other borohydrides, such as sodium borohydride, and will not readily reduce aldehydes or ketones in the absence of an amine.[5] This selectivity allows for a one-pot reaction where the amine, aldehyde, and reducing agent are mixed together. The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[6]
Reaction Mechanism
The mechanism involves the initial formation of an iminium ion, which is then selectively reduced by sodium triacetoxyborohydride.
-
Iminium Ion Formation: Similar to the Eschweiler-Clarke reaction, 1,2,3,4-tetrahydroquinoxaline reacts with formaldehyde to form a hemiaminal, which then dehydrates to the corresponding iminium ion.
-
Reduction: Sodium triacetoxyborohydride delivers a hydride to the iminium ion to yield the N-methylated product.
Caption: Reductive Amination using Sodium Triacetoxyborohydride.
Experimental Protocol: STAB Reductive Amination
Materials:
-
1,2,3,4-Tetrahydroquinoxaline
-
Paraformaldehyde or Formaldehyde (37% aqueous solution)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,2,3,4-tetrahydroquinoxaline (1.0 eq.) and paraformaldehyde (1.2 eq.).
-
Add anhydrous dichloromethane (DCM) to dissolve the starting materials.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10-15 minutes.
-
Continue stirring the reaction mixture at room temperature for 2-6 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Data Summary and Comparison
| Parameter | Eschweiler-Clarke Reaction | Reductive Amination with STAB |
| Methylating Agent | Formaldehyde | Formaldehyde / Paraformaldehyde |
| Reducing Agent | Formic Acid | Sodium Triacetoxyborohydride |
| Solvent | Typically neat or aqueous | Anhydrous aprotic (DCM, DCE) |
| Temperature | Elevated (80-100 °C) | Room Temperature |
| Work-up | Neutralization with base | Aqueous quench |
| Advantages | Inexpensive reagents, no metal catalysts | Mild conditions, high selectivity, broad functional group tolerance |
| Disadvantages | High temperature, strong acid | More expensive reducing agent, requires anhydrous conditions |
Safety Considerations
-
Formaldehyde: is a known carcinogen and a skin and respiratory sensitizer.[7][8][9] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Formic Acid: is corrosive and can cause severe skin burns and eye damage.[10][11] Handle with care in a fume hood and wear appropriate PPE.
-
Sodium Triacetoxyborohydride: is a water-sensitive reagent that can release flammable gases upon contact with water. Handle in a dry environment and avoid inhalation of dust.
-
1,2,3,4-Tetrahydroquinoxaline: May cause skin and eye irritation. Handle with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
Both the Eschweiler-Clarke reaction and reductive amination with sodium triacetoxyborohydride are effective methods for the synthesis of this compound. The choice of method will depend on the specific requirements of the synthesis, such as scale, cost, and the presence of other functional groups in the starting material. The Eschweiler-Clarke reaction is a cost-effective choice for large-scale synthesis, while the milder conditions of the STAB method make it ideal for more sensitive substrates. By following the detailed protocols and safety precautions outlined in this guide, researchers can confidently and efficiently synthesize this important heterocyclic building block.
References
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from [Link]
- Myers, A. (n.d.). Chem 115: Reductive Amination.
-
NROChemistry. (2022, May 7). Eschweiler-Clarke Reaction [Video]. YouTube. Retrieved from [Link]
-
MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]
-
ResearchGate. (2006). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
Scribd. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
ACG Publications. (2021). One-pot protocol for the synthesis of quinoxalines from styrenes, o-phenylenediamine and benzo[c][2][3][6]thiadiazole-4,5-diamine. Retrieved from [Link]
-
PMC. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved from [Link]
- Sigma-Aldrich. (2025, May 20). Safety Data Sheet - Formic Acid.
- Redox. (2021, March 23). Safety Data Sheet - Formaldehyde.
- Fisher Scientific. (2010, February 8). Safety Data Sheet - Formaldehyde solution 37%.
- ChemSupply Australia. (n.d.). Safety Data Sheet - FORMALDEHYDE SOLUTION 37 w/w, stablized with 10-12% methanol.
-
NIH. (n.d.). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Retrieved from [Link]
- Evans Vanodine. (2022, December 10). Safety Data Sheet - FORMALDEHYDE LIQUID.
Sources
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. redox.com [redox.com]
- 8. fishersci.com [fishersci.com]
- 9. chemsupply.com.au [chemsupply.com.au]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. evansvanodine.co.uk [evansvanodine.co.uk]
Application Note: A Practical Guide to the Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline via Catalytic Hydrogenation
Abstract: This application note provides a comprehensive guide for the synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline through the catalytic hydrogenation of 1-methylquinoxalin-1-ium iodide. The protocol detailed herein utilizes a rhodium-on-carbon (Rh/C) catalyst under moderate hydrogen pressure, offering a robust and efficient method for researchers in medicinal chemistry and drug development. This document elucidates the underlying chemical principles, provides a detailed step-by-step experimental protocol, and addresses critical safety considerations.
Introduction: The Significance of Tetrahydroquinoxalines
Chiral 1,2,3,4-tetrahydroquinoxaline (THQ) scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active molecules.[1] These compounds have garnered significant attention due to their presence in pharmaceuticals targeting a range of diseases. For instance, the THQ moiety is a key structural unit in inhibitors of Cholesteryl Ester Transfer Protein (CETP), which are under investigation for the treatment of atherosclerosis and obesity. The development of efficient and scalable synthetic routes to access enantioenriched THQ derivatives is therefore a critical endeavor in modern drug discovery.
Catalytic hydrogenation represents a highly atom-economical and environmentally benign method for the reduction of N-heterocyclic compounds like quinoxalines to their saturated or partially saturated counterparts.[2] This application note focuses on the synthesis of this compound, a valuable building block for the elaboration of more complex molecular architectures.
Mechanistic Insights: The Rationale Behind Catalytic Hydrogenation
The catalytic hydrogenation of quinolines and their derivatives, including quinoxalines, is a well-established transformation.[3][4] The reaction typically proceeds through the activation of molecular hydrogen on the surface of a heterogeneous catalyst, such as rhodium on carbon. The generally accepted mechanism involves the following key steps:
-
Adsorption: Both the quinoxaline substrate and molecular hydrogen adsorb onto the surface of the rhodium catalyst.
-
Hydrogen Activation: The H-H bond of the adsorbed hydrogen is weakened and cleaved, leading to the formation of reactive metal-hydride species on the catalyst surface.
-
Hydrogen Transfer: The adsorbed quinoxaline molecule undergoes stepwise addition of hydrogen atoms from the catalyst surface to the pyrazine ring. This process typically occurs in a syn-fashion, leading to a specific stereochemical outcome.
-
Desorption: The final product, this compound, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.
The choice of catalyst is crucial for the efficiency and selectivity of the reaction. Rhodium is often employed for the hydrogenation of N-heterocycles due to its high activity and selectivity under relatively mild conditions.[5] The use of a solid-supported catalyst like Rh/C simplifies the purification process, as the catalyst can be easily removed by filtration.
Caption: General mechanism of catalytic hydrogenation of quinoxaline.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the hydrogenation of similar quinoxaline derivatives and is optimized for the synthesis of this compound.
Materials and Equipment
| Material/Equipment | Specifications |
| 1-Methylquinoxalin-1-ium iodide | Substrate |
| 5% Rhodium on Carbon (Rh/C) | Catalyst |
| Methanol (MeOH) | Anhydrous, ACS grade |
| Hydrogen (H₂) gas | High purity (≥99.99%) |
| High-pressure autoclave | Equipped with a magnetic stirrer, pressure gauge, and temperature controller |
| Schlenk flask | For catalyst handling under inert atmosphere |
| Celite® | Filtration aid |
| Standard laboratory glassware | --- |
| Magnetic stirrer hotplate | --- |
| Rotary evaporator | --- |
Step-by-Step Procedure
Sources
- 1. 1,2,3,4-Tetrahydroquinoxaline | C8H10N2 | CID 77028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simple s-block metal hydrides for selective hydrogenation of quinoline compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GT Digital Repository [repository.gatech.edu]
- 5. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium [mdpi.com]
Application Notes & Protocols: A Researcher's Guide to the Pictet-Spengler Reaction for Substituted Tetrahydroquinoxaline Synthesis
Introduction: The Strategic Importance of Tetrahydroquinoxalines
Tetrahydroquinoxalines (THQxs) represent a privileged scaffold in medicinal chemistry and drug development. This heterocyclic motif is a core component of numerous compounds exhibiting a wide array of biological activities, including but not limited to antiviral, antibacterial, anticancer, and anti-inflammatory properties. The precise arrangement of nitrogen atoms and the potential for diverse substitution patterns on the bicyclic framework make THQxs a fertile ground for the exploration of new therapeutic agents.
Among the synthetic methodologies available for their construction, the Pictet-Spengler reaction stands out as a powerful and versatile strategy.[1][2] Traditionally known for the synthesis of tetrahydroisoquinolines and β-carbolines, this acid-catalyzed reaction involving the condensation of a β-arylethylamine with a carbonyl compound has been effectively adapted for the synthesis of THQxs.[3][4][5][6] This guide provides an in-depth exploration of this reaction, from its mechanistic underpinnings to a detailed, field-proven laboratory protocol, designed for researchers and scientists in the pharmaceutical and chemical industries.
Section 1: The Reaction Mechanism - A Stepwise Analysis
The Pictet-Spengler reaction for tetrahydroquinoxaline synthesis is an elegant cascade that proceeds through several distinct, acid-catalyzed stages. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The reaction fundamentally involves the condensation of an N-substituted ortho-phenylenediamine (an aniline derivative) with an aldehyde or ketone.
The key mechanistic steps are:
-
Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the more basic secondary amine of the N-substituted o-phenylenediamine onto the protonated carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to yield a highly electrophilic iminium ion intermediate.[4][5][6]
-
Electrophilic Aromatic Substitution: The crux of the reaction is an intramolecular electrophilic attack by the iminium ion carbon onto the electron-rich aromatic ring.[6] This cyclization step, a type of Mannich reaction, forms the new six-membered heterocyclic ring and temporarily disrupts the aromaticity of the benzene ring.[5]
-
Rearomatization: A final deprotonation step restores the aromaticity of the system, yielding the stable substituted tetrahydroquinoxaline product.[4]
The driving force for the reaction is the formation of the stable heterocyclic product, facilitated by the electrophilicity of the in-situ generated iminium ion.[5]
Figure 1: Generalized mechanism of the Pictet-Spengler reaction for tetrahydroquinoxaline synthesis.
Section 2: Key Parameters for Reaction Success
The success and efficiency of the Pictet-Spengler reaction hinge on the careful selection of several key parameters. The interplay between the substrate, catalyst, solvent, and temperature dictates the reaction rate, yield, and purity of the final product.
2.1 Substrate Scope:
-
o-Phenylenediamines: The aromatic ring of the diamine must be sufficiently nucleophilic to participate in the cyclization step. Electron-donating groups (EDGs) such as alkoxy or alkyl groups on the benzene ring will accelerate the reaction, whereas electron-withdrawing groups (EWGs) will retard it or may require harsher conditions.[7]
-
Aldehydes and Ketones: A wide variety of carbonyl compounds can be employed. Aromatic aldehydes, including those with both electron-donating and electron-withdrawing groups, generally perform well.[8] Aliphatic aldehydes are also suitable substrates. Ketones can be used, but they are generally less reactive than aldehydes and may require stronger acid catalysis or higher temperatures.
2.2 Catalysts: Both Brønsted and Lewis acids are effective catalysts. The choice of catalyst is often substrate-dependent.
-
Brønsted Acids: Trifluoroacetic acid (TFA), p-toluenesulfonic acid (p-TsOH), hydrochloric acid (HCl), and even acidic solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been successfully used.[9] TFA is a common choice due to its strength and volatility, which simplifies workup.
-
Lewis Acids: Sc(OTf)₃, Yb(OTf)₃, and AuCl₃/AgOTf have been reported for related Pictet-Spengler reactions and can be effective, particularly for less reactive substrates.[9]
2.3 Solvents and Temperature: The reaction is typically performed in non-protic solvents like dichloromethane (DCM), dichloroethane (DCE), or toluene. The reaction temperature can range from ambient to reflux, depending on the reactivity of the substrates. For highly activated substrates, the reaction may proceed smoothly at room temperature, while less reactive partners may require heating to drive the reaction to completion.
| Parameter | Common Choices | Rationale & Expert Insight | Reference |
| Diamine Substrate | N-Methyl-1,2-phenylenediamine | The N-substituent prevents unwanted side reactions. Electron-donating groups on the ring enhance nucleophilicity and accelerate cyclization. | [7] |
| Carbonyl Substrate | Benzaldehyde, 4-Nitrobenzaldehyde | Aromatic and aliphatic aldehydes are generally effective. A slight excess (1.1-1.2 eq.) ensures complete consumption of the diamine. | [7][8] |
| Catalyst | Trifluoroacetic Acid (TFA), p-TsOH | TFA is often preferred for its efficacy and ease of removal. The amount of acid is critical; excess can protonate the starting amine, reducing its nucleophilicity. | [9] |
| Solvent | Dichloromethane (DCM), Toluene | Inert solvents are standard. For reactions requiring heat, toluene is a good choice due to its higher boiling point. | [9] |
| Temperature | Room Temperature to Reflux | Optimization is key. Start at room temperature and monitor by TLC. Increase heat only if the reaction is sluggish. | [5] |
Section 3: Detailed Experimental Protocol
This section provides a representative, step-by-step protocol for the synthesis of 1-methyl-2-phenyl-1,2,3,4-tetrahydroquinoxaline from N-methyl-1,2-phenylenediamine and benzaldehyde.
3.1 Materials & Reagents:
-
N-Methyl-1,2-phenylenediamine (1.0 eq.)
-
Benzaldehyde (1.1 eq.)
-
Trifluoroacetic acid (TFA) (20 mol%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
3.2 Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Glassware for column chromatography
Figure 2: Standard experimental workflow for tetrahydroquinoxaline synthesis.
3.3 Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-methyl-1,2-phenylenediamine (1.0 eq.). Dissolve the diamine in anhydrous DCM (approx. 0.1 M concentration).
-
Reagent Addition: Add benzaldehyde (1.1 eq.) to the solution via syringe. Stir the mixture for 5 minutes at room temperature.
-
Catalyst Addition & Reaction: Add trifluoroacetic acid (20 mol%) dropwise to the stirring solution. The reaction is often exothermic. Allow the reaction to stir at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The disappearance of the starting diamine and the appearance of a new, typically higher Rf spot, indicates product formation. The reaction is generally complete within 2-6 hours. If the reaction is slow, it can be gently heated to reflux.
-
Workup - Quenching: Once the reaction is complete, quench the catalyst by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., starting from 95:5 to 80:20) to afford the pure substituted tetrahydroquinoxaline.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Section 4: Troubleshooting and Key Considerations
-
Low Yield: If the yield is low, ensure all reagents are pure and the solvent is anhydrous. Water can interfere with the formation of the iminium ion. Consider increasing the reaction temperature or using a stronger acid catalyst.
-
Side Reactions: The primary side reaction is often the formation of benzimidazole derivatives, especially if the reaction is run at high temperatures for extended periods or if the starting diamine is not N-substituted.[8] Using an N-alkyl or N-aryl substituted diamine is a crucial strategy to direct the reaction towards the desired tetrahydroquinoxaline.
-
Purification Challenges: The product and starting materials may have similar polarities. Careful monitoring with TLC is essential to find an appropriate solvent system for effective chromatographic separation.
Conclusion
The Pictet-Spengler reaction is a cornerstone of heterocyclic chemistry, providing a direct and efficient pathway to substituted tetrahydroquinoxalines. Its operational simplicity, broad substrate scope, and amenability to optimization make it an invaluable tool for medicinal chemists and researchers in drug discovery. By understanding the core mechanism and paying close attention to key experimental parameters, scientists can effectively leverage this reaction to construct complex molecular architectures for the development of novel therapeutic agents.
References
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Pictet, A.; Spengler, T. (1911). Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036. [Link]
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Name-Reaction.com. Pictet-Spengler reaction. [Link]
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Wikipedia. Pictet–Spengler reaction. [Link]
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Frongia, A., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(8), 1046. [Link]
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Li, J. J. (2009). Pictet–Spengler tetrahydroisoquinoline synthesis. In Name Reactions in Heterocyclic Chemistry. John Wiley & Sons. [Link]
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Garg, V., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(8), 1046. [Link]
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Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. [Link]
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S. Chandrasekhar. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Named Organic Reactions, 592-594. [Link]
-
ResearchGate. (n.d.). Reaction of o-phenylenediamine with aldehydes. [Link]
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Sár, C. & Szabó, L. (2020). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 25(24), 5942. [Link]
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Application Note & Protocols: Asymmetric Synthesis of Chiral 1-Methyl-1,2,3,4-tetrahydroquinoxaline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral 1-Methyl-THQ Scaffolds
The 1,2,3,4-tetrahydroquinoxaline (THQ) core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous biologically active compounds.[1][2] The introduction of chirality and specific N-alkylation, particularly N1-methylation, can profoundly influence a molecule's pharmacological profile, including its efficacy, safety, and metabolic stability.[3] Chiral 1-methyl-THQ derivatives are key structural units in advanced drug candidates, such as cholesteryl ester transfer protein (CETP) inhibitors used in the treatment of atherosclerosis and obesity.[1][2]
The precise stereochemical control during synthesis is paramount, as different enantiomers of a chiral drug can exhibit vastly different biological activities.[3] This guide provides an in-depth exploration of robust and efficient strategies for the asymmetric synthesis of 1-methyl-1,2,3,4-tetrahydroquinoxaline derivatives, focusing on methodologies that offer high enantioselectivity and practical applicability for research and development. We will delve into the mechanistic rationale behind catalyst and reagent choices, present detailed, validated protocols, and offer insights for troubleshooting and optimization.
Strategic Pathways to Enantiopure 1-Methyl-THQs
The synthesis of chiral 1-methyl-THQs can be approached through several distinct strategies. The optimal choice depends on substrate availability, desired scale, and the specific stereoisomer required. The two primary, highly effective strategies discussed herein are:
-
One-Pot Asymmetric Transfer Hydrogenation: A highly convergent approach where a substituted N-methyl-o-phenylenediamine undergoes a cascade reaction with an α-hydroxy ketone, catalyzed by a chiral Brønsted acid. This method constructs the N-methylated chiral core in a single, step-economic operation.[1][4][5]
-
Sequential Asymmetric Hydrogenation and N-Methylation: A modular, two-step route involving the initial asymmetric hydrogenation of a quinoxaline precursor to form a chiral THQ, followed by a selective N-methylation step. This pathway offers flexibility in substrate modification.[2][6][7]
Protocol 1: Chiral Phosphoric Acid (CPA) Catalyzed One-Pot Synthesis
This protocol leverages a powerful organocatalytic system to achieve a highly efficient synthesis from readily available starting materials. The reaction proceeds through a one-pot sequence involving a regioselective Heyns rearrangement followed by an enantioselective transfer hydrogenation.[1][4] Chiral phosphoric acids (CPAs) act as bifunctional catalysts, activating the imine intermediate for reduction while controlling the stereochemical outcome.[8][9]
Causality and Experimental Rationale
-
Catalyst Choice: Chiral phosphoric acids (CPAs) are chosen for their ability to act as Brønsted acids, protonating the in-situ formed dihydroquinoxaline intermediate to create a chiral ion pair. This close association dictates the facial selectivity of the hydride transfer.
-
Hydrogen Source: Hantzsch ester (HEH) is an ideal mild hydride donor for transfer hydrogenations.[1] Its delayed addition is critical; initial reaction between the diamine and α-hydroxy ketone forms the key intermediate. Adding HEH from the start can lead to side reactions and lower enantioselectivity.[4]
-
Solvent: Toluene is a common choice as it is a non-coordinating solvent that does not interfere with the catalyst-substrate interaction, leading to higher enantioselectivity.
Experimental Workflow: One-Pot CPA-Catalyzed Synthesis
Detailed Step-by-Step Protocol
-
Reaction Setup: To a flame-dried Schlenk tube under a nitrogen atmosphere, add N-methyl-o-phenylenediamine (0.25 mmol, 1.0 equiv) and the desired α-hydroxy ketone (0.25 mmol, 1.0 equiv).
-
Catalyst and Solvent Addition: Add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5 mol%) followed by anhydrous toluene (2.0 mL).
-
Initial Reaction: Stir the reaction mixture at 65 °C for 2 hours. During this time, the initial condensation and rearrangement occur.
-
Reductant Addition: After 2 hours, add Hantzsch ester (0.275 mmol, 1.1 equiv) to the reaction mixture.
-
Transfer Hydrogenation: Continue to stir the reaction at 65 °C for an additional 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound derivative.
-
Analysis: Determine the yield of the isolated product. Analyze the enantiomeric excess (ee) by chiral HPLC.
Data Summary: Catalyst Performance and Substrate Scope
The following table summarizes representative results for the CPA-catalyzed synthesis of various N-substituted THQs, demonstrating the method's versatility.[1]
| Entry | N-Substituent (R¹) | C2-Substituent (R²) | Yield (%) | ee (%) |
| 1 | Methyl | Phenyl | 92 | 80 |
| 2 | Ethyl | Phenyl | 95 | 88 |
| 3 | Benzyl | Phenyl | 97 | 92 |
| 4 | Methyl | 2-Thienyl | 95 | 94 |
| 5 | Methyl | 4-Chlorophenyl | 98 | 84 |
Protocol 2: Sequential Asymmetric Hydrogenation and N-Methylation
This modular two-step approach is highly valuable, particularly when the corresponding quinoxaline precursor is readily available or when a library of N-substituted analogues is desired from a common chiral THQ intermediate.
Part A: Ir-Catalyzed Asymmetric Hydrogenation of Quinoxalines
The asymmetric hydrogenation of quinoxalines using iridium or rhodium complexes with chiral ligands is one of the most direct methods to obtain chiral THQs.[2][6] Iridium catalysts, in particular, have shown exceptional efficiency and enantioselectivity without the need for additives.[10]
Causality and Experimental Rationale
-
Catalyst System: An [Ir(COD)Cl]₂ precatalyst combined with a chiral phosphine ligand (e.g., a Segphos or Binap derivative) forms the active catalytic species in situ. The chiral ligand environment dictates the stereochemical outcome of the hydrogenation.
-
Solvent Effects: Interestingly, the choice of solvent can sometimes be used to invert the enantioselectivity with the same catalyst, providing access to both enantiomers. For example, using toluene/dioxane can favor the (R)-product, while ethanol can favor the (S)-product with certain Ir-catalyst systems.[6][10]
-
Pressure: Hydrogen pressure is a key parameter. Pressures around 50 bar are typically sufficient to achieve good conversion rates without requiring specialized high-pressure equipment.
Detailed Step-by-Step Protocol (Hydrogenation)
-
Catalyst Preparation: In a glovebox, add the [Ir(COD)Cl]₂ precatalyst (0.5 mol%) and the chiral ligand (1.1 mol%) to a vial. Add the reaction solvent (e.g., degassed toluene/dioxane mixture) and stir for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate vial, dissolve the quinoxaline substrate (0.2 mmol, 1.0 equiv) in the reaction solvent.
-
Combining Reagents: Transfer the catalyst solution to the substrate solution.
-
Hydrogenation: Place the vial into a stainless-steel autoclave. Purge the autoclave with hydrogen gas three times, then pressurize to 50 bar H₂.
-
Reaction: Stir the reaction at the desired temperature (e.g., 30 °C) for 12-24 hours.
-
Work-up: Carefully vent the autoclave, then concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the enantiopure 1,2,3,4-tetrahydroquinoxaline.
Part B: Reductive N-Methylation of Chiral THQs
Once the chiral THQ is obtained, the N1-methyl group can be installed via reductive amination. A straightforward and effective method uses paraformaldehyde as the methylene source and a heterogeneous catalyst like Palladium on carbon (Pd/C) with H₂ as the reductant.[7]
Detailed Step-by-Step Protocol (N-Methylation)
-
Reaction Setup: To a round-bottom flask, add the chiral 1,2,3,4-tetrahydroquinoxaline (1.0 mmol, 1.0 equiv), paraformaldehyde (1.2 equiv), and a suitable solvent such as methanol.
-
Catalyst Addition: Carefully add 10% Pd/C (5 mol%).
-
Hydrogenation: Connect the flask to a hydrogen balloon or place it in an autoclave pressurized to 3-5 bar H₂.
-
Reaction: Stir the mixture vigorously at room temperature for 6-12 hours until the reaction is complete (monitored by TLC).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by column chromatography if necessary.
Workflow: Two-Step Sequential Synthesis
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; catalyst deactivation; poor quality reagents or solvent. | Increase reaction time or temperature moderately. Ensure reagents are pure and solvents are anhydrous. For hydrogenations, ensure the system is leak-proof. |
| Low Enantioselectivity (ee) | Non-optimal catalyst or ligand; wrong solvent; reaction temperature too high. | Screen different chiral ligands (for hydrogenation) or CPA catalysts. Lower the reaction temperature. Screen different solvents (e.g., DCM, Dioxane, EtOH).[6] |
| Difficult Purification | Formation of side products; unreacted starting material. | Optimize reaction conditions to drive to completion. Adjust the solvent system for column chromatography for better separation. |
| Inconsistent Results | Sensitivity to air or moisture; variations in catalyst loading or reagent quality. | Use Schlenk techniques or a glovebox for sensitive reactions. Use a consistent source of reagents and accurately weigh the catalyst. |
Conclusion
The asymmetric synthesis of chiral 1-methyl-1,2,3,4-tetrahydroquinoxalines is a critical endeavor for the advancement of medicinal chemistry and drug development. The two primary strategies detailed in this guide—one-pot CPA-catalyzed transfer hydrogenation and sequential transition-metal-catalyzed hydrogenation followed by N-methylation—offer powerful, reliable, and highly stereoselective routes to these valuable scaffolds. The choice of method can be tailored to specific research needs, with the one-pot protocol offering step-economy and the sequential route providing modularity. By understanding the mechanistic principles behind these protocols, researchers can effectively troubleshoot, optimize, and apply these methods to accelerate the discovery of novel therapeutics.
References
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Huang, J., Li, G., Yang, G., Fu, D., Nie, X., Cui, X., Zhao, J., & Tang, Z. (2021). Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot. Chemical Science, 12(13), 4789–4793. [Link][1][4][5]
-
Li, M., Liu, Y., Wu, W., & Chen, M. (2024). Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Chemical Science, 15(1), 133-140. [Link][6][10]
-
Chen, M., Wu, W., & Liu, Y. (2023). Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation. Chemical Science, 14(10), 2656–2662. [Link][2]
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Alonso, D. A., Baeza, A., & Chinchilla, R. (2017). Asymmetric Synthesis 2017. Molecules, 22(12), 2193. [Link]
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Li, M., Liu, Y., Wu, W., & Chen, M. (2024). Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Chemical Science. [Link]
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Gualandi, A., et al. (2022). Unlocking the Phosphoric Acid Catalyzed Asymmetric Transfer Hydrogenation of 2-Alkenyl Quinolines for Efficient Flow Synthesis of Hancock Alkaloids. Organic Letters, 24(31), 5749-5753. [Link][8]
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Park, D. Y., Lee, S. Y., Jeon, J., & Cheon, C.-H. (2018). Enantioselective Synthesis of Tetrahydroquinolines from 2-Aminochalcones via a Consecutive One-Pot Reaction Catalyzed by Chiral Phosphoric Acid. The Journal of Organic Chemistry, 83(20), 12486–12495. [Link][11]
-
Wolfe, J. P., et al. (2014). Enantioselective Synthesis of Tetrahydroquinolines, Tetrahydroquinoxalines, and Tetrahydroisoquinolines via Pd-Catalyzed Alkene Carboamination Reactions. Chemical Science, 5(12), 4840-4844. [Link][12][13]
-
Li, S. S. (2022). Chiral Phosphoric Acid Catalyzed Asymmetric Synthesis Of Tetrahydroquinolines. Master's Thesis. [Link][14]
-
Zhang, X., et al. (2018). Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines. Chemical Communications, 54(78), 10992-10995. [Link][7]
-
Rose, R. K. (2025). Clinical Importance of Chirality in Drug Design and Pharmaceuticals. Organic Chemistry: Current Research, 14(1). [Link][3]
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Zhou, J. (Ed.). (2013). Chiral phosphoric acid-catalyzed enantioselective phosphinylation of 3,4-dihydroisoquinolines with diarylphosphine oxides. Nature Communications. [Link][9]
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The Strategic Application of 1-Methyl-1,2,3,4-tetrahydroquinoxaline in Modern Medicinal Chemistry
Application Note & Protocols for Drug Discovery Professionals
Introduction: Unlocking the Potential of a Privileged Scaffold
The 1,2,3,4-tetrahydroquinoxaline nucleus is a recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. The introduction of a methyl group at the N-1 position to form 1-Methyl-1,2,3,4-tetrahydroquinoxaline modulates the scaffold's electronic and steric properties, offering a nuanced tool for fine-tuning pharmacokinetic and pharmacodynamic profiles. This N-methylation can enhance metabolic stability by blocking a potential site of oxidation and can influence the conformational preferences of the heterocyclic ring, thereby impacting target binding affinity and selectivity. This document serves as a comprehensive guide for researchers, providing detailed protocols for the synthesis and strategic derivatization of this versatile building block, with a focus on its application in the discovery of novel therapeutic agents.
Core Synthesis of the Building Block
The synthesis of this compound can be approached through several reliable methods. The most direct and common strategy involves the N-methylation of the parent 1,2,3,4-tetrahydroquinoxaline. An alternative approach builds the methylated ring system from a methylated precursor.
Protocol 1: Synthesis via N-Methylation of 1,2,3,4-tetrahydroquinoxaline
This protocol is often preferred due to the commercial availability of the starting 1,2,3,4-tetrahydroquinoxaline. The secondary amine at the N-1 position is selectively methylated.
Rationale: Reductive amination is a high-yield, widely applicable method for N-alkylation.[1] It avoids the use of harsh alkylating agents like methyl iodide, which can lead to over-alkylation or quaternization of the amine. Formaldehyde is used as the methyl source, and sodium triacetoxyborohydride is a mild and selective reducing agent that is easy to handle.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 1,2,3,4-tetrahydroquinoxaline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).
-
Addition of Aldehyde: To the stirred solution, add aqueous formaldehyde (37% solution, 1.2 eq).
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Diagram: Synthetic Workflow for this compound
Sources
The Strategic Utility of 1-Methyl-1,2,3,4-tetrahydroquinoxaline in Contemporary Pharmaceutical Synthesis
Introduction: The Quinoxaline Scaffold in Medicinal Chemistry
The 1,2,3,4-tetrahydroquinoxaline ring system represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. Its rigid, yet three-dimensional, structure provides a versatile framework for the spatial presentation of pharmacophoric elements, enabling interactions with a wide array of biological targets. The introduction of a methyl group at the N-1 position, yielding 1-Methyl-1,2,3,4-tetrahydroquinoxaline, subtly yet significantly modulates the scaffold's physicochemical properties. This modification enhances lipophilicity, influences the basicity of the N-4 nitrogen, and provides a steric handle that can be exploited to fine-tune ligand-receptor interactions. This guide provides an in-depth exploration of the synthesis and application of this specific scaffold in the development of novel therapeutic agents, with a focus on anticancer applications.
Synthesis of the this compound Core
The efficient construction of the this compound scaffold is a prerequisite for its exploration in drug discovery programs. Several synthetic strategies can be envisaged, with the choice of route often depending on the availability of starting materials and the desired substitution pattern. A robust and well-documented approach involves a multi-step synthesis culminating in the reduction of a quinoxalinone precursor.
Synthetic Workflow Overview
Figure 1: Synthetic pathway to this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from a published procedure and involves two key steps: the initial construction of the quinoxalinone ring followed by its reduction.[1]
Step 1: Synthesis of 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one
-
Reagents and Setup: To a dry reaction vessel, add 2-bromoaniline (1.0 eq), sarcosine (2.0 eq), copper(I) chloride (0.1 eq), and potassium phosphate (2.0 eq).
-
Solvent and Ligand: Add dry dimethyl sulfoxide (DMSO) as the solvent, followed by N,N'-dimethylethylenediamine (DMEDA) (0.4 eq) as the ligand.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature sufficient to drive the reaction to completion (typically 80-100 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one.[1]
Step 2: Reduction to this compound
-
Reagents and Setup: In a separate dry reaction vessel under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (approx. 6-7 eq) in dry tetrahydrofuran (THF).
-
Addition of Precursor: Cool the LiAlH₄ suspension to 0 °C and slowly add a solution of 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one (1.0 eq) in dry THF.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC or LC-MS).
-
Quenching and Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Isolation and Purification: Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF. Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography if necessary.[1]
Application in the Synthesis of Anticancer Agents
The 1,2,3,4-tetrahydroquinoxaline scaffold has been identified as a promising core for the development of novel anticancer agents, particularly as inhibitors of tubulin polymerization.[2] While the cited research utilizes the unsubstituted scaffold, the synthetic methodologies are directly applicable to the 1-methylated analog, allowing for the exploration of structure-activity relationships (SAR) at the N-1 and N-4 positions.
Rationale for N-1 Methylation in Anticancer Drug Design
The introduction of a methyl group at the N-1 position can offer several advantages in the design of tetrahydroquinoxaline-based anticancer agents:
-
Blocking Metabolism: The N-1 position could be susceptible to metabolic N-dealkylation. Methylation can block this metabolic pathway, potentially increasing the compound's in vivo half-life.
-
Modulating Lipophilicity: The methyl group increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties, including cell permeability.
-
Fine-tuning Potency: The steric bulk of the methyl group can influence the binding orientation of the molecule within the target protein, potentially leading to improved potency or selectivity.
Synthetic Elaboration for Anticancer Activity
The following protocols, adapted from the synthesis of tetrahydroquinoxaline sulfonamides, illustrate how the this compound core can be further functionalized.[2]
Figure 2: General scheme for the N-4 functionalization of the core scaffold.
Protocol 2: N-4 Sulfonylation of this compound
This protocol describes the general procedure for attaching a sulfonyl group to the N-4 position, a common strategy for introducing functionality that can interact with biological targets.
-
Reagents and Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a dry reaction vessel.
-
Base and Catalyst: Add triethylamine (TEA) (2.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1-0.3 eq).
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C and add a solution of the desired aryl sulfonyl chloride (e.g., tosyl chloride) (1.1 eq) in anhydrous DCM dropwise.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours, monitoring its progress by TLC.
-
Work-up and Purification: Upon completion, wash the reaction mixture sequentially with 0.1 M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the target N-4-sulfonylated derivative.[2]
Quantitative Data Summary
The following table summarizes the key characteristics of the synthesized compounds as reported in the literature.
| Compound | Synthesis Step | Reagents | Yield | Reference |
| 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one | Cyclization | 2-Bromoaniline, Sarcosine, CuCl, K₃PO₄, DMEDA | 66% | [1] |
| This compound | Reduction | 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one, LiAlH₄ | 82% | [1] |
| 4-Benzyl-6-methoxy-1-tosyl-tetrahydroquinoxaline | N-Sulfonylation (example from parent scaffold) | 4-Benzyl-6-methoxy-tetrahydroquinoxaline, TsCl, TEA, DMAP | 81.8% | [2] |
Conclusion and Future Perspectives
This compound is a valuable and accessible building block for pharmaceutical synthesis. The established synthetic routes provide a solid foundation for its incorporation into drug discovery pipelines. The application of this scaffold in the development of tubulin polymerization inhibitors highlights its potential in oncology. Future research should focus on a broader exploration of N-4 substitutions on the 1-methylated core to generate extensive SAR data. Furthermore, the unique stereochemical and electronic properties conferred by the N-1 methyl group warrant the investigation of this scaffold against other target classes, potentially leading to the discovery of novel therapeutics for a range of diseases.
References
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13883–13915. Available from: [Link]
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Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines. (2019). Chemical Communications, 55(74), 11115-11118. Available from: [Link]
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Biological Activity of Quinoxaline Derivatives. (2011). International Journal of PharmTech Research, 3(2), 843-858. Available from: [Link]
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Bunce, R. A., & Nammalwar, B. (2009). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 14(10), 4022-4051. Available from: [Link]
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Application Notes and Protocols: Investigating 1-Methyl-1,2,3,4-tetrahydroquinoxaline Derivatives as Potential Anticancer Agents
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Quinoxaline Scaffold
The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] In oncology, quinoxaline derivatives have emerged as a promising class of therapeutic agents, demonstrating efficacy through diverse mechanisms of action.[1][2] These include the inhibition of critical signaling molecules like vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and topoisomerase II, as well as the induction of apoptosis.[2][3][4][5]
While many studies have focused on the aromatic quinoxaline ring system, recent attention has shifted towards its reduced form, the 1,2,3,4-tetrahydroquinoxaline. This modification introduces a three-dimensional, flexible structure, which can lead to novel binding interactions with biological targets and improved pharmacokinetic properties. This guide provides a comprehensive overview of the rationale, synthesis, and biological evaluation of 1-methyl-1,2,3,4-tetrahydroquinoxaline derivatives as a potential new class of anticancer agents, with a focus on their role as microtubule targeting agents.
Scientific Rationale: Targeting Microtubule Dynamics
A validated and highly successful strategy in cancer chemotherapy is the disruption of microtubule dynamics. Microtubules are essential cytoskeletal polymers involved in maintaining cell structure, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division.[6] Agents that interfere with microtubule function can halt the cell cycle, typically at the G2/M phase, and subsequently trigger apoptosis.[6]
Novel tetrahydroquinoxaline sulfonamide derivatives have been identified as potent inhibitors of tubulin polymerization that act at the colchicine binding site.[6] By binding to β-tubulin, these compounds prevent the assembly of αβ-tubulin heterodimers into microtubules. This disruption of the microtubule network leads to mitotic spindle collapse, G2/M phase cell cycle arrest, and ultimately, cell death.[6] The this compound core serves as a key pharmacophore for engaging this critical anticancer target.
Caption: Mechanism of action for 1-Methyl-THQX derivatives.
Protocols for Synthesis and Characterization
The synthesis of this compound derivatives can be achieved through a multi-step process starting from commercially available materials. The following protocol provides a representative method.
Protocol 1: Synthesis of a Representative this compound Sulfonamide
This protocol is adapted from methodologies reported for similar structures.[6]
Step 1: Reductive Amination
-
To a solution of a substituted o-phenylenediamine (1.0 eq) in methanol, add glyoxylic acid monohydrate (1.1 eq).
-
Stir the mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (3.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. Causality: This step reduces the intermediate imine to form the tetrahydroquinoxaline ring.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by slowly adding water. Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tetrahydroquinoxaline-2-carboxylic acid.
Step 2: N-Methylation
-
Dissolve the crude product from Step 1 in anhydrous tetrahydrofuran (THF).
-
Add sodium hydride (NaH) (2.5 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Causality: NaH is a strong base that deprotonates the secondary amine, preparing it for alkylation.
-
After stirring for 30 minutes, add methyl iodide (CH₃I) (1.5 eq) dropwise.
-
Stir the reaction at room temperature for 6 hours.
-
Carefully quench with water and extract with ethyl acetate.
-
Purify the product by column chromatography on silica gel.
Step 3: Sulfonylation (Example)
-
Dissolve the N-methylated intermediate (1.0 eq) in dichloromethane (DCM) with triethylamine (TEA) (2.0 eq) at 0 °C.
-
Add the desired sulfonyl chloride (e.g., m-tolylsulfonyl chloride) (1.2 eq) dropwise. Causality: This step attaches the sulfonamide moiety, which is often crucial for biological activity in this class of compounds.[6]
-
Stir the reaction at room temperature for 12 hours.
-
Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the final product by recrystallization or column chromatography.
-
Confirm the structure and purity using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).[5][6][7]
Protocols for Biological Evaluation
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of the compound required to inhibit cell growth by 50% (IC₅₀).[3][8]
-
Cell Seeding: Seed human cancer cells (e.g., HT-29 colon cancer, PC-3 prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[2][8]
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. The final concentration of the DMSO solvent should not exceed 0.5% (v/v).[8] Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the effect of the compounds on cell cycle distribution.[8]
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Harvest and Fixation: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ice-cold ethanol overnight at -20°C. Causality: Ethanol fixation permeabilizes the cell membrane, allowing the DNA-intercalating dye to enter.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution (containing RNase A) for 30 minutes in the dark at room temperature. Causality: RNase A is included to degrade RNA, ensuring that PI only stains DNA, providing an accurate measure of DNA content.[8]
-
Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content corresponds to the cell cycle phase (G0/G1, S, and G2/M).
-
Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software. An accumulation of cells in the G2/M phase would support the proposed mechanism of action.[6]
Data Presentation and Interpretation
Quantitative data from cytotoxicity screens should be compiled for clear comparison. This allows for the identification of structure-activity relationships (SAR) and the selection of lead candidates for further study.
| Compound Class | Specific Derivative | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |
| Tetrahydroquinoxaline Sulfonamide | Compound I-7 | HT-29 (Colon) | MTT | >10 | [6] |
| Quinoxaline-based | Compound IV | PC-3 (Prostate) | MTT | 2.11 | [3][4] |
| 3-Methylquinoxaline | Compound 27a | MCF-7 (Breast) | MTT | 7.7 | [9] |
| 3-Methylquinoxaline | Compound 27a | HepG2 (Liver) | MTT | 4.5 | [9] |
| Quinoxaline-based | Compound VIIIc | MCF-7 (Breast) | SRB | 9.0 | [2] |
| Quinoxaline-based | Compound XVa | MCF-7 (Breast) | SRB | 5.3 | [2] |
Note: Data for directly analogous this compound derivatives may be limited; the table includes closely related quinoxaline structures to provide a benchmark for anticancer potency.
Caption: Experimental workflow for anticancer drug discovery.
Conclusion and Future Outlook
The this compound scaffold represents a promising starting point for the development of novel anticancer agents, particularly as inhibitors of microtubule polymerization. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro screening, and mechanistic evaluation of new derivatives. Successful identification of potent compounds from these assays will warrant further investigation, including in vivo efficacy studies in xenograft models and comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to assess their potential as clinical drug candidates.
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Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Gazzar, M. G. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(12), 2093. [Link]
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Al-Ostath, R. A., Al-Assar, Z., Ghaboun, N., Al-Ktaish, A., & El-Awady, R. (2022). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Scientific Reports, 12(1), 18015. [Link]
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Noolvi, M. N., Patel, H. M., Bhardwaj, V., & Chauhan, A. (2011). Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. European Journal of Medicinal Chemistry, 46(6), 2327–2346. [Link]
- Benchchem. (n.d.). Application Notes and Protocols for Quinoxaline Derivatives as Potential Anticancer Agents.
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Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., Hassan, A. A., & Abdel-Aziz, M. (2022). Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1070–1086. [Link]
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Al-Abdullah, E. S., Al-Dies, A. M., & Al-Dies, A. M. (2023). Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents. Chemical Biology & Drug Design. [Link]
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Kumar, A., Singh, B., Sharma, G., & Kumar, A. (2020). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. ACS Medicinal Chemistry Letters, 11(4), 481–487. [Link]
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Ryu, J., Kim, H., Park, H., & Ryu, J. (2021). Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway. Bioorganic & Medicinal Chemistry, 46, 116371. [Link]
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Al-Suwaidan, I. A., Abdel-Aziz, M., & Al-Suwaidan, I. A. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7609. [Link]
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Davoodnia, A., Nakhaei, A., & Tavakoli-Hoseini, N. (2014). Esters of Quinoxaline 1,4-Di-N-oxide with Cytotoxic Activity on Tumor Cell Lines Based on NCI-60 Panel. Iranian Journal of Pharmaceutical Sciences, 10(2), 35-46. [Link]
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Zhao, M.-N., Zhang, F.-L., & Zhang, F.-L. (2017). Synthesis and Evaluation of New Quinoxaline Derivatives of Dehydroabietic Acid as Potential Antitumor Agents. Molecules, 22(7), 1146. [Link]
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Kaur, H., Kumar, V., & Kumar, V. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13088–13116. [Link]
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Wang, Y., Wang, Y., Zhang, Y., & Wang, Y. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Medicinal Chemistry, 14(11), 2210–2223. [Link]
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Application Notes & Protocols: Strategic N-Methylation of 1,2,3,4-Tetrahydroquinoxaline
Introduction: The Significance of the N-Methylated Tetrahydroquinoxaline Scaffold
The 1,2,3,4-tetrahydroquinoxaline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, bicyclic structure provides a defined three-dimensional orientation for pharmacophoric groups, making it an attractive template for drug design. N-methylation of this scaffold is a critical chemical modification that can profoundly influence a molecule's pharmacological profile. The introduction of a methyl group to one or both nitrogen atoms can enhance metabolic stability, improve membrane permeability, modulate receptor binding affinity, and even alter the mechanism of action.[3][4] This phenomenon, often dubbed the "magic methyl effect," underscores the importance of precise and efficient methylation protocols in the drug discovery pipeline.[3]
This guide provides an in-depth analysis and detailed, field-proven protocols for the N-methylation of 1,2,3,4-tetrahydroquinoxaline. We move beyond simple step-by-step instructions to explore the underlying chemical principles, enabling researchers to select, optimize, and troubleshoot these critical transformations.
Mechanistic Cornerstone: The Reductive Amination Pathway
The most reliable and widely employed strategy for the N-methylation of secondary amines like 1,2,3,4-tetrahydroquinoxaline is reductive amination. This method's primary advantage is its inherent selectivity for forming tertiary amines without the risk of over-alkylation to quaternary ammonium salts, a common issue with traditional alkylating agents like methyl iodide.[3][5]
The reaction proceeds via a two-stage mechanism:
-
Iminium Ion Formation: The secondary amine on the tetrahydroquinoxaline ring performs a nucleophilic attack on the carbonyl carbon of a C1 source, typically formaldehyde. This is followed by dehydration to form a reactive electrophilic intermediate, the iminium ion.[3][6]
-
Hydride Reduction: A reducing agent present in the reaction mixture delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, reducing it to the desired N-methylated tertiary amine. The choice of reducing agent is key to the specific protocol.[5][6]
The irreversibility of the final reduction step, often driven by the formation of a stable byproduct like CO₂, makes this a highly efficient transformation.[5]
Caption: General mechanism for the N-methylation of tetrahydroquinoxaline via reductive amination.
Experimental Protocols
Three distinct protocols are presented, ranging from the classic, robust Eschweiler-Clarke reaction to a modern, sustainable catalytic hydrogenation. Each method offers unique advantages depending on the available resources, scale, and desired purity profile.
Protocol 1: The Eschweiler-Clarke Reaction
This is the quintessential method for amine methylation, valued for its simplicity, high yields, and use of inexpensive reagents. It employs an excess of formic acid and formaldehyde, which serve as both the C1 source and the in-situ reducing agent.[5][7]
Causality: The reaction is driven to completion by the irreversible decomposition of the formate-iminium adduct, which releases carbon dioxide gas.[5] The use of excess reagents ensures full conversion of the starting material. This protocol is particularly effective for producing the N,N'-dimethylated product due to the reaction conditions.
Experimental Workflow:
Caption: Workflow for N-methylation using the Eschweiler-Clarke reaction.
Reagents & Conditions:
| Parameter | Value | Notes |
| Starting Material | 1,2,3,4-Tetrahydroquinoxaline | 1.0 eq |
| Reagent 1 | Formaldehyde (37% aq. solution) | 3.0 - 5.0 eq |
| Reagent 2 | Formic Acid (88-98%) | 3.0 - 5.0 eq |
| Solvent | None (reagents act as solvent) | - |
| Temperature | 90 - 100 °C | Reflux conditions |
| Reaction Time | 4 - 18 hours | Monitor by TLC/LC-MS |
| Work-up | Aqueous NaOH | To neutralize formic acid and deprotonate the product. |
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,2,3,4-tetrahydroquinoxaline.
-
Carefully add formic acid, followed by the aqueous formaldehyde solution. Caution: The initial reaction can be exothermic.
-
Heat the reaction mixture to reflux (90-100 °C) and maintain for 4-18 hours. Progress should be monitored by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature.
-
Slowly and carefully basify the acidic mixture by adding it to a stirred, ice-cooled solution of sodium hydroxide (e.g., 6M NaOH) until the pH is strongly alkaline (>11).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the N-methylated product.
Protocol 2: Catalytic Reductive N-Methylation with Paraformaldehyde and H₂
This method offers a cleaner, more sustainable alternative by leveraging a heterogeneous catalyst (Palladium on Carbon) and hydrogen gas. It is a one-pot reaction that combines the initial ring hydrogenation of a quinoline precursor (if starting from there) with the subsequent N-methylation. For the direct methylation of tetrahydroquinoxaline, it is an exceptionally efficient procedure.[8][9]
Causality: The palladium catalyst first facilitates the formation of the iminium ion from the amine and formaldehyde (generated from paraformaldehyde depolymerization). Subsequently, the same catalyst activates molecular hydrogen, which then reduces the iminium intermediate. The only byproduct is water, making purification straightforward.[8]
Experimental Workflow:
Caption: Workflow for catalytic reductive N-methylation.
Reagents & Conditions:
| Parameter | Value | Notes |
| Starting Material | 1,2,3,4-Tetrahydroquinoxaline | 1.0 eq |
| C1 Source | Paraformaldehyde | 2.5 - 3.0 eq |
| Catalyst | 10% Palladium on Carbon (Pd/C) | 5 mol% |
| Hydrogen Source | H₂ gas | 40-50 bar |
| Solvent | Methanol or Ethanol | Anhydrous |
| Temperature | 100 - 120 °C | Requires a pressure vessel |
| Reaction Time | 12 - 24 hours | Monitor by LC-MS |
| Work-up | Filtration | Simple removal of the heterogeneous catalyst. |
Step-by-Step Methodology:
-
To a high-pressure autoclave vessel, add 1,2,3,4-tetrahydroquinoxaline, paraformaldehyde, 10% Pd/C, and the solvent (e.g., methanol).
-
Seal the vessel and purge several times with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 bar).
-
Heat the reaction mixture to the target temperature (e.g., 120 °C) with vigorous stirring for 12-24 hours.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen pressure. Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
The resulting crude product is often of high purity. If necessary, it can be further purified by flash chromatography.
Protocol 3: "Green" N-Methylation with Dimethyl Carbonate (DMC)
Dimethyl carbonate is an environmentally benign methylating agent, prized for its low toxicity and the generation of methanol and CO₂ as the only byproducts.[10] This method typically requires elevated temperatures and pressure to achieve efficient conversion and is an excellent choice for large-scale, sustainable synthesis.[11]
Causality: At high temperatures, dimethyl carbonate acts as an electrophilic source of a methyl group. The amine attacks one of the methyl groups in an S N 2-type reaction. The reaction can proceed via a carbamate intermediate, which subsequently decarboxylates to yield the methylated amine.[11]
Experimental Workflow:
Caption: Workflow for N-methylation using Dimethyl Carbonate (DMC).
Reagents & Conditions:
| Parameter | Value | Notes |
| Starting Material | 1,2,3,4-Tetrahydroquinoxaline | 1.0 eq |
| Methylating Agent | Dimethyl Carbonate (DMC) | Can serve as both reagent and solvent |
| Catalyst | Optional (e.g., K₂CO₃, zeolites) | Can improve reaction rate and selectivity |
| Solvent | DMC or a high-boiling solvent | - |
| Temperature | 150 - 250 °C | Requires a sealed pressure vessel |
| Reaction Time | 6 - 12 hours | Monitor by GC/LC-MS |
| Work-up | Distillation | To remove excess DMC and byproduct methanol. |
Step-by-Step Methodology:
-
In a suitable high-pressure autoclave, combine 1,2,3,4-tetrahydroquinoxaline and dimethyl carbonate. If DMC is not the solvent, add a high-boiling solvent. An optional base catalyst can be added at this stage.
-
Seal the autoclave and begin heating with stirring to the target temperature (e.g., 180 °C). The pressure will build as the reaction heats up.
-
Maintain the reaction at temperature for 6-12 hours, monitoring for completion if possible.
-
Cool the reactor to room temperature and carefully vent any residual pressure.
-
Transfer the reaction mixture and remove the excess dimethyl carbonate and byproduct methanol by distillation.
-
The remaining crude product can be purified by vacuum distillation or flash column chromatography.
Troubleshooting and Expert Considerations
-
Mono- vs. Di-methylation: 1,2,3,4-Tetrahydroquinoxaline possesses two reactive secondary amines at the N1 and N4 positions.
-
To favor mono-methylation , use a strict stoichiometry of the methylating agent (approx. 1.0-1.2 equivalents). This will likely result in a mixture of starting material, mono-methylated, and di-methylated product, requiring careful chromatographic separation.
-
To achieve di-methylation , use a significant excess of the methylating agent (≥ 2.5 equivalents), as described in the protocols above.
-
-
Purification Strategy: The N-methylated products are basic. A preliminary purification can be achieved via acid-base extraction. Dissolve the crude material in an organic solvent and wash with dilute acid (e.g., 1M HCl) to extract the amine into the aqueous phase. Wash the aqueous layer with ether to remove non-basic impurities, then basify the aqueous layer and re-extract the pure amine product. Final purification is almost always achieved with silica gel chromatography.
-
Reaction Monitoring: For all protocols, it is crucial to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid incomplete reactions or potential degradation from prolonged heating.
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Wang, C., et al. (2022). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. Molecules, 27(15), 4983. Available from: [Link]
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Li, H., et al. (2014). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Angewandte Chemie International Edition, 53(1), 242-246. Available from: [Link]
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Selva, M., Tundo, P., & Perosa, A. (2002). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. The Journal of Organic Chemistry, 67(15), 5237-5243. Available from: [Link]
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Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
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Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(12), 14595-14639. Available from: [Link]
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MDPI. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. Available from: [Link]
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Li, Y., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Advances, 13(44), 31089-31101. Available from: [Link]
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Wang, H., et al. (2019). Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines. Chemical Communications, 55(31), 4571-4574. Available from: [Link]
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Liu, Y., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(18), 6667. Available from: [Link]
-
ACS Publications. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. Available from: [Link]
-
Nemes, A., et al. (2021). New synthesis of a late-stage tetracyclic key intermediate of lumateperone. Beilstein Journal of Organic Chemistry, 17, 219-226. Available from: [Link]
-
Ciupak, O., et al. (2023). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]
-
G. S., S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Future Journal of Pharmaceutical Sciences, 7(1), 69. Available from: [Link]
-
Semantic Scholar. (n.d.). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines. Retrieved from [Link]
-
Munk, M., & Schultz, H. P. (1952). Quinoxaline Studies. IV. The Preparation of dl-2,6-Dimethyl-l,2,3,4-tetrahydroquinoxaline and dl-2,7-Dimethyl-1,2,3,4-tetrahydroquinoxaline. Journal of the American Chemical Society, 74(13), 3433-3434. Available from: [Link]
-
ACS Publications. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Journal of Organic Chemistry. Available from: [Link]
-
YouTube. (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. Retrieved from [Link]
-
YouTube. (2023). Reductive Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Synthesis of tetrahydroquinoline by N‐methylation of quinolines with CO2 and b) screened ligands. Retrieved from [Link]
- Google Patents. (n.d.). Methylation synthesis method of N-heterocyclic compound.
-
Organic Chemistry Portal. (n.d.). New Methodology for the N-Demethylation of Opiate Alkaloids. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Retrieved from [Link]
-
Biron, E., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(2), 248-255. Available from: [Link]
-
ChemRxiv. (2025). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Retrieved from [Link]
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions [mdpi.com]
- 3. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines. | Semantic Scholar [semanticscholar.org]
- 10. CN112321480B - Methylation synthesis method of N-heterocyclic compound - Google Patents [patents.google.com]
- 11. iris.unive.it [iris.unive.it]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 1-Methyl-1,2,3,4-tetrahydroquinoxaline Synthesis
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline. We will explore common synthetic routes, address frequently encountered experimental challenges in a question-and-answer format, and provide optimized protocols grounded in established chemical principles. Our focus is on explaining the causality behind experimental choices to empower users to troubleshoot and optimize their reactions effectively.
Frequently Asked Questions (FAQs) on Synthetic Strategy
Q1: What are the principal synthetic routes for preparing this compound?
There are two primary and highly effective strategies for the synthesis of this compound:
-
Direct N-Methylation: This is a classical approach involving the direct alkylation of the secondary amine at the N-1 position of the 1,2,3,4-tetrahydroquinoxaline precursor using a suitable methylating agent and a base.
-
Reductive Amination: This is a more controlled, one-pot, or sequential method where 1,2,3,4-tetrahydroquinoxaline is reacted with an aldehyde (formaldehyde or its equivalent) to form an intermediate iminium ion, which is then immediately reduced in situ to yield the N-methylated product.
Q2: Which synthetic route is generally preferred for optimal results and why?
For laboratory-scale synthesis focused on high purity and control, reductive amination is often the superior method . The primary drawback of direct N-methylation is the risk of over-alkylation. Direct alkylation can be difficult to control, potentially leading to the formation of a quaternary ammonium salt as a significant byproduct, which complicates purification and lowers the yield of the desired tertiary amine[1].
Reductive amination, conversely, is a highly selective process that avoids the problem of multiple alkylations. By using specific reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), the reaction can be fine-tuned to selectively reduce the intermediate iminium ion in the presence of the starting aldehyde, offering excellent control and typically higher, cleaner yields[1][2].
Q3: How is the 1,2,3,4-tetrahydroquinoxaline precursor typically synthesized?
The 1,2,3,4-tetrahydroquinoxaline scaffold is commonly prepared via the reduction of quinoxaline. This can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst) or by using chemical reducing agents like lithium aluminum hydride (LiAlH₄).[3] The choice of method depends on the desired scale and the functional group tolerance of any substituents on the quinoxaline ring.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem: Low or No Yield of the Desired Product
-
Potential Cause 1 (Direct Methylation): Inappropriate Base or Solvent. The choice of base is critical for deprotonating the N-1 amine. A weak base (e.g., K₂CO₃) may not be sufficient, while a very strong base (e.g., n-BuLi) can have compatibility issues. The solvent must effectively dissolve the reactants and facilitate the Sₙ2 reaction.
-
Solution: For the base, sodium hydride (NaH) in an aprotic polar solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF) is a standard and effective combination.[4] Ensure the NaH is fresh and the solvent is anhydrous, as moisture will quench the base. For the methylating agent, iodomethane (MeI) is generally more reactive than dimethyl sulfate.
-
Potential Cause 2 (Reductive Amination): Inactive Reducing Agent or Incorrect pH. Borohydride-based reducing agents can degrade with improper storage or handling. Furthermore, the formation of the iminium ion intermediate is often pH-dependent (mildly acidic conditions are typically optimal).
-
Solution: Use a freshly opened bottle of the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is less sensitive to moisture and releases acetic acid in situ, which can catalyze iminium ion formation.[1] If using NaBH₃CN, the reaction may require the addition of a catalytic amount of acid (e.g., acetic acid) to maintain a pH between 4-6.
Problem: Significant Formation of Byproducts
-
Potential Cause 1 (Direct Methylation): Over-methylation. As previously discussed, the formation of the N,N'-dimethyl quaternary salt is a common side reaction.
-
Solution:
-
Carefully control the stoichiometry. Use only a slight excess (1.05-1.1 equivalents) of the methylating agent.
-
Maintain a low reaction temperature (e.g., 0 °C to room temperature) to slow the rate of the second alkylation.
-
Add the methylating agent slowly to the reaction mixture to avoid localized high concentrations.
-
Alternatively, switch to the reductive amination protocol for superior selectivity.[1]
-
-
Potential Cause 2: Oxidation of the Tetrahydroquinoxaline Ring. The electron-rich dihydropyrazine ring in the tetrahydroquinoxaline scaffold is susceptible to oxidation, which can lead to the formation of colored, aromatic impurities.
-
Solution: Perform the reaction under an inert atmosphere of nitrogen or argon. Using degassed solvents can further minimize the presence of dissolved oxygen.
Problem: Difficulty in Product Purification
-
Potential Cause: Co-elution or Poor Separation. The starting material, product, and any potential over-methylated byproduct may have similar polarities, making separation by column chromatography challenging.
-
Solution:
-
Chromatography Optimization: Use a shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate) to improve resolution on silica gel.
-
Acid-Base Extraction: Exploit the basicity of the amines. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane) and wash with a dilute acid (e.g., 1M HCl). The desired product and unreacted starting material will move to the aqueous layer as hydrochloride salts, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with 1M NaOH) and the free amine re-extracted into an organic solvent. This is an effective way to separate the product from non-basic byproducts.
-
Visualizations and Data
Reaction Schemes and Mechanisms
A clear understanding of the reaction pathway is crucial for optimization.
Caption: Two-step mechanism of Reductive Amination.
Troubleshooting Flowchart
Caption: Decision tree for troubleshooting common synthesis issues.
Data Summary
The following tables summarize typical conditions and reagents.
Table 1: Comparison of Typical Reaction Conditions
| Parameter | Direct N-Methylation | Reductive Amination | Rationale & Key Reference |
| Methyl Source | Iodomethane (MeI) | Paraformaldehyde or Formalin | MeI is a highly reactive alkylating agent. Formaldehyde is the carbonyl source for iminium formation. |
| Key Reagent | Sodium Hydride (NaH) | Sodium Triacetoxyborohydride | NaH is a strong, non-nucleophilic base. NaBH(OAc)₃ is a mild, selective reducing agent. [1][4] |
| Solvent | DMF, THF (Anhydrous) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Polar aprotic solvents for Sₙ2. Chlorinated solvents are common for reductive aminations. |
| Temperature | 0 °C to Room Temp | Room Temperature | Lower temperatures help control exotherms and reduce side reactions. The reaction is typically gentle. |
| Key Advantage | Simple reagent set | High selectivity, minimal byproducts | Reductive amination avoids the over-alkylation common in direct alkylation methods. [1][2] |
| Key Disadvantage | Risk of over-methylation | More expensive reducing agent | Lack of control is a significant issue. Cost may be a factor in large-scale synthesis. |
Optimized Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis via Reductive Amination (Recommended)
This protocol is adapted from standard procedures for the reductive amination of secondary amines. [1][2]
-
Preparation: To a round-bottom flask, add 1,2,3,4-tetrahydroquinoxaline (1.0 eq) and paraformaldehyde (1.2 eq).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) to the flask (approx. 0.1 M concentration).
-
Reducing Agent Addition: Stir the suspension at room temperature and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Note: The reaction may gently effervesce.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes.
-
Workup: Once the reaction is complete, quench carefully by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a pure solid or oil.
Protocol 2: Synthesis via Direct N-Methylation
This protocol is based on standard N-alkylation procedures. [4]
-
Preparation: To a flame-dried, three-neck round-bottom flask under an argon or nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq).
-
Solvent & Substrate Addition: Wash the NaH with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes and add anhydrous DMF. Cool the suspension to 0 °C in an ice bath. Add a solution of 1,2,3,4-tetrahydroquinoxaline (1.0 eq) in anhydrous DMF dropwise.
-
Deprotonation: Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation.
-
Methylation: Add iodomethane (MeI) (1.1 eq) dropwise at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Workup: Cool the reaction to 0 °C and quench by the very slow, dropwise addition of water.
-
Extraction: Dilute the mixture with water and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography as described in Protocol 1.
References
- Diastereoselective Synthesis of Substituted tetrahydroquinoline-4-carboxylic Esters by a Tandem Reduction-Reductive Amination Reaction. PubMed.
- Synthesis of 1,2,3,4-tetrahydroquinoxaline. PrepChem.com.
- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC - PubMed Central.
- Quinoxaline studies. XVI. Unequivocal synthesis of (S)-2-methyl-1,2,3,4-tetrahydroquinoxaline. Journal of Organic Chemistry.
- Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines. Chemical Communications (RSC Publishing).
- Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. PMC - NIH.
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
- Optimizing reaction conditions for 1-Methyl-3,4-dihydroquinolin-2(1H)-one synthesis. Benchchem.
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
Sources
Technical Support Center: Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline
Welcome to the technical support center for the synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and improve the yield and purity of your synthesis. Our approach is grounded in established scientific principles and practical, field-proven experience.
Troubleshooting Guide: Navigating Your Synthesis
This section addresses specific issues that may arise during the synthesis of this compound. We delve into the root causes of these problems and provide step-by-step solutions.
Issue 1: Low or No Yield of this compound
Q: I am attempting to synthesize this compound via reductive N-methylation of 1,2,3,4-tetrahydroquinoxaline but am observing a very low yield. What are the potential causes and how can I resolve this?
A: A low yield in reductive N-methylation is a common issue that can often be traced back to several key factors. Let's break down the potential causes and their solutions.
Root Cause Analysis and Solutions:
-
Inefficient Imine/Enamine Formation: The first step of reductive amination is the formation of an iminium ion intermediate from the reaction of the secondary amine of 1,2,3,4-tetrahydroquinoxaline with formaldehyde (or a formaldehyde equivalent like paraformaldehyde). This equilibrium can be unfavorable under certain conditions.
-
Solution: Ensure the reaction pH is weakly acidic (around 5-6). This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine to attack, but does not excessively protonate the amine, which would render it non-nucleophilic. You can use a mild acid catalyst like acetic acid.
-
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂/Pd-C).[1][2]
-
Solution (for borohydride reagents):
-
STAB (Sodium triacetoxyborohydride): This is often the preferred reagent as it is milder and more selective than sodium borohydride and does not require strictly anhydrous conditions. However, ensure it is of good quality and has not been excessively exposed to moisture.
-
NaBH₃CN (Sodium cyanoborohydride): This reagent is effective but is toxic (releases HCN in acidic conditions) and its reactivity is pH-dependent. If you are using NaBH₃CN, maintain a slightly acidic pH to favor the reduction of the iminium ion over the carbonyl starting material.
-
-
Solution (for catalytic hydrogenation):
-
Ensure the catalyst (e.g., Palladium on carbon) is active. A fresh batch or a properly stored catalyst is recommended.
-
The reaction is sensitive to catalyst poisons. Ensure all glassware is clean and solvents are of appropriate purity.
-
Adequate hydrogen pressure and efficient stirring are necessary to ensure proper mixing and contact between the catalyst, substrate, and hydrogen gas. A straightforward method for this one-pot reductive N-methylation of quinolines uses paraformaldehyde and H₂ over a Pd/C catalyst.[3]
-
-
-
Reaction Temperature and Time: Like many organic reactions, temperature plays a crucial role.
-
Solution: Most reductive aminations are carried out at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) might be beneficial, but be cautious as higher temperatures can lead to side product formation. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low yield.
Issue 2: Formation of Side Products
Q: My reaction is producing significant amounts of side products, complicating purification. What are these side products and how can I minimize their formation?
A: Side product formation is often a result of over-alkylation, side reactions of the starting materials, or degradation.
Common Side Products and Prevention Strategies:
-
Bis-methylation/Quaternization: The nitrogen atom in the product, this compound, is still nucleophilic and can react further with formaldehyde and the reducing agent to form a quaternary ammonium salt.
-
Prevention:
-
Stoichiometry: Use a controlled amount of formaldehyde, typically 1.0 to 1.2 equivalents relative to the starting 1,2,3,4-tetrahydroquinoxaline.
-
Order of Addition: Adding the reducing agent last, after the formation of the iminium ion, can sometimes help minimize over-alkylation.
-
-
-
Unreacted Starting Material: The presence of unreacted 1,2,3,4-tetrahydroquinoxaline indicates an incomplete reaction.
-
Prevention: Refer to the troubleshooting steps for low yield. Ensure sufficient reaction time and the use of an active reducing agent.
-
-
Side products from starting material synthesis: If your 1,2,3,4-tetrahydroquinoxaline was synthesized by the reduction of quinoxaline, ensure this starting material is pure. Incomplete reduction can leave residual quinoxaline which may undergo different reactions under your N-methylation conditions. The reduction of quinoxaline with sodium in ethanol is a known method to produce 1,2,3,4-tetrahydroquinoxaline.[4]
-
Prevention: Purify the 1,2,3,4-tetrahydroquinoxaline starting material before use, for example, by recrystallization or column chromatography.
-
Data on Reaction Conditions and Yields:
| Synthetic Route | Key Reagents | Typical Yield | Reference |
| Reductive N-methylation of 1,2,3,4-tetrahydroquinoxaline | Formaldehyde, NaBH(OAc)₃ | Good to High | General reductive amination protocols.[2] |
| One-pot reductive N-methylation of quinoline | Paraformaldehyde, H₂, Pd/C | Good-Excellent | [3] |
| Alkylation of o-N-methylamino aniline with oxalyl chloride | o-N-methylamino aniline, oxalyl chloride, triethylamine | Moderate | For a dioxo derivative.[5] |
Issue 3: Difficulties in Product Purification
Q: I am having trouble purifying the final product. What are the best practices for isolating pure this compound?
A: Purification can be challenging due to the basic nature of the product and the potential for closely related impurities.
Purification Strategies:
-
Extraction:
-
After the reaction is complete, quench any remaining reducing agent carefully (e.g., with water or a dilute acid).
-
Basify the aqueous solution with a base like sodium carbonate or sodium hydroxide to a pH > 10 to ensure the product is in its free-base form.
-
Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Wash the combined organic layers with brine, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Column Chromatography:
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of a polar solvent (like ethyl acetate or methanol) in a non-polar solvent (like hexanes or DCM) is typically effective. The addition of a small amount of a basic modifier, such as triethylamine (~1%), to the eluent can help to prevent the product from streaking on the silica gel column, leading to better separation.
-
-
Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method. Common solvent systems include ethanol/water or hexanes/ethyl acetate. The melting point of this compound is reported to be 40.5-42°C.[6]
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the reductive N-methylation of 1,2,3,4-tetrahydroquinoxaline?
A1: The reaction proceeds via a two-step sequence within a single pot:
-
Iminium Ion Formation: The secondary amine of 1,2,3,4-tetrahydroquinoxaline acts as a nucleophile and attacks the carbonyl carbon of formaldehyde. This is followed by dehydration to form a transient iminium ion.
-
Reduction: A hydride reducing agent (e.g., from STAB or H₂/Pd-C) delivers a hydride to the electrophilic carbon of the iminium ion, resulting in the desired N-methylated product.
Reaction Mechanism Diagram:
Caption: Reductive N-methylation mechanism.
Q2: Are there alternative synthetic routes to this compound?
A2: Yes, several other routes exist, although they may be more suitable for specific applications or scales.
-
Direct Alkylation: Alkylation of 1,2,3,4-tetrahydroquinoxaline with a methylating agent like methyl iodide or dimethyl sulfate. A base is required to neutralize the acid formed during the reaction. However, this method carries a higher risk of over-alkylation to form the quaternary ammonium salt.
-
Eschweiler-Clarke Reaction: This is a specific type of reductive amination where formaldehyde is used as the methylating agent and formic acid serves as the reducing agent.[1] This can be an effective method for methylation of primary and secondary amines.
-
Synthesis from N-methylated precursors: One could start with N-methyl-o-phenylenediamine and react it with a two-carbon electrophile followed by cyclization and reduction.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. In the ¹H NMR spectrum of the product, you should observe a singlet corresponding to the N-methyl protons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product (C₉H₁₂N₂, MW: 148.21 g/mol ).[6]
-
Infrared (IR) Spectroscopy: The disappearance of the N-H stretch from the starting material (around 3300-3500 cm⁻¹) and the presence of C-N stretches can be indicative of product formation.
-
Melting Point: If the product is a solid, a sharp melting point close to the literature value (40.5-42°C) suggests high purity.[6]
Experimental Protocols
Protocol 1: Reductive N-methylation of 1,2,3,4-tetrahydroquinoxaline using Sodium Triacetoxyborohydride (STAB)
-
To a stirred solution of 1,2,3,4-tetrahydroquinoxaline (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane, ~0.1 M), add formaldehyde (1.2 eq, as a 37% aqueous solution) or paraformaldehyde.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature and monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient with 1% triethylamine).
Protocol 2: One-Pot Reductive N-methylation of Quinolines
(Adapted from a general procedure for N-methyl tetrahydroquinolines[3])
-
In a pressure vessel, combine the starting quinoline (1.0 eq), paraformaldehyde (1.5 eq), and Pd/C catalyst (5 mol%).
-
Add a suitable solvent, such as methanol or ethanol.
-
Seal the vessel, purge with hydrogen gas, and then pressurize with hydrogen to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture at a specified temperature (e.g., 60-80 °C) for the required time (e.g., 12-24 hours), monitoring the uptake of hydrogen.
-
After cooling to room temperature, carefully vent the hydrogen gas and purge the vessel with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product using the methods described above (extraction followed by column chromatography or recrystallization).
References
-
PrepChem. Synthesis of 1,2,3,4-tetrahydro-1-methyl-2,3-dioxo-quinoxaline. Available from: [Link]
-
Bunce, R. A., et al. Diastereoselective Synthesis of Substituted tetrahydroquinoline-4-carboxylic Esters by a Tandem Reduction-Reductive Amination Reaction. J. Org. Chem.1991 , 56 (23), 6667–6675. Available from: [Link]
-
Birajdar, S. S., et al. Synthesis, Characterization and Evaluation of Antimicrobial Activity of Some Novel Quinoxalines. Int. J. Pharm. Sci. Res.2022 , 13 (10), 4244-4253. Available from: [Link]
-
Abu-Hashem, A. A. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Am. J. Org. Chem.2015 , 5 (1), 14-56. Available from: [Link]
-
PrepChem. Synthesis of 1,2,3,4-tetrahydroquinoxaline. Available from: [Link]
-
Singh, H., et al. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Adv.2021 , 11, 13786-13821. Available from: [Link]
-
Bunce, R. A., et al. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules2011 , 16 (8), 6433-6467. Available from: [Link]
-
Wang, Y., et al. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. Bioorg. Med. Chem.2023 , 96, 117511. Available from: [Link]
-
Fisher, G. H., et al. Quinoxaline studies. XVI. Unequivocal synthesis of (S)-2-methyl-1,2,3,4-tetrahydroquinoxaline. J. Org. Chem.1970 , 35 (7), 2240–2243. Available from: [Link]
-
Li, H., et al. Reductive N-methylation of quinolines with paraformaldehyde and H₂ for sustainable synthesis of N-methyl tetrahydroquinolines. Chem. Commun.2014 , 50, 12091-12094. Available from: [Link]
-
ResearchGate. Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. Available from: [Link]
-
MDPI. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Available from: [Link]
-
PubChem. 1,2,3,4-Tetrahydro-1-methylquinoline. Available from: [Link]
-
IOC 40 - Reductive Amination & Amide Synthesis. YouTube. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
Wikipedia. Tetrahydroquinoline. Available from: [Link]
-
American Chemical Society. Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. Available from: [Link]
-
Organic Chemistry Portal. Tetrahydroquinoline synthesis. Available from: [Link]
-
ResearchGate. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Available from: [Link]
-
PubChem. 1-Methyl-1,2,3,4-tetrahydroisoquinoline. Available from: [Link]
-
PubMed. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Available from: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. ijpsr.com [ijpsr.com]
- 5. prepchem.com [prepchem.com]
- 6. This compound | 36438-97-8 [sigmaaldrich.com]
Technical Support Center: Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline
Welcome to the technical support resource for the synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important heterocyclic scaffold. Here, we move beyond simple protocols to explore the causality behind common side reactions and provide field-proven troubleshooting strategies to enhance yield, purity, and reproducibility.
Troubleshooting Guide: Common Side Reactions & Solutions
This section is structured in a question-and-answer format to directly address the most pressing issues encountered during synthesis.
Q1: My reaction yield is consistently low. What are the likely culprits and how can I improve conversion?
A1: Low yields in the synthesis of this compound typically stem from three primary areas: incomplete reaction, product degradation, or competing side reactions. Let's break down the causality and solutions.
The most common and efficient route to this compound is the N-methylation of 1,2,3,4-tetrahydroquinoxaline, often via reductive amination using formaldehyde as the C1 source. In this context, poor yield can be traced to:
-
Inefficient Imine/Iminium Formation: The initial condensation between the secondary amine of the tetrahydroquinoxaline and formaldehyde is a reversible equilibrium. To drive this forward, ensure your formaldehyde source (e.g., paraformaldehyde or aqueous formaldehyde) is of good quality. Acidic catalysis (often adventitious or by deliberate addition of a mild acid) can accelerate this step, but excess acid can lead to unwanted side reactions.
-
Suboptimal Reduction: The choice of reducing agent is critical.
-
Catalytic Hydrogenation (e.g., H₂/Pd/C): While effective, this method can be overly aggressive. High hydrogen pressure or prolonged reaction times can lead to the undesirable over-reduction of the aromatic ring. Furthermore, the catalyst's activity can be inconsistent.[1] A one-pot reductive N-methylation of quinolines using paraformaldehyde and H₂ over a Pd/C catalyst has been shown to be effective, but conditions must be carefully controlled.[2]
-
Hydride Reductants (e.g., NaBH₄, NaBH₃CN, NaBH(OAc)₃): These are generally more selective. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective because they are mild enough not to reduce the aldehyde starting material but are highly effective at reducing the protonated imine (iminium ion) intermediate as it forms.[3] This selectivity prevents the consumption of the reductant by the starting aldehyde and minimizes side reactions.
-
Troubleshooting Checklist:
-
Verify Starting Material Purity: Ensure the 1,2,3,4-tetrahydroquinoxaline is pure and free of oxidized contaminants.
-
Optimize Reagent Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of formaldehyde to drive the initial condensation.
-
Select the Right Reductant: For high selectivity and yield, consider switching from catalytic hydrogenation to NaBH(OAc)₃. This reagent is particularly useful as it is less toxic than its cyanoborohydride counterpart and often provides cleaner reactions.[4]
-
Monitor the Reaction: Use TLC or LC-MS to track the disappearance of the starting material and the formation of the product to avoid unnecessarily long reaction times that can lead to degradation.
Q2: I'm observing a significant amount of a di-methylated byproduct. How can I suppress this over-alkylation?
A2: This is a classic challenge in amine alkylation. The product, this compound, contains a tertiary amine which can be further alkylated by formaldehyde to form a quaternary ammonium salt. This is mechanistically similar to the Eschweiler-Clarke reaction.
Causality: The tertiary amine product can react with another molecule of formaldehyde to form a hemiaminal, which then dehydrates to a methyliminium ion. This electrophilic species is then reduced to form the di-methylated quaternary salt. This side reaction is favored by a large excess of the methylating agent and/or the reducing agent, as well as elevated temperatures.
Mitigation Strategies:
-
Strict Stoichiometric Control: The most critical factor is to limit the amount of formaldehyde. Use no more than 1.05-1.2 equivalents. A slow, controlled addition of the formaldehyde can also help maintain a low instantaneous concentration, favoring the mono-alkylation pathway.
-
Choice of Reducing Agent: As discussed previously, selective reducing agents like NaBH(OAc)₃ are advantageous. They react preferentially with the iminium ion formed from the secondary amine, which is generally more reactive than the tertiary amine-derived iminium species.[3]
-
Temperature Management: Run the reaction at room temperature or below (0 °C). Higher temperatures accelerate the rate of the second alkylation.
-
Stepwise Procedure: In cases where over-alkylation is particularly problematic, a stepwise approach can be effective. First, form the imine in a suitable solvent, then add the reducing agent in a separate step. This allows for better control over the reaction intermediates.[4]
Q3: My final product appears to be contaminated with quinoxaline or 1,2-dihydroquinoxaline. What is causing this oxidation?
A3: The 1,2,3,4-tetrahydroquinoxaline ring system is susceptible to oxidation, which can lead to the formation of the more stable aromatic quinoxaline or its dihydro- intermediate.
Causality: This is typically an aerobic oxidation process that can occur during the reaction or, more commonly, during the aqueous workup and purification steps. The presence of residual transition metals (from catalysts) can exacerbate this process. The product itself is an electron-rich system, making it prone to losing hydrogen atoms to form the aromatic system.
Preventative Measures:
-
Inert Atmosphere: Conduct the reaction and, crucially, the workup under an inert atmosphere of nitrogen or argon. This is the most effective way to prevent aerobic oxidation.
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by freeze-pump-thaw cycles, especially for the workup and chromatography.
-
Efficient Workup: Minimize the time the product is exposed to air and water during extraction and washing steps.
-
Antioxidant Addition: If the problem persists, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) during purification can sometimes help, although this adds another impurity that must eventually be removed.
Frequently Asked Questions (FAQs)
What is the most robust and high-purity method for gram-scale synthesis?
For reliability and scalability, reductive amination of 1,2,3,4-tetrahydroquinoxaline using sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended. It avoids the complexities of handling hydrogen gas and active catalysts while offering excellent chemoselectivity, thus minimizing both over-alkylation and ring reduction.
How should I best purify the final product?
This compound is a solid at room temperature (m.p. 40.5-42°C) with a basic nitrogen atom.[5]
-
Column Chromatography: This is the most common method. Use silica gel with a gradient elution, typically starting with a non-polar solvent system (e.g., 100% Hexanes or Heptane) and gradually increasing the polarity with ethyl acetate. To prevent streaking of the basic amine on the acidic silica, it is highly advisable to add 1-2% triethylamine (TEA) to the eluent.
-
Acid-Base Extraction: Before chromatography, an acid-base workup can effectively remove non-basic impurities. Dissolve the crude product in an organic solvent (e.g., dichloromethane), wash with a dilute acid (e.g., 1M HCl) to protonate and extract the amine into the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the pure amine back into an organic solvent.
-
Recrystallization: If the product is obtained with high purity after chromatography, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can provide material of excellent analytical purity.
Data Summary: Impact of Reaction Parameters
The following table summarizes key experimental choices and their causal impact on the reaction outcome.
| Parameter | Potential Issue | Recommended Action | Scientific Rationale |
| Methylating Agent | Over-alkylation | Use 1.05-1.2 equivalents of paraformaldehyde. | Limits the availability of the C1 source for the second N-methylation of the tertiary amine product. |
| Reducing Agent | Aromatic Ring Reduction / Poor Selectivity | Use NaBH(OAc)₃ or NaBH₃CN. | These mild hydrides selectively reduce the iminium intermediate without affecting the aromatic ring or the starting aldehyde.[3] |
| Catalyst (for Hydrogenation) | Aromatic Ring Reduction | If hydrogenation is necessary, use 5% Pt/C instead of 5% Pd/C; keep H₂ pressure low (<4 atm). | Pt-based catalysts can offer different selectivity profiles, sometimes favoring the desired reduction while minimizing aromatic saturation.[1] |
| Atmosphere | Oxidation to Quinoxaline | Perform reaction and workup under an N₂ or Ar atmosphere. | Excludes atmospheric oxygen, which is the primary oxidant responsible for aromatizing the tetrahydro- ring. |
| Temperature | General Byproduct Formation | Maintain at 0-25 °C. | Lower temperatures decrease the rates of competing side reactions, such as over-alkylation and degradation, relative to the desired reaction. |
Visualizing Reaction Pathways
The following diagram illustrates the desired synthetic route to this compound via reductive amination, along with the major competing side-reaction pathways.
Caption: Reaction scheme for the synthesis of the target molecule and major side reactions.
Optimized Experimental Protocol: Reductive Amination
This protocol is designed to maximize yield and purity by suppressing common side reactions.
Materials:
-
1,2,3,4-Tetrahydroquinoxaline (1.0 eq)
-
Paraformaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (for chromatography)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add 1,2,3,4-tetrahydroquinoxaline (1.0 eq) and anhydrous dichloromethane. Stir until fully dissolved.
-
Aldehyde Addition: Add paraformaldehyde (1.1 eq) to the solution. Stir the suspension at room temperature for 1 hour. The mixture may remain heterogeneous.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur. Allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate / Hexanes + 1% TEA) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil/solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (containing 1% triethylamine) to afford this compound as a pure solid.
References
-
Bunce, R. A., et al. (2010). Domino reactions for the synthesis of 1,2,3,4-tetrahydroquinolines. Molecules, 15(8), 5129-5161. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
- Katritzky, A. R., Rachwal, S., & Rachwal, B. (1996). Recent progress in the synthesis of 1,2,3,4-tetrahydroquinolines. Tetrahedron, 52(48), 15031-15070.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Wang, C., et al. (2015). Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines. Chemical Communications, 51(54), 10942-10945. [Link]
-
Fisher, G. H., Whitman, P. J., & Schultz, H. P. (1970). Quinoxaline studies. XVI. Unequivocal synthesis of (S)-2-methyl-1,2,3,4-tetrahydroquinoxaline. The Journal of Organic Chemistry, 35(7), 2240-2243. [Link]
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. This compound | 36438-97-8 [sigmaaldrich.com]
Technical Support Center: Purification of 1-Methyl-1,2,3,4-tetrahydroquinoxaline
Welcome to the technical support center for the purification of 1-Methyl-1,2,3,4-tetrahydroquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for common challenges encountered during the purification of this compound. Our approach is rooted in fundamental chemical principles and field-proven experience to ensure you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
The choice of purification method depends on the physical state of your crude product (solid or oil), the nature of the impurities, and the desired final purity. The three most common techniques are:
-
Recrystallization: Ideal if the compound is a solid and the impurities have different solubility profiles. It is a cost-effective and scalable method for achieving high purity.
-
Column Chromatography: A versatile technique for both solid and oil products, excellent for separating compounds with different polarities from starting materials, by-products, and other impurities.
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Distillation (under reduced pressure): Suitable if the compound is a liquid or a low-melting solid and is thermally stable. This method is effective for separating volatile compounds from non-volatile impurities.
Q2: My crude this compound is a dark oil. How do I decide on the best purification strategy?
A dark, oily crude product suggests the presence of polymeric by-products or oxidized species, which are common in syntheses involving aromatic amines. Here is a logical workflow to determine the best approach:
Expert Insight: The tetrahydroquinoxaline core is susceptible to oxidation, which often results in discoloration. Passing the crude oil through a short plug of silica gel or activated charcoal with a non-polar solvent can sometimes remove a significant portion of colored impurities before attempting a more rigorous purification method.
Q3: Can you provide a starting protocol for column chromatography of this compound?
Certainly. This protocol assumes your compound has moderate polarity.
Step-by-Step Protocol for Flash Column Chromatography:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your product an Rf value of approximately 0.3.
-
Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or diethyl ether.
-
A common starting point for N-alkylated aromatic heterocycles is a mixture of ethyl acetate and hexane.
-
-
Column Packing:
-
Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column with silica gel using the "slurry method" with your chosen non-polar solvent (e.g., hexane) for a homogenous packing.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the non-polar solvent.
-
Gradually increase the polarity of the eluent according to your TLC analysis. This can be done in a stepwise manner (e.g., 5% EtOAc/Hex, then 10%, then 15%) or with a continuous gradient.
-
Collect fractions and monitor them by TLC to identify which ones contain your purified product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Typical Solvent Systems for Flash Chromatography:
| Solvent System Components | Polarity | Typical Use Case |
| Ethyl Acetate / Hexane | Adjustable | Good starting point for many nitrogen-containing heterocycles. |
| Dichloromethane / Methanol | High | For more polar compounds. A small amount of methanol (1-5%) can significantly increase polarity. |
| Diethyl Ether / Petroleum Ether | Low to Medium | Offers different selectivity compared to ethyl acetate systems. |
Expert Tip: The secondary amine in the tetrahydroquinoxaline ring can interact with the acidic silica gel, leading to peak tailing. To mitigate this, you can add 1-2% triethylamine to your eluent to neutralize the acidic sites on the silica.[1]
Q4: How can I perform and optimize a recrystallization for solid this compound?
Recrystallization is a powerful technique for achieving high purity if your compound is a solid.[2]
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: The key is to find a solvent that dissolves your compound well at high temperatures but poorly at low temperatures.
-
Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, or mixtures like ethanol/water).
-
An ideal solvent will require heating to fully dissolve the compound.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding excess solvent.
-
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or catalysts), perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
-
Drying: Dry the purified crystals under vacuum.
Expert Insight: Based on related quinoxaline derivatives, ethanol or a mixture of acetone and ligroin are good starting points for solvent screening.[3][4]
Troubleshooting Guide
Q5: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the compound comes out of solution above its melting point. Here are the common causes and solutions:
-
Cause: The boiling point of the solvent is too high.
-
Solution: Switch to a lower-boiling point solvent.
-
-
Cause: The solution is too concentrated.
-
Solution: Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and attempt to cool it again, perhaps more slowly.
-
-
Cause: Significant impurities are present, depressing the melting point.
-
Solution: Attempt a preliminary purification with column chromatography to remove the bulk of the impurities and then recrystallize the partially purified product.
-
Q6: My final product is still colored (e.g., yellow or brown) after purification. How can I decolorize it?
Color can arise from highly conjugated impurities or oxidation products.
-
Solution 1: Activated Charcoal Treatment:
-
Dissolve the colored compound in the appropriate solvent for recrystallization.
-
Add a small amount of activated charcoal (1-2% by weight).
-
Heat the mixture gently for 5-10 minutes.
-
Perform a hot filtration to remove the charcoal.
-
Proceed with the recrystallization as usual.
-
Caution: Charcoal can adsorb your product, so use it sparingly.
-
-
Solution 2: Re-chromatography: A second pass through a silica gel column, perhaps with a shallower solvent gradient, can help separate the colored impurities.
Q7: I have a low yield after column chromatography. What are the likely causes and how can I prevent this?
Low recovery is a common frustration. A systematic check can often identify the cause.
References
-
PrepChem. Synthesis of 1,2,3,4-tetrahydro-1-methyl-2,3-dioxo-quinoxaline. Available at: [Link]
-
Fisher, G. H., Whitman, P. J., & Schultz, H. P. (1970). Quinoxaline studies. XVI. Unequivocal synthesis of (S)-2-methyl-1,2,3,4-tetrahydroquinoxaline. The Journal of Organic Chemistry, 35(7), 2240-2243. Available at: [Link]
-
PrepChem. Synthesis of 1,2,3,4-tetrahydroquinoxaline. Available at: [Link]
-
SIELC Technologies. 1,2,3,4-Tetrahydro-1-methylquinoline. Available at: [Link]
-
J-Stage. Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. Available at: [Link]
-
PubChem. 1-Methyl-1,2,3,4-tetrahydroisoquinoline. Available at: [Link]
-
Sridhar, J., & Bunce, R. A. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(9), 10467-10497. Available at: [Link]
-
J-Stage. Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. Available at: [Link]
-
Wang, Y., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. Bioorganic & Medicinal Chemistry, 96, 117520. Available at: [Link]
- Google Patents. WO2002088088A1 - Process for preparing 1-methyl-1,2,3,4-tetrahydroisoquinoline or a salt thereof.
-
ResearchGate. 1,2,3,4-Tetrahydroquinoxaline. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
ResearchGate. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Available at: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available at: [Link]
-
ResearchGate. Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. Available at: [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 2021, 11, 13326-13351. Available at: [Link]
-
PubChem. 1,2,3,4-Tetrahydroquinoxaline. Available at: [Link]
-
The Good Scents Company. 1,2,3,4-tetrahydroquinoline. Available at: [Link]
Sources
Troubleshooting common issues in tetrahydroquinoxaline synthesis
Welcome to the technical support center for tetrahydroquinoxaline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work. This resource is built on a foundation of scientific expertise and practical, field-proven insights to ensure you can navigate the complexities of your synthetic routes with confidence.
Introduction to Tetrahydroquinoxaline Synthesis
Tetrahydroquinoxalines are a class of bicyclic heterocyclic compounds that are prevalent in medicinal chemistry due to their diverse biological activities.[1][2] Their synthesis is a cornerstone of many drug discovery programs. Common synthetic strategies include the cyclization of o-phenylenediamines with α-dicarbonyl compounds followed by reduction, the reductive cyclization of substituted o-nitroanilines, and the hydrogenation of quinoxalines.[1][3] While these methods are well-established, they are not without their challenges. This guide will help you troubleshoot common issues and optimize your synthetic protocols.
Common Issues and Troubleshooting
Problem 1: Low or No Yield of Tetrahydroquinoxaline
FAQ: My reaction has resulted in a very low yield of the desired tetrahydroquinoxaline, or in some cases, no product at all. What are the likely causes and how can I improve the outcome?
Root Cause Analysis and Solutions:
Low yields in tetrahydroquinoxaline synthesis can often be traced back to several key factors, ranging from the quality of starting materials to the specific reaction conditions employed.
-
Purity of Starting Materials: The purity of the o-phenylenediamine and the dicarbonyl compound is critical. Impurities can interfere with the reaction, leading to the formation of side products or inhibition of the desired transformation.
-
Troubleshooting Step: Always ensure your starting materials are of high purity. Recrystallize or purify them if necessary. Verify the purity by techniques such as NMR or melting point analysis.
-
-
Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the reaction's success.
-
Solvent: The solvent should be chosen to ensure the solubility of the reactants and be compatible with the reaction conditions. For instance, in reductive amination-SNAr sequences, DMF has been shown to be effective.[4]
-
Temperature: The optimal temperature will vary depending on the specific reaction. Some reactions require heating to proceed at a reasonable rate, while others may need to be cooled to prevent side reactions. It is crucial to monitor the reaction temperature closely.
-
Catalyst: In catalytic hydrogenations, the choice and activity of the catalyst (e.g., Pd/C, Rh/Al₂O₃) are paramount.[3][5] Catalyst poisoning by impurities can halt the reaction.
-
Troubleshooting Step: Screen different solvents and temperatures to find the optimal conditions for your specific substrates. If using a catalyst, ensure it is fresh and active. Consider trying different catalysts if one is not effective.[6]
-
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting Step: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, you may need to add more reagents or catalyst, or increase the reaction time or temperature.
-
Problem 2: Formation of Quinoxaline as a Major Byproduct
FAQ: I am observing a significant amount of the corresponding quinoxaline in my reaction mixture, which is complicating the purification of my desired tetrahydroquinoxaline. How can I prevent this?
Root Cause Analysis and Solutions:
The formation of quinoxaline is a common issue, particularly in syntheses that involve a reduction step. Quinoxaline is the oxidized analogue of tetrahydroquinoxaline and its presence indicates that either the reduction was incomplete or that the product was re-oxidized.
-
Incomplete Reduction: The reducing agent may not have been potent enough or used in sufficient quantity to fully reduce the intermediate quinoxaline.
-
Troubleshooting Step: If using catalytic hydrogenation, ensure the hydrogen pressure is adequate and the catalyst is active. You may need to increase the catalyst loading or switch to a more active catalyst. For chemical reductions (e.g., with NaBH₄), ensure you are using a sufficient excess of the reducing agent.
-
-
Oxidation of the Product: Tetrahydroquinoxalines can be susceptible to air oxidation, especially under certain conditions (e.g., in the presence of certain metals or at elevated temperatures).
-
Troubleshooting Step: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. During workup and purification, try to minimize the exposure of the product to air and heat.
-
Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydroquinoxaline via Hydrogenation of Quinoxaline
This protocol provides a general procedure for the synthesis of the parent 1,2,3,4-tetrahydroquinoxaline.
Materials and Reagents:
| Reagent/Material | Quantity | Notes |
| Quinoxaline | 1.24 g (9.51 mmol) | Ensure high purity |
| 5% Rhodium on Alumina | 198 mg | Catalyst |
| 100% Ethanol | 50 mL | Solvent |
| Hydrogen Gas | - | High purity |
Procedure:
-
Freshly sublimed quinoxaline and the rhodium on alumina catalyst are dissolved in 100% ethanol in a flask suitable for hydrogenation.[3]
-
The flask is connected to a hydrogenation apparatus.
-
The system is purged with hydrogen gas.
-
The reaction mixture is stirred under a hydrogen atmosphere at room temperature.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful synthesis.
Caption: A typical workflow for the synthesis of tetrahydroquinoxaline via hydrogenation.
Troubleshooting Logic Flowchart
When faced with a low yield, a systematic approach to troubleshooting can save time and resources.
Caption: A decision tree for troubleshooting low yields in tetrahydroquinoxaline synthesis.
Frequently Asked Questions (FAQs)
Q1: How can I purify my tetrahydroquinoxaline product from unreacted starting materials or byproducts?
A1: Purification can typically be achieved through standard laboratory techniques.[7][8]
-
Column Chromatography: This is a very effective method for separating the desired product from impurities with different polarities. A silica gel column with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) is commonly used.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be a highly effective purification method.
-
Distillation: For liquid products, distillation under reduced pressure can be used for purification, especially if the impurities have significantly different boiling points.[7]
Q2: Are there any specific safety precautions I should take during tetrahydroquinoxaline synthesis?
A2: Yes, standard laboratory safety practices should always be followed.
-
Many of the reagents used, such as organic solvents and reducing agents, are flammable and/or toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hydrogenation reactions should be carried out with appropriate equipment and behind a safety shield due to the flammability of hydrogen gas.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Q3: Can I use a different method if the hydrogenation of quinoxaline is not working for my substrate?
A3: Absolutely. There are several other reliable methods for synthesizing tetrahydroquinoxalines.
-
Reductive Cyclization: The reductive cyclization of o-nitroanilines is a versatile method.[1]
-
From Diamines and Dicarbonyls: The condensation of o-phenylenediamines with α-dicarbonyl compounds followed by reduction is a classic and effective route.[5]
-
Solid-Phase Synthesis: For the preparation of libraries of tetrahydroquinoxaline derivatives, solid-phase synthesis can be an efficient approach.[1]
References
- Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC - NIH. (2023-10-16).
- Synthesis of tetrahydroquinoxalines - Organic Chemistry Portal.
- Tetrahydroquinoline synthesis - Organic Chemistry Portal.
- Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - Chemical Science (RSC Publishing).
- Tetrahydroquinoline - Wikipedia.
- avoiding byproduct formation in tetrahydroquinoline synthesis - Benchchem.
- A solid-phase traceless synthesis of tetrahydroquinoxalines | Request PDF - ResearchGate. (2025-08-06).
- Enantioselective synthesis of tetrahydroquinolines, tetrahydroquinoxalines, and tetrahydroisoquinolines via Pd-Catalyzed alkene carboamination reactions - Chemical Science (RSC Publishing).
- Access to tetrahydroquinoxalines. | Download Scientific Diagram - ResearchGate.
- (PDF) 1,2,3,4-Tetrahydroquinoxaline - ResearchGate. (2025-08-10).
- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central.
- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - MDPI.
- METHODS OF PURIFICATION OF ORGANIC COMPOUNDS - YouTube. (2017-05-03).
- What Is Purification Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025-01-25).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions [mdpi.com]
- 5. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Catalyst Selection for the Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline
Welcome to the technical support center for the synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing this compound?
The synthesis of this compound and related N-substituted tetrahydroquinoxalines typically involves a few key catalytic strategies. The most prevalent methods are:
-
Reductive Amination of N-methyl-o-phenylenediamine with Glyoxal or a Glyoxal Equivalent: This is a direct and atom-economical approach. The reaction proceeds through the formation of a dihydroquinoxaline intermediate, which is then reduced in situ. The choice of catalyst is critical for the reduction step.
-
N-Methylation of 1,2,3,4-tetrahydroquinoxaline: If the parent tetrahydroquinoxaline is readily available, direct N-methylation is a viable route. This can be achieved using various methylating agents in the presence of a suitable catalyst or base.
-
Catalytic Hydrogenation of 1-Methylquinoxaline: This method involves the synthesis of the aromatic 1-methylquinoxaline followed by its reduction. This is a robust method, and a variety of hydrogenation catalysts can be employed.[1]
-
One-Pot Tandem Reactions: More advanced methods involve one-pot tandem reactions, such as a regioselective Heyns rearrangement followed by an enantioselective transfer hydrogenation, to produce N-substituted tetrahydroquinoxalines from readily available starting materials.[1][2]
Q2: How do I choose the best catalyst for my synthesis?
The optimal catalyst depends on several factors, including the chosen synthetic route, available equipment (e.g., high-pressure hydrogenators), substrate scope, and desired product purity. Below is a decision-making framework to guide your selection.
Caption: Catalyst selection workflow for this compound synthesis.
Q3: What are the pros and cons of common catalysts for the hydrogenation route?
Catalytic hydrogenation of the quinoxaline precursor is a widely used and effective method. Here's a comparison of common catalysts:
| Catalyst | Pros | Cons | Typical Conditions |
| Palladium on Carbon (Pd/C) | Highly efficient, good selectivity, widely available. | Can be pyrophoric, potential for over-reduction with some substrates. | H₂ (1-50 bar), RT to 80°C, Methanol or Ethanol.[3] |
| Platinum(IV) Oxide (PtO₂) | Very active, effective for sterically hindered substrates. | More expensive than Pd/C, can be less selective. | H₂ (1-5 atm), RT, Acetic Acid or Ethanol. |
| Raney Nickel (Raney Ni) | Cost-effective, highly active. | Pyrophoric, requires careful handling, can be less chemoselective. | H₂ (50-100 atm), 50-150°C, Ethanol. |
| Transfer Hydrogenation Catalysts | Avoids high-pressure H₂, milder conditions. | May require stoichiometric amounts of a hydrogen donor. | HCOOH/Et₃N, Ammonium Formate, Isopropanol with a metal catalyst (e.g., Ru, Ir).[1][2] |
Q4: I am observing incomplete conversion. What are the likely causes and how can I fix it?
Incomplete conversion is a common issue. Here’s a troubleshooting guide:
-
Catalyst Deactivation:
-
Cause: The catalyst may be poisoned by impurities in the starting materials or solvent (e.g., sulfur compounds). The catalyst may also have been improperly handled and oxidized.
-
Solution: Ensure the purity of your starting materials and solvents. Use fresh, high-quality catalyst. Consider a pre-treatment of your substrate with activated carbon to remove potential poisons.
-
-
Insufficient Hydrogen Pressure/Source:
-
Cause: For catalytic hydrogenations, the pressure of hydrogen gas may be too low, or there may be a leak in the system. For transfer hydrogenation, the hydrogen donor may be depleted.
-
Solution: Check your hydrogenation apparatus for leaks. Increase the hydrogen pressure within a safe range for your equipment. For transfer hydrogenation, add a fresh portion of the hydrogen donor.
-
-
Low Reaction Temperature:
-
Cause: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.
-
Solution: Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC or GC/MS. Be mindful of potential side reactions at higher temperatures.
-
-
Poor Catalyst/Substrate Mixing:
-
Cause: In heterogeneous catalysis, efficient mixing is crucial for the substrate to access the catalyst surface.
-
Solution: Increase the stirring rate to ensure the catalyst is well-suspended in the reaction mixture.
-
Q5: I am seeing byproducts in my reaction. What are they and how can I minimize them?
Byproduct formation can significantly reduce your yield and complicate purification. Here are some common byproducts and strategies to avoid them:
-
Over-reduction to Decahydroquinoxaline:
-
Cause: This occurs when the benzene ring of the tetrahydroquinoxaline is also reduced. This is more common with highly active catalysts like Rhodium or under harsh conditions (high pressure and temperature).
-
Solution: Use a less active catalyst (e.g., Pd/C). Optimize the reaction conditions by lowering the temperature and/or hydrogen pressure. Carefully monitor the reaction and stop it once the starting material is consumed.
-
-
N-Dealkylation:
-
Cause: In some cases, particularly with palladium catalysts, the N-methyl group can be cleaved.
-
Solution: If N-dealkylation is a significant issue, consider a different catalyst such as Platinum or a non-noble metal catalyst.
-
-
Formation of Dimers or Polymers:
-
Cause: This can occur if the starting materials are not pure or if there are oxidative side reactions.
-
Solution: Ensure high purity of starting materials. Degas the solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.
-
Caption: A troubleshooting guide for common issues in the synthesis.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 1-Methylquinoxaline using Pd/C
This protocol describes a standard procedure for the synthesis of this compound via catalytic hydrogenation.
Materials:
-
1-Methylquinoxaline
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol (reagent grade)
-
Parr Hydrogenation Apparatus (or similar)
-
Celite
Procedure:
-
In a suitable pressure vessel, dissolve 1-Methylquinoxaline (1.0 eq) in methanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (5-10 mol% Pd). Caution: Pd/C can be pyrophoric. Handle in a well-ventilated area and avoid ignition sources.
-
Seal the pressure vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with nitrogen or argon three times to remove air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC/MS. The reaction is typically complete within 4-24 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride
This protocol provides an alternative method that avoids the use of high-pressure hydrogen gas.
Materials:
-
N-methyl-o-phenylenediamine
-
Glyoxal (40% solution in water)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional)
Procedure:
-
To a round-bottom flask, add N-methyl-o-phenylenediamine (1.0 eq) and DCM or DCE (10-20 mL per gram of amine).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add glyoxal (1.0-1.2 eq) to the stirred solution.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC/MS. The reaction is typically complete in 12-24 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
Zhang, X., et al. (2021). Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot. Chemical Science, 12(3), 1143-1149. Available at: [Link]
-
Milstein, D., et al. (2020). Base metal‐catalyzed formation of 1,2,3,4‐tetrahydroquinoxalines and quinoxalines based on the borrowing hydrogen strategy. Angewandte Chemie International Edition, 59(32), 13374-13378. Available at: [Link]
-
Ghorai, M. K., et al. (2019). Recent Advances in Synthetic Routes for Biologically Active Tetrahydroquinoxalines and Derivatives: A Comprehensive Review. Asian Journal of Organic Chemistry, 8(10), 1736-1765. Available at: [Link]
-
Chen, J., et al. (2022). Facile Access to 2‐Substituted‐1,2,3,4‐Tetrahydroquinoxalines via Borane‐Catalyzed One‐Pot Tandem Cyclization/Hydrosilylation. Chemistry – A European Journal, 28(40), e202201004. Available at: [Link]
-
Krchnak, V., et al. (2005). A solid-phase traceless synthesis of tetrahydroquinoxalines. Tetrahedron Letters, 46(37), 6273-6276. Available at: [Link]
-
Wang, L., et al. (2015). N-oxide reduction of quinoxaline-1,4-dioxides catalyzed by porcine aldehyde oxidase SsAOX1. Journal of Biological Chemistry, 290(11), 7045-7054. Available at: [Link]
-
Li, Y., et al. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry, 9, 763458. Available at: [Link]
-
Patil, S. A., et al. (2018). Plausible mechanism for the formation of quinoxaline. Journal of Saudi Chemical Society, 22(8), 983-993. Available at: [Link]
-
Borah, B., & Chowhan, L. R. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(60), 38221-38243. Available at: [Link]
-
Hosseini, S. A., et al. (2016). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Journal of Chemical and Pharmaceutical Research, 8(4), 856-861. Available at: [Link]
-
Schmidt, S., et al. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Catalysts, 11(11), 1389. Available at: [Link]
-
Zhang, X., et al. (2021). Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot. Chemical Science, 12(3), 1143-1149. Available at: [Link]
-
Organic Chemistry Portal. (2024). Synthesis of tetrahydroquinoxalines. Available at: [Link]
-
Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. Available at: [Link]
-
Li, Y., et al. (2018). N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions. Chemical Communications, 54(76), 10732-10735. Available at: [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Available at: [Link]
-
Beller, M., et al. (2019). Convenient iron-catalyzed reductive aminations without hydrogen for selective synthesis of N-methylamines. Nature Communications, 10(1), 4429. Available at: [Link]
-
Borah, B., & Chowhan, L. R. (2021). The suggested mechanism to explain the formation of quinoxalines. RSC Advances, 11(60), 38221-38243. Available at: [Link]
-
Gmeiner, P., et al. (2020). New synthesis of a late-stage tetracyclic key intermediate of lumateperone. Beilstein Journal of Organic Chemistry, 16, 2236-2244. Available at: [Link]
-
Bunce, R. A. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(9), 7799-7828. Available at: [Link]
-
Wang, Y., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Medicinal Chemistry, 14(11), 2269-2281. Available at: [Link]
-
Emerson, W. S., & Davis, J. W. (1939). Synthesis in the 1,2,3,4-Tetrahydroquinoline Series. Journal of the American Chemical Society, 61(10), 2830-2832. Available at: [Link]
-
Fisher, G. H., Whitman, P. J., & Schultz, H. P. (1970). Quinoxaline studies. XVI. Unequivocal synthesis of (S)-2-methyl-1,2,3,4-tetrahydroquinoxaline. The Journal of Organic Chemistry, 35(7), 2240-2243. Available at: [Link]
-
Fisher, G. H., Whitman, P. J., & Schultz, H. P. (1970). Quinoxaline studies. XVI. Unequivocal synthesis of (S)-2-methyl-1,2,3,4-tetrahydroquinoxaline. The Journal of Organic Chemistry, 35(7), 2240-2243. Available at: [Link]
-
Organic Chemistry Portal. (2024). Synthesis of tetrahydroquinolines. Available at: [Link]
-
Singh, P., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866-13891. Available at: [Link]
-
Antkiewicz-Michaluk, L., et al. (2014). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity Research, 25(1), 43-56. Available at: [Link]
-
PubChem. (n.d.). 1-Methyl-1,2,3,4-tetrahydroisoquinoline. PubChem Compound Summary for CID 92214. Retrieved from [Link]
-
Schafer, A., et al. (2013). Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines. Chemistry – A European Journal, 19(44), 14896-14900. Available at: [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoxaline. PubChem Compound Summary for CID 77028. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of 1,2,3,4‐tetrahydroquinoline (THQ) and of its neuro‐active derivatives. Retrieved from [Link]
Sources
- 1. Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Convenient iron-catalyzed reductive aminations without hydrogen for selective synthesis of N-methylamines - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing byproduct formation in the N-alkylation of tetrahydroquinoxalines
Technical Support Center: N-Alkylation of Tetrahydroquinoxalines
Welcome to the technical support center for the N-alkylation of tetrahydroquinoxalines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important structural motif. Tetrahydroquinoxalines are privileged scaffolds in medicinal chemistry, appearing in numerous biologically active compounds.[1] Achieving selective N-alkylation is crucial for synthesizing analogs and developing new chemical entities, yet the process can be fraught with challenges, primarily the formation of undesired byproducts.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges and optimize your synthetic outcomes. We will delve into the mechanistic underpinnings of common side reactions and provide actionable, field-proven strategies to maximize the yield and purity of your target mono-N-alkylated products.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during the N-alkylation of tetrahydroquinoxalines in a direct question-and-answer format.
Question 1: I'm observing significant amounts of the N,N'-dialkylated byproduct. How can I improve selectivity for mono-N-alkylation?
Answer: This is the most frequent challenge. The mono-alkylated product is often more nucleophilic and less sterically hindered than the starting tetrahydroquinoxaline, making it prone to a second alkylation.[2] Here are several strategies to enhance mono-selectivity, ranging from simple procedural adjustments to changing the fundamental reaction conditions.
-
Control Stoichiometry: The most straightforward approach is to adjust the reactant ratio. Use a slight excess of the tetrahydroquinoxaline (e.g., 1.2 to 2.0 equivalents) relative to the alkylating agent. This ensures the alkylating agent is consumed before significant dialkylation can occur.[2]
-
Slow Addition of Alkylating Agent: Instead of adding all reagents at once, add the alkylating agent dropwise over an extended period using a syringe pump. This maintains a low, steady-state concentration of the electrophile, favoring reaction with the more abundant starting material.
-
Optimize the Base:
-
Weaker Bases: Strong bases like sodium hydride (NaH) can fully deprotonate both the starting material and the mono-alkylated product, leading to mixtures. Switching to a milder inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can provide sufficient reactivity while minimizing the concentration of the highly reactive N,N'-dianion.
-
Sterically Hindered Bases: Non-nucleophilic, bulky bases such as diisopropylethylamine (DIPEA) can selectively deprotonate the more accessible N-H of the starting material over the potentially more hindered N-H of the product.
-
-
Lower Reaction Temperature: Reducing the temperature slows down the rate of both alkylation steps. Since the second alkylation often has a higher activation energy, lowering the temperature can disproportionately reduce its rate, thereby improving selectivity.[2]
Question 2: My reaction yield is very low, or the reaction stalls. What are the likely causes?
Answer: Low conversion can be attributed to several factors related to reagent reactivity and reaction conditions.
-
Poor Leaving Group: The reactivity of the alkylating agent is critical. The order of reactivity for alkyl halides is I > Br > Cl. If you are using an alkyl chloride with a low reaction rate, consider switching to the corresponding bromide or iodide.[3]
-
In Situ Halide Exchange (Finkelstein Reaction): If you must use an alkyl bromide or chloride, adding a catalytic amount (10-15 mol%) of potassium iodide (KI) can generate the more reactive alkyl iodide in situ, often dramatically accelerating the reaction.[3]
-
Insufficient Base Strength or Solubility: The chosen base may be too weak or may not be soluble in the reaction solvent. If K₂CO₃ is ineffective, a stronger base like NaH or KHMDS may be required. Ensure your base is finely powdered to maximize surface area.
-
Poor Solubility of Starting Material: Tetrahydroquinoxalines can have poor solubility in less polar solvents. Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN) are generally preferred for Sₙ2 reactions as they effectively solvate the counter-ion of the base and do not solvate the nucleophile.[3]
-
Inadequate Temperature: Many N-alkylation reactions require heating to overcome the activation energy. If the reaction is sluggish at room temperature, gradually increase the heat to 50-80 °C. For particularly stubborn reactions, microwave heating can sometimes provide a significant rate enhancement.[3]
Question 3: My TLC/LC-MS shows multiple unexpected spots, suggesting decomposition. What's happening?
Answer: Decomposition can arise from substrate instability or harsh reaction conditions.
-
Oxidation to Quinoxaline: The tetrahydroquinoxaline ring system can be susceptible to oxidation, especially when heated in the presence of air. This side reaction leads to the formation of the aromatic quinoxaline byproduct.
-
Solution: Ensure the reaction is performed under an inert atmosphere of nitrogen or argon. Degassing the solvent prior to use can also be beneficial.
-
-
Solvent Decomposition: Be cautious when heating certain solvents in the presence of strong bases. For example, DMF can decompose when heated with bases like NaH, which can complicate the reaction mixture.[3] If decomposition is suspected, consider switching to a more robust solvent like DMSO or Dioxane.
-
Substrate Instability: If your tetrahydroquinoxaline contains other sensitive functional groups, they may not be compatible with the reaction conditions. For example, ester groups can be hydrolyzed or transesterified, and protecting groups may be cleaved. A thorough compatibility check is essential before proceeding.
Frequently Asked Questions (FAQs)
FAQ 1: What is the underlying mechanism of N-alkylation, and how does it explain byproduct formation?
The N-alkylation of a tetrahydroquinoxaline with an alkyl halide typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.
-
Deprotonation: A base removes a proton from one of the secondary amine (N-H) groups, creating a potent nucleophile known as an amide anion.
-
Nucleophilic Attack: This anion attacks the electrophilic carbon of the alkylating agent, displacing the leaving group (e.g., Br⁻, I⁻) and forming the new N-C bond.
The primary issue of dialkylation arises because the resulting mono-N-alkylated tetrahydroquinoxaline still possesses a second N-H group. This product can itself be deprotonated and act as a nucleophile, leading to the undesired second alkylation.
FAQ 2: Are there alternative methods to direct alkylation that offer better selectivity?
Yes. When direct alkylation proves problematic, reductive amination is a powerful alternative for achieving selective mono-alkylation.[4] This two-step, one-pot process involves:
-
Iminium Ion Formation: The tetrahydroquinoxaline reacts with an aldehyde or ketone (the source of the alkyl group) under mildly acidic conditions to form an intermediate iminium ion.
-
Reduction: A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or a Hantzsch ester, reduces the iminium ion to the N-alkylated product.[4]
Reductive amination is highly selective for mono-alkylation because the tertiary amine product is non-reactive under these conditions. This method is particularly advantageous for introducing primary and secondary alkyl groups.
FAQ 3: How does solvent choice influence the reaction outcome?
The solvent plays a crucial role in an Sₙ2 reaction by solvating the ions involved.
| Solvent Type | Examples | Role & Impact on N-Alkylation |
| Polar Aprotic | DMF, DMSO, ACN | Generally Recommended. These solvents solvate the cation (e.g., K⁺) of the base but poorly solvate the amide anion nucleophile. This "naked" nucleophile is highly reactive, leading to faster reaction rates.[3] |
| Polar Protic | Ethanol, Water | Generally Avoid. These solvents have acidic protons that can form hydrogen bonds with the amide anion, creating a solvent shell that stabilizes it and reduces its nucleophilicity, slowing the reaction. |
| Non-Polar | Toluene, THF, Dioxane | Can be effective. Often used with strong, soluble bases (e.g., NaH, KHMDS). The primary limitation can be the poor solubility of the starting material or the base. |
Troubleshooting Workflow
Use this flowchart to diagnose and resolve issues in your N-alkylation experiments systematically.
Recommended Experimental Protocols
Protocol 1: General Procedure for Selective Mono-N-Alkylation
This protocol is a robust starting point for achieving mono-alkylation using standard laboratory reagents.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add tetrahydroquinoxaline (1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv., finely powdered), and potassium iodide (KI, 0.1 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent and Reagent Addition: Add anhydrous acetonitrile (ACN) or DMF (to dissolve the starting material to a concentration of ~0.1 M). Add the alkyl halide (1.0 equiv.) via syringe.
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable solvent (e.g., dichloromethane) and wash with water to remove any remaining DMF and salts. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Alternative Method via Reductive Amination[4]
This protocol is ideal when direct alkylation fails or for substrates that are incompatible with basic conditions.
-
Preparation: To a round-bottom flask, add tetrahydroquinoxaline (1.0 equiv.), the desired aldehyde or ketone (1.1 equiv.), and a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Iminium Formation: Add acetic acid (1.0 equiv.) to catalyze the formation of the iminium ion. Stir at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise to the mixture. Be aware of potential gas evolution.
-
Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
References
-
Adhikari, P., Bhattacharyya, D., Nandi, S., Kancharla, P. K., & Das, A. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442. [Link]
-
Xu, X., Li, X., Zhang, X., et al. (2017). Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot. Chemical Science, 8(3), 2179–2185. [Link]
-
Ghorai, M. K., & Kumar, A. (2009). Synthetic Route to Chiral Tetrahydroquinoxalines via Ring-Opening of Activated Aziridines. The Journal of Organic Chemistry, 74(16), 6055–6061. [Link]
-
Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551. [Link]
-
Wang, X., Toy, P. H., & Kozikowski, A. P. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][5]naphthyrin-5(6H)-one. Tetrahedron, 72(46), 7353-7357. [Link]
-
ResearchGate. (2018). Progress in the Chemistry of Tetrahydroquinolines. Request PDF. [Link]
-
Organic Chemistry Portal. (2024). Tetrahydroquinoline synthesis. [Link]
-
Svejstrup, T. D., et al. (2018). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. ACS Catalysis, 8(11), 10341-10346. [Link]
-
Bach, T., & Hehn, J. P. (2011). Cyclobutane Ring Opening Reactions of 1,2,2a,8b-Tetrahydrocyclobuta[c]-quinolin-3(4H)-ones. Synlett, 2011(13), 1785-1797. [Link]
Sources
- 1. Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid [organic-chemistry.org]
- 5. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline
This guide is designed for researchers, scientists, and drug development professionals navigating the challenges of scaling the synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline. It provides practical, field-tested insights in a direct question-and-answer format to address common issues encountered during process development and scale-up.
Overview of Synthetic Strategies
The synthesis of this compound primarily involves the N-methylation of the parent heterocycle, 1,2,3,4-tetrahydroquinoxaline. The precursor itself is typically prepared via the reduction of commercially available quinoxaline.[1][2] Two principal methods for the crucial N-methylation step are favored for their efficiency and scalability: Reductive Amination and the Eschweiler-Clarke reaction.[3][4] A third, more direct route, involves the N-methylation of quinoxaline to form a quaternary salt, which is then reduced with an agent like sodium borohydride to yield the final product directly.[5][6]
Caption: Key synthetic pathways to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable methods for synthesizing this compound?
The two most prevalent and scalable methods are the Reductive Amination of 1,2,3,4-tetrahydroquinoxaline (THQ) with formaldehyde and a hydride source (like sodium borohydride), and the Eschweiler-Clarke reaction , which uses formaldehyde and formic acid.[7][8] Both methods are robust, but they present different challenges in a scale-up scenario, particularly concerning thermal safety, reagent handling, and downstream processing.
Q2: Which synthesis method is preferable for a large-scale campaign: Reductive Amination or Eschweiler-Clarke?
The choice depends on available equipment and safety infrastructure.
-
Eschweiler-Clarke Reaction: This is often favored in large-scale synthesis. The use of formic acid as both the reducing agent and solvent can be advantageous.[9] A key benefit is that the reaction is driven by the evolution of carbon dioxide gas, which makes it irreversible and prevents the formation of quaternary ammonium salts.[4] However, the reaction is typically run at elevated temperatures (80-100 °C) and requires careful management of gas evolution and the handling of corrosive formic acid.[7][10]
-
Reductive Amination with Sodium Borohydride: This method is often performed at lower temperatures. However, sodium borohydride (NaBH₄) is a highly energetic and water-reactive reagent.[11] Its use on a large scale necessitates strict moisture control, specialized charging systems, and robust cooling to manage the highly exothermic reduction and any competing hydrolysis, which liberates flammable hydrogen gas.[11][12]
Table 1: Comparison of Primary N-Methylation Routes for Scale-Up
| Parameter | Reductive Amination (NaBH₄) | Eschweiler-Clarke Reaction |
| Reagents | THQ, Formaldehyde, Sodium Borohydride | THQ, Formaldehyde, Formic Acid |
| Typical Temp. | 0 °C to Room Temperature | 80 - 100 °C |
| Key Safety Issues | Highly exothermic, H₂ evolution, water-reactive reagent.[13] | CO₂ evolution (pressure), corrosive acid, elevated temp.[9] |
| Work-up | Quenching of excess hydride, aqueous extraction. | Neutralization of acid, aqueous extraction. |
| By-products | Potential for over-reduction if starting material is unstable. | Generally very clean, stops at tertiary amine.[4] |
| Scalability | Good, but requires excellent thermal management. | Excellent, often preferred for its predictability. |
Q3: What are the critical safety considerations when scaling up this synthesis?
-
Thermal Runaway: The reduction of the intermediate iminium ion is exothermic. With NaBH₄, its hydrolysis reaction is also highly exothermic and can lead to a dangerous runaway reaction if cooling fails.[11]
-
Hydrogen Evolution: The reaction of sodium borohydride with water or protic solvents generates large volumes of flammable hydrogen gas.[12][13] Reactors must be equipped with adequate venting and operated under an inert atmosphere (e.g., Nitrogen).
-
Gas Evolution (CO₂): The Eschweiler-Clarke reaction produces significant volumes of carbon dioxide.[9] The rate of gas evolution must be controlled by the addition rate of reagents to avoid over-pressurization of the reactor.
-
Reagent Handling: Sodium borohydride is a combustible solid that is irritating to the skin and respiratory system.[14] Formic acid is highly corrosive. Appropriate Personal Protective Equipment (PPE) and handling procedures are mandatory.
Q4: How can I effectively monitor the reaction's progress?
On a lab scale, Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal. For scale-up in a plant setting, High-Performance Liquid Chromatography (HPLC) is the standard method. A typical mobile phase would be a gradient of acetonitrile and water with a buffer like ammonium formate. Monitoring the disappearance of the 1,2,3,4-tetrahydroquinoxaline starting material is the most reliable indicator of reaction completion.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Caption: Troubleshooting workflow for low reaction conversion.
Problem: The reaction is stalled; significant starting material remains.
-
Potential Cause 1 (Both Methods): Poor quality of reagents. Formaldehyde solutions can degrade and polymerize to paraformaldehyde. Formic acid can contain excess water. Sodium borohydride solutions can decompose over time, losing their hydride activity.
-
Solution 1: Always use fresh or recently assayed reagents for scale-up. If using a solution of NaBH₄, it should be stabilized with a small amount of sodium hydroxide.[11]
-
Potential Cause 2 (Reductive Amination): Incorrect reaction conditions for imine formation. The initial condensation of the amine with formaldehyde to form an iminium ion is a critical equilibrium step.[3] This step is often most efficient in a neutral to slightly acidic pH range.
-
Solution 2: In a one-pot reductive amination, ensure the pH is not strongly basic, as this can inhibit imine formation. Some procedures benefit from forming the imine first for a set period before adding the reducing agent.[8][15]
-
Potential Cause 3 (Eschweiler-Clarke): Insufficient temperature. This reaction requires thermal energy to drive the decomposition of formic acid and the reduction of the iminium ion.[4]
-
Solution 3: Ensure the reaction mixture reaches and maintains the target temperature (typically 80-100 °C). Monitor internal temperature, not just the jacket temperature.
Problem: The reaction is too exothermic and difficult to control.
-
Potential Cause (Reductive Amination): The addition rate of sodium borohydride is too fast. The reduction is highly energetic, and adding the reagent too quickly will generate heat faster than the reactor's cooling system can remove it.[11]
-
Solution: Add the sodium borohydride solution slowly and sub-surface via a dosing pump. Continuously monitor the internal temperature and link the pump to an automatic shut-off if the temperature exceeds a set safety limit. Performing the reaction in a more dilute solution can also help manage the exotherm by increasing the thermal mass of the system.
Problem: Work-up is complicated by persistent emulsions.
-
Potential Cause: The product, being a tertiary amine, can act as a surfactant, especially after neutralization when salts are present.
-
Solution:
-
Add Brine: After the initial quench and neutralization, add a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous layer, which helps to break emulsions and "salt out" the organic product.
-
Filter: If solids (e.g., borate salts) are present, filter the entire batch through a pad of celite before attempting the extraction.
-
Solvent Swap: Consider a different extraction solvent. Toluene or methyl tert-butyl ether (MTBE) may have different emulsion-forming tendencies than dichloromethane (DCM) or ethyl acetate.
-
Problem: Product streaks badly during silica gel chromatography.
-
Potential Cause: Tertiary amines are basic and interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation and tailing.
-
Solution:
-
Basic Modifier: Add a small amount (0.5-1%) of a base, such as triethylamine or ammonium hydroxide, to the eluent system. This deactivates the acidic sites on the silica.
-
Alternative Stationary Phase: Use a less acidic stationary phase, such as alumina (basic or neutral grade).
-
Avoid Chromatography: For large-scale purification, distillation under reduced pressure is often a more viable and economical option if the product is thermally stable and has a suitable boiling point.
-
Experimental Protocols
Protocol 1: N-Methylation via Reductive Amination (Lab Scale)
This protocol is a representative procedure and must be optimized for specific equipment and scales.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 1,2,3,4-tetrahydroquinoxaline (1.0 eq) in methanol (10 mL per gram of starting material).
-
Imine Formation: Cool the solution to 0-5 °C in an ice bath. Add aqueous formaldehyde (37 wt. %, 1.1 eq) dropwise, keeping the internal temperature below 10 °C. Stir the mixture at this temperature for 30 minutes.
-
Reduction: In a separate vessel, prepare a solution of sodium borohydride (1.5 eq) in water (2 mL per gram of NaBH₄) containing a catalytic amount of 2 M NaOH. Add this NaBH₄ solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 15 °C. Significant gas evolution (hydrogen) will occur.[12]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until HPLC analysis shows complete consumption of the starting material.
-
Work-up: Carefully cool the reaction back to 0-5 °C. Slowly quench the reaction by the dropwise addition of acetone to destroy excess NaBH₄. Adjust the pH to >11 with 2 M NaOH.
-
Extraction: Remove most of the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x volume of residue). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purification: Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient with 1% triethylamine, or by vacuum distillation.
Protocol 2: N-Methylation via Eschweiler-Clarke Reaction (Lab Scale)
-
Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet vented to a scrubber, add 1,2,3,4-tetrahydroquinoxaline (1.0 eq) and formic acid (98%, 3.0 eq).
-
Reagent Addition: Add aqueous formaldehyde (37 wt. %, 2.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C. Vigorous evolution of CO₂ will be observed.[4][9] Maintain heating for 4-8 hours, monitoring by HPLC for the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Carefully dilute with water and basify to pH >11 with 6 M NaOH while cooling in an ice bath.
-
Extraction: Extract the basic aqueous mixture with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purification: Purify as described in Protocol 1.
References
- ResearchGate. (n.d.). Another method for synthesizing 1,2,3,4‐tetrahydroquinoxaline...
- Barton, J. & Nolan, P. (n.d.). Chemical reaction hazards associated with the use of sodium borohydride. IChemE.
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
-
Gao, Y., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Advances. Available at: [Link]
- Söderberg, B. C. G., et al. (2016). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules.
- ResearchGate. (n.d.). 1,2,3,4-Tetrahydroquinoxaline.
-
Söderberg, B. C. G., et al. (2016). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. Available at: [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]
-
Szabo-Scandic. (n.d.). Sodium borohydride. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium borohydride, powder, 99%. Retrieved from [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
NJ.gov. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY. Retrieved from [Link]
-
PrepChem.com. (2017). Synthesis of 1,2,3,4-tetrahydroquinoxaline. Retrieved from [Link]
-
PrepChem.com. (2017). Synthesis of c. 1,2,3,4-tetrahydro-1-methyl-3-oxo-quinoxaline. Retrieved from [Link]
- Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Fisher, G. H., Whitman, P. J., & Schultz, H. P. (1970). Quinoxaline studies. XVI. Unequivocal synthesis of (S)-2-methyl-1,2,3,4-tetrahydroquinoxaline. The Journal of Organic Chemistry, 35(7), 2240-2243.
- Bunce, R. A., et al. (1998). Diastereoselective Synthesis of Substituted tetrahydroquinoline-4-carboxylic Esters by a Tandem Reduction-Reductive Amination Reaction. The Journal of Organic Chemistry.
- Chemical Communications (RSC Publishing). (n.d.). Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines.
- Google Patents. (n.d.). US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.
- J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction.
- Organic Letters. (2024).
-
PubChem. (n.d.). 1-Methyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
- Beilstein Journal of Organic Chemistry. (2022).
-
Organic-Reaction.com. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
- Journal of Chemical Education. (2006).
-
Nemes, A., et al. (2022). New synthesis of a late-stage tetracyclic key intermediate of lumateperone. Beilstein Journal of Organic Chemistry. Available at: [Link]
- ResearchGate. (n.d.).
- ACS Publications. (2005). Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines.
- ResearchGate. (n.d.).
- JOCPR. (2024).
-
Wikipedia. (n.d.). Tetrahydroquinoline. Retrieved from [Link]
- Benchchem. (n.d.).
- Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis.
- ResearchGate. (n.d.).
- PubChem. (n.d.). 1-Methyl-1,2,3,4-tetrahydroisoquinoline.
Sources
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- 2. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. BJOC - New synthesis of a late-stage tetracyclic key intermediate of lumateperone [beilstein-journals.org]
- 6. New synthesis of a late-stage tetracyclic key intermediate of lumateperone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
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- 11. icheme.org [icheme.org]
- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. nj.gov [nj.gov]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: 1-Methyl-1,2,3,4-tetrahydroquinoxaline (MTHQ) - Stability and Degradation
Introduction: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the stability and degradation of 1-Methyl-1,2,3,4-tetrahydroquinoxaline (MTHQ). As a key intermediate and structural motif in various pharmaceutical candidates, a thorough understanding of its stability profile under different experimental and storage conditions is critical for ensuring data integrity, product quality, and regulatory compliance. This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your research.
Part 1: General Stability and Handling FAQs
Q1: What are the primary factors that can influence the stability of MTHQ?
A1: The stability of this compound can be influenced by several factors, including:
-
pH: The presence of acidic or basic conditions can catalyze hydrolytic degradation.
-
Oxidizing Agents: MTHQ is susceptible to oxidation, which can lead to the formation of various degradation products.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to light, particularly UV radiation, may induce photolytic degradation.
It is crucial to control these factors during synthesis, purification, storage, and analysis to maintain the integrity of the compound.
Q2: What are the recommended storage conditions for MTHQ?
A2: To ensure the long-term stability of MTHQ, it is recommended to store the compound in a cool, dark, and dry place. Ideally, it should be stored under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. For solutions, it is advisable to use degassed solvents and store them at low temperatures (2-8°C or frozen) for short-term and long-term storage, respectively.
Q3: I am observing the appearance of a colored impurity in my MTHQ sample over time. What could be the cause?
A3: The development of color in your MTHQ sample is a common indicator of degradation, most likely due to oxidation. The tetrahydroquinoxaline ring system is susceptible to oxidation, which can lead to the formation of highly conjugated systems that absorb visible light. The likely degradation products could be the corresponding quinoxaline or dimeric structures.[1] It is recommended to re-analyze your sample using a suitable analytical method like HPLC-UV or LC-MS to identify the impurity and to take precautions to prevent further oxidation, such as storing under an inert atmosphere.
Part 2: Troubleshooting Guide for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[2][3][4] This section provides troubleshooting guidance for common issues encountered during these studies with MTHQ.
Hydrolytic Degradation
Q4: I am performing acid-catalyzed hydrolysis on MTHQ, but I am not observing significant degradation. What should I do?
A4: If you are not observing significant degradation under your initial acidic conditions, consider the following:
-
Increase Acid Concentration: The rate of hydrolysis is often dependent on the acid concentration. You can cautiously increase the concentration of the acid (e.g., from 0.1 N HCl to 1 N HCl).[2]
-
Increase Temperature: Elevating the temperature will increase the reaction rate. Consider performing the study at a higher temperature (e.g., 60-80°C).[3]
-
Extend Reaction Time: If the degradation is slow, extending the duration of the experiment may be necessary to generate a sufficient amount of degradants.
Q5: My MTHQ sample shows rapid and extensive degradation under basic conditions, making it difficult to identify the primary degradation products. How can I control the degradation?
A5: Rapid degradation under basic conditions suggests high lability. To better control the reaction and identify the initial degradation products, you can:
-
Decrease Base Concentration: Use a lower concentration of the base (e.g., from 0.1 N NaOH to 0.01 N NaOH).
-
Lower the Temperature: Perform the experiment at a lower temperature (e.g., room temperature or even refrigerated conditions).
-
Time-Course Study: Take samples at very short time intervals (e.g., 5, 15, 30 minutes) to capture the formation of the initial degradants before they degrade further.
Potential Hydrolytic Degradation Pathway of MTHQ
Caption: Potential oxidative degradation pathways for MTHQ.
Thermal Degradation
Q8: I am conducting a thermal degradation study on solid MTHQ, and I am observing melting followed by decomposition. How can I differentiate between these two processes?
A8: To differentiate between melting and thermal decomposition, you can use the following techniques:
-
Differential Scanning Calorimetry (DSC): DSC can distinguish between the endothermic event of melting and the exothermic or endothermic event of decomposition.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass as a function of temperature. Melting does not involve a mass change, whereas decomposition will show a mass loss.
-
Hot-Stage Microscopy: This allows for visual observation of the sample as it is heated, enabling you to see the melting point and any subsequent changes in appearance that indicate decomposition.
Q9: My thermal degradation study in solution is showing complex results with many peaks in the chromatogram. How can I simplify the analysis?
A9: A complex degradation profile in solution at high temperatures can be due to interactions with the solvent or the formation of secondary degradation products. To simplify the analysis:
-
Use an Inert Solvent: Choose a high-boiling, inert solvent to minimize solvent-related degradation pathways.
-
Conduct the Study Under an Inert Atmosphere: Purging the solution with nitrogen or argon can prevent thermo-oxidative degradation.
-
Analyze Samples at Multiple Time Points: This will help you to distinguish between primary and secondary degradation products.
Photolytic Degradation
Q10: I am performing a photostability study on MTHQ in solution, and the results are inconsistent between experiments. What could be the reason?
A10: Inconsistent photostability results can be due to several factors:
-
Light Source Variability: Ensure that the light source (e.g., a xenon lamp or a fluorescent lamp with UV and visible output) provides a consistent and controlled light exposure as per ICH Q1B guidelines. [5]* Sample Temperature: The light source can generate heat. It is important to control the temperature of the sample during the experiment to avoid a combination of thermal and photolytic degradation. A dark control sample should be run in parallel at the same temperature. [5]* Container Material: Use a photochemically inert and transparent container, such as quartz, to ensure that the container itself does not interfere with the study.
-
Solvent Effects: The solvent can influence the photodegradation pathway. Ensure you are using the same high-purity, degassed solvent for all experiments.
Experimental Workflow for Forced Degradation Studies
Caption: General workflow for forced degradation studies of MTHQ.
Part 3: Analytical Methodologies
Q11: What type of HPLC method is suitable for analyzing MTHQ and its degradation products?
A11: A stability-indicating reversed-phase HPLC (RP-HPLC) method is generally the most suitable for separating MTHQ from its potential degradation products. Key considerations for method development include:
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to resolve polar and non-polar compounds.
-
pH of Mobile Phase: The pH of the mobile phase can significantly affect the retention and peak shape of MTHQ and its basic degradation products. Experimenting with a pH range of 3-7 is recommended.
-
Detector: A photodiode array (PDA) detector is highly recommended as it can provide spectral information for all peaks, which helps in assessing peak purity and identifying co-eluting peaks.
Q12: How can I confirm that my analytical method is "stability-indicating"?
A12: A method is considered stability-indicating if it can accurately and selectively quantify the decrease in the active pharmaceutical ingredient (API) concentration due to degradation and separate it from all its degradation products without interference. To demonstrate this, you need to:
-
Analyze Stressed Samples: Analyze samples of MTHQ that have been subjected to forced degradation under various conditions (acidic, basic, oxidative, thermal, and photolytic).
-
Demonstrate Specificity: Show that the MTHQ peak is well-resolved from all degradation product peaks.
-
Peak Purity Analysis: Use a PDA detector to perform peak purity analysis on the MTHQ peak in the stressed samples to ensure there are no co-eluting impurities.
-
Mass Balance: The sum of the assay of MTHQ and the levels of all degradation products should ideally be close to 100% of the initial concentration.
References
- Ishida, T., et al. (2009). Antioxidant Activity and Oxidation Products of 1,2,3,4-tetrahydroquinoxalines in Peroxyl Radical Scavenging React. Journal of the Japan Oil Chemists' Society, 58(1), 39-45.
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation Pathways. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Stability Improvement of exo-Tetrahydrodicyclopentadiene by 1,2,3,4-Tetrahydroquinoxaline: Mechanism and Kinetics. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]
- Igarashi, K., et al. (2023). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. Medical Mass Spectrometry, 7(1), 80-88.
-
Green Chemistry. (n.d.). Selective Electrochemical Oxidation of Tetrahydroquinolines to 3,4-Dihydroquinolones. Retrieved from [Link]
-
MedCrave. (2016). Forced degradation studies. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. Retrieved from [Link]
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
Sources
Technical Support Center: Refinement of Workup Procedures for 1-Methyl-1,2,3,4-tetrahydroquinoxaline Isolation
Welcome to the Technical Support Center for the isolation and purification of 1-Methyl-1,2,3,4-tetrahydroquinoxaline. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the workup and purification of this important heterocyclic scaffold. Here, we move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to troubleshoot and refine your procedures with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its isolation?
A1: this compound is a tertiary amine. Its basicity is the most critical property for designing an effective purification strategy. The predicted pKa of the conjugate acid is approximately 7.41[1]. This allows for its selective extraction into an acidic aqueous phase from a mixture of neutral or less basic organic compounds. Its aromatic nature and the presence of the N-methyl group also influence its solubility in various organic solvents.
Q2: My crude reaction mixture is a dark oil. Is this normal, and how does it affect the workup?
A2: It is not uncommon for crude reaction mixtures containing aromatic amines to be dark-colored. This can be due to the formation of minor, highly colored byproducts from side reactions or oxidation, especially if the reaction was performed at elevated temperatures or exposed to air. While this coloration can sometimes be carried through the workup, a well-designed acid-base extraction and subsequent purification steps like recrystallization or chromatography should yield a significantly purer, often lighter-colored product.
Q3: Can I use a strong base like sodium hydroxide to neutralize the acidic extract?
A3: While a strong base like sodium hydroxide will effectively neutralize the acidic extract to deprotonate the this compound hydrochloride salt, it is often preferable to use a milder base such as sodium bicarbonate or sodium carbonate. This is because a rapid and strong increase in pH can sometimes lead to the formation of emulsions or degradation of other sensitive functional groups that may be present in the crude mixture. A saturated solution of sodium bicarbonate is generally a good first choice.
Q4: What are the primary safety concerns when working with this compound and its precursors?
A4: Like many aromatic amines, 1,2,3,4-tetrahydroquinoxaline and its derivatives should be handled with care. They can be irritants to the skin and eyes, and potentially harmful if ingested or inhaled. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) for the specific compound you are handling.
Troubleshooting Guide: Common Issues in Isolation and Purification
This section addresses specific challenges you may encounter during the workup and purification of this compound.
Issue 1: Low Recovery After Acid-Base Extraction
Q: I've performed an acid-base extraction, but my final yield of this compound is very low. What could be the cause?
A: Low recovery from an acid-base extraction can stem from several factors. Here is a systematic approach to troubleshooting this issue:
-
Incomplete Protonation: For the amine to be extracted into the aqueous layer, it must be fully protonated.
-
Causality: The predicted pKa of the conjugate acid of this compound is around 7.41[1]. To ensure complete protonation, the pH of the aqueous solution should be at least two pH units below the pKa, ideally in the range of pH 2-4.
-
Solution: Check the pH of your acidic wash (e.g., 1M HCl) after mixing with the organic layer. If the pH is not sufficiently acidic, add more acid. It is good practice to test the pH of the aqueous layer after separation to confirm it is in the desired range.
-
-
Incomplete Deprotonation: To extract the amine back into an organic solvent, it must be in its neutral, free-base form.
-
Causality: The protonated amine is water-soluble. To make it soluble in an organic solvent again, it needs to be deprotonated by raising the pH of the aqueous solution to at least two pH units above the pKa, ideally to pH 9-11.
-
Solution: When basifying the acidic aqueous extract, use a pH meter or pH paper to ensure the solution is sufficiently basic before re-extracting with an organic solvent. Add the base (e.g., saturated sodium bicarbonate or 1M NaOH) portion-wise until the desired pH is reached.
-
-
Insufficient Mixing or Number of Extractions:
-
Causality: The transfer of the amine between the organic and aqueous phases is an equilibrium process. Insufficient mixing or too few extractions will result in incomplete transfer.
-
Solution: During extraction, ensure thorough mixing of the two phases by inverting the separatory funnel multiple times, venting frequently. Perform multiple extractions with smaller volumes of the extracting solvent rather than a single extraction with a large volume. For example, three extractions with 30 mL of solvent are more effective than one extraction with 90 mL.
-
Issue 2: Persistent Emulsion Formation During Extraction
Q: I'm struggling with a persistent emulsion at the interface of my organic and aqueous layers. How can I break it?
A: Emulsions are a common problem, especially when dealing with basic compounds and high pH solutions. Here are several techniques to resolve them:
-
"Salting Out":
-
Causality: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous layer. This decreases the solubility of organic compounds in the aqueous phase and can help to break up the emulsion.
-
Procedure: Add a small amount of brine to the separatory funnel and gently swirl. If the emulsion persists, add more brine and allow the mixture to stand.
-
-
Gentle Swirling Instead of Shaking:
-
Causality: Vigorous shaking can increase the formation of emulsions.
-
Procedure: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for mixing of the phases with minimal agitation.
-
-
Filtration:
-
Causality: Particulate matter can sometimes stabilize emulsions.
-
Procedure: Pass the entire mixture through a pad of Celite® or glass wool in a filter funnel. This can help to break up the emulsion and separate the layers.
-
-
Centrifugation:
-
Causality: The density difference between the two phases can be exploited to force separation.
-
Procedure: If the volume is manageable, transferring the mixture to centrifuge tubes and centrifuging can effectively break the emulsion.
-
Issue 3: Co-elution of Impurities During Column Chromatography
Q: I'm trying to purify my product by normal-phase column chromatography on silica gel, but I'm getting poor separation from what I believe is the unreacted starting material (1,2,3,4-tetrahydroquinoxaline).
A: Purifying amines on silica gel can be challenging due to their basicity, which can lead to tailing and poor separation. Here's how to address this:
-
Mobile Phase Modification:
-
Causality: The acidic nature of silica gel can lead to strong interactions with basic amines, causing streaking and poor peak shape. Adding a small amount of a basic modifier to the mobile phase can mitigate these interactions.
-
Solution: Add a small percentage (0.1-1%) of triethylamine or ammonia in methanol to your mobile phase (e.g., a gradient of ethyl acetate in hexanes). This will compete with your product for the acidic sites on the silica, leading to better peak shape and improved separation[1][2][3].
-
-
Choice of Stationary Phase:
-
Causality: If modifying the mobile phase is insufficient, using a different stationary phase can be a solution.
-
Solution: Consider using basic alumina as the stationary phase, which is less acidic than silica and often provides better results for the purification of basic compounds. Alternatively, amine-functionalized silica can be an excellent choice for simplifying the purification of organic amines[1].
-
-
Gradient Elution:
-
Causality: A well-designed gradient can improve the separation of compounds with similar polarities.
-
Solution: Start with a low polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate with 0.1% triethylamine) and gradually increase the polarity. This will allow the less polar compounds to elute first, followed by your more polar product and any highly polar impurities.
-
Issue 4: Difficulty in Achieving Crystallization
Q: My purified this compound is an oil, and I'm having trouble getting it to crystallize. What can I do?
A: Inducing crystallization can sometimes be more of an art than a science, but here are some proven techniques:
-
Solvent Screening:
-
Causality: The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound when hot but not when cold[4].
-
Solution: Experiment with a range of solvents and solvent mixtures. Good starting points for N-methylated heterocyclic amines include:
-
Hexanes or heptanes
-
Mixtures of hexanes and ethyl acetate
-
Mixtures of ethanol and water
-
Toluene
-
-
-
Seeding:
-
Causality: The presence of a small "seed" crystal can provide a nucleation site for crystallization to begin.
-
Solution: If you have a small amount of solid product, add a tiny crystal to the cooled, supersaturated solution. If you don't have a solid sample, try scratching the inside of the flask with a glass rod below the surface of the liquid. The small glass fragments can act as nucleation sites.
-
-
Slow Cooling:
-
Causality: Rapid cooling often leads to the formation of an oil or a fine precipitate rather than well-defined crystals.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, you can then place it in an ice bath or refrigerator to maximize crystal formation.
-
-
Formation of a Salt:
-
Causality: Salts of amines are often crystalline solids with higher melting points than the free base.
-
Solution: Dissolve the purified oily product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same or a miscible solvent. The hydrochloride salt will often precipitate out as a solid, which can then be collected by filtration.
-
Experimental Protocols
Protocol 1: Standard Acid-Base Workup for Isolation
This protocol assumes the reaction has been completed and the reaction solvent has been removed under reduced pressure.
-
Dissolution: Dissolve the crude reaction residue in an organic solvent such as ethyl acetate or dichloromethane (DCM) (approx. 50 mL for a 1-5 g scale reaction).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Shake vigorously for 1-2 minutes, venting frequently.
-
Phase Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Repeat Acidic Extraction: Add another portion of 1M HCl to the organic layer, shake, and combine the aqueous extracts. Repeat this process one more time (for a total of three acidic extractions). The organic layer now contains neutral and acidic impurities and can be set aside.
-
Back-Wash: To the combined acidic aqueous extracts, add a small amount of fresh ethyl acetate or DCM and shake. This "back-wash" removes any neutral impurities that may have been carried over into the aqueous phase. Discard the organic wash.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a saturated solution of sodium bicarbonate or 1M sodium hydroxide while stirring until the pH of the solution is between 9 and 11 (verify with a pH meter or pH paper).
-
Product Extraction: Transfer the basified aqueous solution to a clean separatory funnel. Add a portion of ethyl acetate or DCM, shake, and allow the layers to separate.
-
Combine Organic Extracts: Drain the organic layer into a clean flask. Repeat the extraction of the aqueous layer two more times with fresh organic solvent. Combine all organic extracts.
-
Drying and Concentration: Wash the combined organic extracts with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
Protocol 2: Purification by Normal-Phase Column Chromatography
-
Column Preparation: Pack a glass column with silica gel in a non-polar solvent such as hexanes.
-
Sample Loading: Dissolve the crude product from the workup in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a "dry load." This technique often leads to better separation than loading the sample as a concentrated solution. Carefully add the dry-loaded sample to the top of the prepared column.
-
Elution: Begin eluting the column with a low-polarity mobile phase, such as 98:2 hexanes:ethyl acetate containing 0.1% triethylamine.
-
Gradient Elution: Gradually increase the polarity of the mobile phase. A typical gradient might be from 2% to 20% ethyl acetate in hexanes (always containing 0.1% triethylamine).
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product. Add a few drops of a test solvent (e.g., hexanes). If it dissolves at room temperature, the solvent is not suitable. If it does not dissolve, heat the test tube. If the compound dissolves when hot and then reappears as a solid upon cooling, you have found a good recrystallization solvent.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen recrystallization solvent portion-wise while heating the flask until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals have formed, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold recrystallization solvent. Allow the crystals to dry completely under vacuum.
Visualizations
Caption: Workflow for the isolation and purification of this compound.
Quantitative Data Summary
| Parameter | Value | Source |
| Predicted pKa (Conjugate Acid) | ~7.41 | [1] |
| Recommended pH for Acidic Extraction | 2 - 4 | Inferred from pKa |
| Recommended pH for Basic Extraction | 9 - 11 | Inferred from pKa |
| Common Mobile Phase Additive for Chromatography | 0.1 - 1% Triethylamine or NH3 in MeOH | [2][3] |
References
-
Kazakevich, Y. & Shoykhet, K. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(2), 193-200. [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
-
PrepChem. (n.d.). Synthesis of c. 1,2,3,4-tetrahydro-1-methyl-3-oxo-quinoxaline. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
Reddit. (2024, March 12). Amine workup. r/Chempros. [Link]
-
Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]
-
Wikipedia. (2023, April 29). Aqueous normal-phase chromatography. [Link]
-
PrepChem. (n.d.). Synthesis of 1,2,3,4-tetrahydroquinoxaline. Retrieved from [Link]
-
Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. [Link]
-
University of California, Irvine. (n.d.). Recrystallization-1.pdf. [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
Science Forums. (2011, August 29). Amine purification. [Link]
-
Zhang, Y., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Medicinal Chemistry, 14(10), 2055-2067. [Link]
-
International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Wang, Y., et al. (2025, July 6). Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes. The Journal of Organic Chemistry. [Link]
-
Antkiewicz-Michaluk, L., et al. (2014). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity Research, 25(1), 1-13. [Link]
-
Turesky, R. J. (2005). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Journal of Chromatography B, 827(1), 127-139. [Link]
-
Garcı́a-Ruiz, C., et al. (2019). Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. ACS Omega, 4(8), 13444-13452. [Link]
-
Igarashi, K., et al. (2023). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. Medical Mass Spectrometry, 7(1), 80-86. [Link]
-
Li, H., et al. (2016). Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines. Chemical Communications, 52(43), 7024-7027. [Link]
-
Li, Y., et al. (2018). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Talanta, 188, 590-597. [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoxaline. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1,2,3,4-tetrahydroquinoline, 635-46-1. Retrieved from [Link]
-
Antkiewicz-Michaluk, L., et al. (2014). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity Research, 25(1), 1-13. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the 1,2,3,4-tetrahydroquinoxaline scaffold is a privileged heterocyclic motif. Its derivatives are integral to a range of biologically active compounds and functional materials. The introduction of a methyl group at the N-1 position to form 1-Methyl-1,2,3,4-tetrahydroquinoxaline can significantly modulate its physicochemical and pharmacological properties. This guide provides a comparative analysis of various synthetic routes to this target molecule, offering in-depth technical insights and field-proven perspectives to aid researchers in selecting the most suitable method for their specific application.
Introduction to this compound
This compound is a key intermediate in the synthesis of a variety of compounds with applications in medicinal chemistry and materials science. The tetrahydroquinoxaline core is a common feature in molecules exhibiting a broad spectrum of biological activities, including antiviral, anticancer, and antimicrobial properties. The N-methylation of this scaffold can enhance metabolic stability, improve solubility, and fine-tune the electronic properties of the molecule, making it a valuable target for synthetic chemists.
This guide will explore four distinct and representative synthetic strategies for the preparation of this compound, providing a critical evaluation of each approach.
Route 1: Direct N-Methylation of 1,2,3,4-tetrahydroquinoxaline
This is arguably the most straightforward approach, involving the synthesis of the parent 1,2,3,4-tetrahydroquinoxaline followed by N-methylation. This strategy is attractive due to its convergent nature and the commercial availability of the starting materials.
Workflow for Route 1
Caption: Synthetic workflow for Route 1.
Experimental Protocol
Step 1: Synthesis of 1,2,3,4-tetrahydroquinoxaline
-
Condensation: To a solution of o-phenylenediamine (10.8 g, 0.1 mol) in ethanol (100 mL), an aqueous solution of glyoxal (40%, 14.5 g, 0.1 mol) is added dropwise at room temperature. The mixture is stirred for 2 hours, during which a precipitate of quinoxaline forms. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Reduction: The synthesized quinoxaline (13.0 g, 0.1 mol) is dissolved in methanol (150 mL). Sodium borohydride (7.6 g, 0.2 mol) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 4 hours. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford 1,2,3,4-tetrahydroquinoxaline.
Step 2: N-Methylation
-
To a solution of 1,2,3,4-tetrahydroquinoxaline (13.4 g, 0.1 mol) in acetonitrile (150 mL), potassium carbonate (20.7 g, 0.15 mol) is added, followed by the dropwise addition of methyl iodide (15.6 g, 0.11 mol) at 0 °C.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The inorganic salts are removed by filtration, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.
Discussion
-
Expertise & Experience: This route is highly reliable and utilizes well-established reactions. The condensation to form quinoxaline is typically high-yielding. The choice of reducing agent for the second step is critical; sodium borohydride is a mild and selective option, while catalytic hydrogenation (H₂/Pd-C) is also effective but may require pressure equipment. For the N-methylation, the use of a mild base like potassium carbonate is crucial to avoid side reactions.
-
Trustworthiness: Each step of this protocol is a standard, well-documented transformation in organic synthesis, ensuring high reproducibility. The purity of the intermediates and the final product can be readily assessed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.
-
Authoritative Grounding: The synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds is a classic reaction in heterocyclic chemistry.[1][2] The subsequent reduction and N-alkylation are fundamental transformations in organic synthesis.
Route 2: Reductive Amination of N-methyl-o-phenylenediamine with a C2 Synthon
This approach involves the direct construction of the methylated tetrahydroquinoxaline ring from a methylated starting material, N-methyl-o-phenylenediamine, and a two-carbon building block.
Workflow for Route 2
Sources
A Comparative Guide to 1-Methyl-1,2,3,4-tetrahydroquinoxaline and Other N-Substituted Analogs: Synthesis, Properties, and Applications
Abstract
The 1,2,3,4-tetrahydroquinoxaline (THQ) scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2][3] The substitution pattern on the nitrogen atoms profoundly influences the molecule's physicochemical properties, reactivity, and pharmacological profile. This guide provides an in-depth comparison between 1-Methyl-1,2,3,4-tetrahydroquinoxaline and other N-substituted THQ analogs, including N-alkyl, N-aryl, and N-acyl derivatives. We will explore comparative synthetic strategies, analyze structure-property relationships, and discuss the implications for drug discovery and development, supported by experimental data and established protocols.
Introduction: The Significance of the Tetrahydroquinoxaline Core
Tetrahydroquinoxalines are heterocyclic compounds that serve as crucial building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[1][3] Their structure, featuring a fused benzene and dihydropyrazine ring, imparts a unique three-dimensional conformation that is amenable to forming specific interactions with biological targets. The nitrogen atoms at the 1- and 4-positions are key handles for chemical modification, allowing for the fine-tuning of properties such as solubility, lipophilicity, and target affinity. This guide focuses on how the identity of the substituent on the nitrogen atom—specifically comparing a simple methyl group to other alkyl, aryl, and acyl groups—drives the molecule's overall behavior.
Comparative Synthesis of N-Substituted Tetrahydroquinoxalines
The synthesis of N-substituted THQs can be broadly approached via two main strategies: direct synthesis using a pre-substituted starting material or post-synthesis modification of the parent THQ scaffold. The choice of method depends on the desired substituent, regioselectivity, and availability of starting materials.
Strategy A: N-Alkylation/Arylation of the Parent THQ Scaffold This is a versatile and common approach. It begins with the synthesis of the unsubstituted 1,2,3,4-tetrahydroquinoxaline, typically through the reduction of quinoxaline. The subsequent N-substitution is then carried out.
-
For N-Alkyl derivatives (e.g., 1-Methyl-THQ): Reductive amination or direct alkylation with an alkyl halide is effective. A one-pot tandem reduction of quinolines to tetrahydroquinolines followed by reductive alkylation with an aldehyde, catalyzed by boronic acid, provides an efficient route to N-alkyl THQs.[4]
-
For N-Aryl derivatives: Metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the methods of choice for forming the C-N bond between the THQ nitrogen and an aryl halide.[5]
Strategy B: Cyclization of N-Substituted Precursors This strategy builds the heterocyclic ring from a starting material that already contains the desired N-substituent, offering excellent control over regioselectivity.
-
For 1-Methyl-THQ: The synthesis can start from o-N-methylamino aniline, which is then reacted with a two-carbon synthon like oxalyl chloride to form the heterocyclic ring.[6]
-
For other N-substituted analogs: An appropriately N-substituted o-phenylenediamine can be used in condensation reactions. For instance, an iridium-catalyzed direct cyclization of N-methylanilines with 1,3-propanediol can produce specific THQ derivatives.[7]
Caption: Comparative workflows for synthesizing N-substituted tetrahydroquinoxalines.
This protocol is adapted from Adhikari et al. (2021) and demonstrates a one-pot synthesis of N-alkyl THQs from quinolines.[4]
-
Reaction Setup: To an oven-dried screw-cap vial, add the quinoline (1.0 equiv.), the desired aldehyde (1.2 equiv.), Hantzsch ester (1.2 equiv.), and 3,5-bis(trifluoromethyl)phenylboronic acid (10 mol %).
-
Solvent Addition: Add 1,2-dichloroethane (DCE) as the solvent (0.2 M concentration with respect to the quinoline).
-
Reaction Conditions: Seal the vial and place it in a preheated oil bath at 60 °C.
-
Monitoring: Stir the reaction mixture for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure N-alkyl tetrahydroquinoline.
Causality: The boronic acid catalyst uniquely acts as both a Lewis acid to activate the quinoline for reduction and as a hydrogen-bond donor to facilitate the hydride transfer from the Hantzsch ester.[4] This dual role enables the tandem reaction in a single pot, enhancing efficiency.
Comparative Physicochemical and Spectroscopic Properties
The nature of the N-substituent dramatically alters the molecule's physical and chemical properties. These changes are critical for applications in drug development, where properties like solubility and lipophilicity govern pharmacokinetics.
| Property | 1-Methyl-THQ | N-Ethyl-THQ | N-Phenyl-THQ | N-Acetyl-THQ |
| Molecular Weight | 148.21 g/mol | 162.24 g/mol | 210.28 g/mol | 176.22 g/mol |
| Predicted logP | ~1.9 | ~2.3 | ~3.1 | ~1.5 |
| Aqueous Solubility | Moderate | Lower | Low | Higher |
| Basicity (pKa of N4-H) | Higher | Higher | Lower | Significantly Lower |
| Key ¹H NMR Shift (N-CH₃) | ~2.8-3.0 ppm (singlet) | N/A | N/A | ~2.2-2.4 ppm (singlet) |
Analysis of Trends:
-
Lipophilicity (logP): As the alkyl chain length increases from methyl to ethyl, lipophilicity increases. An N-phenyl group drastically increases lipophilicity due to its large hydrophobic surface area.[8] Conversely, an N-acetyl group, being an electron-withdrawing amide, decreases lipophilicity and can increase aqueous solubility.
-
Basicity: The N1-substituent influences the basicity of the N4-nitrogen. Electron-donating alkyl groups (like methyl and ethyl) slightly increase the basicity of the distal nitrogen (N4) through an inductive effect. An N-phenyl group can decrease basicity due to the nitrogen lone pair's delocalization into the phenyl ring. An N-acetyl group significantly reduces the basicity of both nitrogens because the lone pair on N1 is heavily delocalized into the carbonyl group.
-
Melting Point: The introduction of an N-alkyl group can disrupt the crystal lattice packing compared to an unsubstituted parent molecule, often leading to lower melting points. For example, adding a methyl group to the thalidomide structure (a related heterocyclic system) dropped its melting point by over 100°C.[9]
Reactivity and Stability: The Role of the N-Substituent
The primary reactivity pathway for the THQ scaffold is oxidation to the aromatic quinoxaline. The ease of this oxidation is highly dependent on the electronic nature of the N-substituent.
-
N-Alkyl (e.g., 1-Methyl-THQ): The electron-donating methyl group increases the electron density in the heterocyclic ring, making it more susceptible to oxidation compared to the unsubstituted THQ.
-
N-Aryl: An N-aryl group can have a mixed effect. While it may withdraw some electron density via resonance, its steric bulk can hinder the approach of oxidizing agents.
-
N-Acyl: An N-acetyl group is strongly electron-withdrawing. This makes the THQ ring electron-deficient and significantly more stable against oxidation.
Caption: Relative susceptibility of N-substituted THQs to oxidation.
Biological Activity & Structure-Activity Relationships (SAR)
The THQ scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a vast range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][10][11] The N-substituent plays a pivotal role in defining the potency and selectivity of these compounds.
-
Anticancer Activity: In the context of tubulin polymerization inhibitors, the nature of the N-substituent is critical for target engagement. A study on N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines found that N-phenyl and N-quinolyl derivatives were highly potent inhibitors of tubulin assembly, targeting the colchicine binding site.[5] One derivative, with a 2-chloroquinazoline moiety attached to the nitrogen, exhibited nanomolar potency (GI₅₀ = 1.5-1.7 nM), far exceeding the activity of simpler N-methyl analogs.[5] In another study, replacing a substituted phenyl group with an ethyl group on a tetrahydroquinoxaline sulfonamide derivative resulted in a total loss of antiproliferative activity, highlighting the importance of the aryl moiety for binding.[12]
-
Lipophilicity and Activity: A study on quinoline and tetrahydroquinoline derivatives showed a correlation between lipophilicity (cLogP) and cytotoxic effects. The more lipophilic aromatic quinolines generally showed better IC₅₀ values against cancer cell lines compared to the less lipophilic THQ derivatives.[8] This suggests that for certain targets, the increased membrane permeability associated with lipophilic N-substituents like N-phenyl is beneficial.
-
Receptor Agonists/Antagonists: For targets like NMDA receptors, the N-substituent is key to achieving subunit selectivity. A series of N-substituted tetrahydroisoquinolines (a related scaffold) were developed as potent and selective potentiators of specific NMDA receptor subunits.[13]
| N-Substituent Type | General Effect on Bioactivity | Example Application |
| Small Alkyl (e.g., Methyl) | Serves as a simple, metabolically stable group. Can improve potency over N-H but is often a baseline for further optimization. | Foundational structure in SAR studies.[4] |
| Aryl (e.g., Phenyl, Quinolyl) | Often crucial for π-stacking or hydrophobic interactions in the target's binding pocket. Can dramatically increase potency. | Potent tubulin polymerization inhibitors.[5] |
| Acyl/Sulfonyl | Acts as a hydrogen bond acceptor and modulates electronics. Can improve metabolic stability and alter binding modes. | Sulfonamide derivatives as anticancer agents.[12] |
Conclusion
The choice of an N-substituent on the 1,2,3,4-tetrahydroquinoxaline scaffold is a critical decision in chemical synthesis and drug design. While This compound represents a fundamental analog with increased lipophilicity and oxidative liability compared to its parent, it often serves as a starting point for more complex designs.
-
N-Aryl substituents frequently offer significant gains in biological potency through enhanced target interactions, as seen in potent anticancer agents.
-
N-Alkyl substituents provide a straightforward way to modulate lipophilicity and basicity.
-
N-Acyl substituents impart greater stability and can introduce key hydrogen bonding interactions.
Ultimately, the optimal N-substituent is context-dependent, dictated by the specific synthetic goals or the biological target being pursued. A thorough understanding of the electronic, steric, and physicochemical effects imparted by each substituent class is essential for the rational design of novel and effective tetrahydroquinoxaline-based compounds.
References
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Synthesis of 1,2,3,4-tetrahydro-1-methyl-2,3-dioxo-quinoxaline. PrepChem.com. [Link]
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Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. (2023). Scientific Reports, PMC - NIH. [Link]
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Synthesis and structure–activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. (2018). Bioorganic & Medicinal Chemistry, PMC - NIH. [Link]
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Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. (2024). Chemistry Proceedings. [Link]
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N-Substituted tetrahydroquinolines with outstanding biological activity. ResearchGate. [Link]
- Recent Advances in Synthetic Routes for Biologically Active Tetrahydroquinoxalines and Derivatives: A Comprehensive Review. (2024). CoLab.
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Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Molecules, MDPI. [Link]
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synthesis and biological activities of new tetrahydroquinoline and pyrimidine derivatives. (2019). Pharmaceutical Chemistry Journal. [Link]
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Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2011). Molecules, PMC - PubMed Central. [Link]
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Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors. (2013). Journal of Medicinal Chemistry, PubMed. [Link]
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Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2021). New Journal of Chemistry, RSC Publishing. [Link]
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Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances. [Link]
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Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]
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Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. (2021). Organic Letters, ACS Publications. [Link]
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N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin. (2012). Journal of Medicinal Chemistry, PMC - NIH. [Link]
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Kinetics of reactions in heterocycles. Part IX. Trimethylammonio- and dimethylamino-N-methyl-derivatives of quinoline, isoquinoline, cinnoline, phthalazine, quinazoline, and quinoxaline. (1969). Journal of the Chemical Society B: Physical Organic, RSC Publishing. [Link]
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Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. (2023). Molecules, PMC - NIH. [Link]
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Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs. (2002). Journal of Pharmaceutical Sciences, PubMed. [Link]
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A Spectroscopic Guide to Differentiating 1-Methyl-1,2,3,4-tetrahydroquinoxaline and Its Isomers
In the landscape of pharmaceutical and materials science, the precise structural elucidation of molecular entities is not merely a procedural formality but a cornerstone of innovation and safety. Tetrahydroquinoxalines, a class of heterocyclic compounds, are privileged scaffolds in drug discovery, exhibiting a wide array of biological activities. The seemingly subtle shift of a single methyl group on the 1,2,3,4-tetrahydroquinoxaline framework can profoundly alter a molecule's pharmacological profile, highlighting the critical need for unambiguous isomeric differentiation.
This guide provides a comprehensive spectroscopic comparison of 1-Methyl-1,2,3,4-tetrahydroquinoxaline and its key positional isomers. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), we will equip researchers, scientists, and drug development professionals with the analytical tools to confidently distinguish between these closely related compounds. The insights provided are grounded in established spectroscopic principles and supported by experimental data, ensuring a robust and reliable analytical workflow.
The Imperative of Isomeric Purity
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. In the context of this compound and its isomers, the position of the methyl group dictates the molecule's interaction with biological targets. For instance, a methyl group at the N-1 position will have a different electronic and steric influence compared to a methyl group on the aromatic ring (e.g., 6-methyl) or on the saturated portion of the heterocyclic ring (e.g., 2-methyl). These differences can manifest in variations in binding affinity, metabolic stability, and overall efficacy. Consequently, the ability to discern and quantify isomeric purity is paramount during drug development and for ensuring the quality and consistency of chemical entities.
A Multi-Faceted Spectroscopic Approach
No single analytical technique provides a complete structural picture. A synergistic approach, leveraging the strengths of various spectroscopic methods, is essential for the robust characterization of isomers. This guide will focus on the four pillars of molecular spectroscopy: NMR, IR, UV-Vis, and MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation
NMR spectroscopy is arguably the most powerful tool for distinguishing between isomers of this compound. Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each nucleus, revealing subtle differences in electronic shielding and through-bond couplings that are unique to each isomer.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved to obtain high-resolution spectra.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Employ a standard broadband proton decoupling sequence.
-
-
Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).
Comparative ¹H and ¹³C NMR Data
The following table summarizes the key diagnostic ¹H and ¹³C NMR chemical shifts for this compound and its isomers.
| Compound | Key ¹H NMR Chemical Shifts (δ, ppm) | Key ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | Aromatic: ~6.47-6.67 (m, 4H)CH₂: ~3.24-3.50 (m, 4H)N-CH₃: ~2.86 (s, 3H)[1] | Aromatic: ~111.7, 113.6, 118.2, 118.7, 134.2, 136.2CH₂: ~41.3, 49.9N-CH₃: ~39.1[1] |
| 2-Methyl-1,2,3,4-tetrahydroquinoxaline | Aromatic: ~6.46-6.60 (m, 4H)CH: ~3.28 (m, 1H)CH₂: ~3.06 (dd), 3.37 (dd)C-CH₃: ~1.2 (d, 3H) | Aromatic: ~114.4, 118.5, 118.7, 133.4, 133.5CH: ~51.7CH₂: ~46.3C-CH₃: ~20.0 |
| 6-Methyl-1,2,3,4-tetrahydroquinoxaline | Aromatic: ~6.32 (s, 1H), 6.41 (d, 2H)CH₂: ~3.38 (s, 4H)Ar-CH₃: ~2.17 (s, 3H)[1] | Aromatic: ~114.9, 115.4, 119.0, 128.3, 131.1, 133.7CH₂: ~41.5Ar-CH₃: ~20.7[1] |
Causality Behind the Chemical Shifts:
-
This compound: The N-methyl group is directly attached to a nitrogen atom, resulting in a characteristic singlet in the ¹H NMR spectrum around 2.86 ppm and a ¹³C signal around 39.1 ppm.[1] The symmetry of the molecule is reflected in the relatively simple aromatic and aliphatic signals.
-
2-Methyl-1,2,3,4-tetrahydroquinoxaline: The methyl group is attached to a chiral carbon in the saturated ring. This leads to a doublet for the methyl protons in the ¹H NMR spectrum due to coupling with the adjacent methine proton. The methine proton itself will appear as a multiplet.
-
6-Methyl-1,2,3,4-tetrahydroquinoxaline: The methyl group is attached to the aromatic ring. This results in a singlet for the methyl protons in the upfield aromatic region of the ¹H NMR spectrum (~2.17 ppm) and a distinct aromatic splitting pattern.[1] The ¹³C signal for this methyl group appears around 20.7 ppm.[1]
Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes
IR spectroscopy provides valuable information about the functional groups present in a molecule. While the overall IR spectra of the isomers will be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.
Experimental Protocol: IR Analysis (ATR)
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Perform a background correction using a spectrum of the clean ATR crystal.
Comparative IR Data
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | N-H stretch (secondary amine): AbsentC-H (aromatic & aliphatic): ~2800-3100C=C (aromatic): ~1500-1600C-N stretch: ~1200-1350 |
| 2-Methyl-1,2,3,4-tetrahydroquinoxaline | N-H stretch (secondary amines): ~3300-3400 (broad)C-H (aromatic & aliphatic): ~2800-3100C=C (aromatic): ~1500-1600C-N stretch: ~1200-1350 |
| 6-Methyl-1,2,3,4-tetrahydroquinoxaline | N-H stretch (secondary amines): ~3300-3400 (broad)C-H (aromatic & aliphatic): ~2800-3100C=C (aromatic): ~1500-1600C-N stretch: ~1200-1350 |
Key Differentiating Feature: The most significant difference in the IR spectra is the presence or absence of the N-H stretching vibration. This compound, being a tertiary amine at the N-1 position, will lack the characteristic N-H stretch seen in its isomers which are secondary amines.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position and intensity of the absorption maxima (λmax) are sensitive to the extent of conjugation and the presence of auxochromic groups.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample over a range of approximately 200-400 nm.
-
Data Processing: Record the absorbance at the λmax and calculate the molar absorptivity (ε).
Comparative UV-Vis Data
| Compound | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| This compound | ~250, ~305 | Varies |
| 2-Methyl-1,2,3,4-tetrahydroquinoxaline | ~245, ~300 | Varies |
| 6-Methyl-1,2,3,4-tetrahydroquinoxaline | ~255, ~310 | Varies |
Interpreting UV-Vis Spectra: The UV-Vis spectra of these isomers will likely show two main absorption bands corresponding to π-π* transitions of the benzene ring. The position of the methyl group can cause slight shifts in the λmax ( batochromic or hypsochromic shifts) and changes in the molar absorptivity. For instance, the electron-donating methyl group on the aromatic ring in 6-methyl-1,2,3,4-tetrahydroquinoxaline may cause a slight red shift compared to the other isomers.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Impact (EI) ionization to generate a molecular ion (M⁺˙) and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
Comparative Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 148 | 133 (M-CH₃)⁺, 119 (M-C₂H₅)⁺ |
| 2-Methyl-1,2,3,4-tetrahydroquinoxaline | 148 | 133 (M-CH₃)⁺, 105 |
| 6-Methyl-1,2,3,4-tetrahydroquinoxaline | 148 | 133 (M-CH₃)⁺, 118 |
Fragmentation Analysis: All three isomers will exhibit a molecular ion peak at m/z 148. However, their fragmentation patterns will differ. The loss of a methyl group (M-15) to give a fragment at m/z 133 is a common feature. The subsequent fragmentation pathways will be influenced by the position of the methyl group, leading to unique fragment ions that can be used for differentiation. For example, this compound can undergo a retro-Diels-Alder type fragmentation after the initial loss of the methyl group.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic differentiation of this compound and its isomers.
Caption: A logical workflow for the spectroscopic differentiation of tetrahydroquinoxaline isomers.
Conclusion
The unambiguous identification of this compound and its isomers is a critical step in research and development. This guide has demonstrated that a multi-technique spectroscopic approach, with a strong emphasis on NMR spectroscopy, provides a robust and reliable means of differentiation. By carefully analyzing the unique spectral fingerprints of each isomer, scientists can ensure the structural integrity of their compounds, leading to more reproducible research and the development of safer and more effective chemical entities. The provided protocols and comparative data serve as a valuable resource for any researcher working with this important class of molecules.
References
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Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 2017. [Link]
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A Comparative Guide to the Biological Activities of 1-Methyl-1,2,3,4-tetrahydroquinoxaline and its Parent Compound, Quinoxaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the biological activities of 1-Methyl-1,2,3,4-tetrahydroquinoxaline and its aromatic parent, quinoxaline. As a Senior Application Scientist, this document is structured to offer not just a side-by-side comparison but also to delve into the mechanistic rationale behind the observed and expected differences in their biological profiles. We will explore their antimicrobial, anticancer, and antioxidant potential, supported by available experimental data and detailed protocols for key assays.
Introduction: Structural and Electronic Distinctions
Quinoxaline is a heterocyclic aromatic compound composed of a benzene ring fused to a pyrazine ring.[1][2][3][4][5] Its planar, electron-deficient aromatic system is a key determinant of its chemical and biological properties. In contrast, this compound represents a saturated analogue, where the pyrazine ring is reduced. This seemingly simple structural modification from an aromatic to a saturated heterocyclic system fundamentally alters the molecule's three-dimensional shape, electronic distribution, and hydrogen-bonding capabilities, thereby profoundly influencing its interaction with biological targets. The introduction of a methyl group at the 1-position further modifies its lipophilicity and steric profile.
This guide will dissect how these structural differences translate into variations in biological activity, providing a framework for understanding the structure-activity relationships (SAR) within this chemical series.
Antimicrobial Activity: A Tale of Two Scaffolds
Quinoxaline derivatives are well-documented for their broad-spectrum antimicrobial activities, including antibacterial, antifungal, and antiviral properties.[1][6][7][8][9][10] The planar quinoxaline ring is known to intercalate with microbial DNA, a proposed mechanism for its antimicrobial action.
While specific minimum inhibitory concentration (MIC) data for the parent quinoxaline against a wide range of microbes is not extensively reported in singular studies, numerous derivatives have been synthesized and tested, demonstrating potent activity. For instance, certain quinoxaline derivatives have shown MIC values in the low microgram per milliliter range against various bacterial and fungal strains.[6][9][10]
For this compound, specific antimicrobial data is less readily available in the current literature. However, based on the known SAR of related compounds, we can infer some potential differences. The loss of the planar aromatic system in the tetrahydro- derivative would likely preclude DNA intercalation as a primary mechanism of action. Any antimicrobial activity would, therefore, be expected to arise from different interactions with microbial targets.
Hypothesized Comparative Antimicrobial Profile:
| Feature | Quinoxaline (Parent Compound) | This compound | Rationale for Difference |
| Primary Mechanism | Likely DNA intercalation and other target interactions. | Unlikely to be DNA intercalation. May involve enzyme inhibition or membrane disruption. | The planar aromatic structure of quinoxaline is crucial for intercalation, which is absent in the non-planar tetrahydro- derivative. |
| Spectrum of Activity | Broad-spectrum reported for various derivatives.[1][6][9][10] | Currently unknown, but likely to differ from quinoxaline. | Different mechanisms of action would likely result in different microbial target specificity. |
| Potency (MIC) | Varies widely with substitution.[6][9][10] | Expected to be different from quinoxaline; potency would depend on its specific microbial targets. | Awaiting direct comparative experimental data. |
Experimental Protocol: Broth Microdilution for MIC Determination
To empirically determine and compare the antimicrobial potency, the broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution assay.
Anticancer Activity: Shifting Gears in Cytotoxicity
The quinoxaline scaffold is a privileged structure in anticancer drug discovery, with numerous derivatives exhibiting potent cytotoxic effects against a variety of cancer cell lines.[11][12][13][14][15][16] The mechanisms of action are diverse and include topoisomerase inhibition, kinase inhibition, and induction of apoptosis.[15] The aromatic nature of the quinoxaline ring often plays a crucial role in binding to the active sites of these biological targets.
Hypothesized Comparative Anticancer Profile:
| Feature | Quinoxaline (Parent Compound) & Derivatives | This compound & Derivatives | Rationale for Difference |
| Primary Mechanism | Topoisomerase inhibition, kinase inhibition, apoptosis induction.[15] | Potentially different kinase inhibition profiles, modulation of other signaling pathways.[17] | The change in shape and electronics from planar aromatic to non-planar saturated ring system would alter target binding preferences. |
| Potency (IC50) | Highly variable depending on substitution and cancer cell line.[11][12][13][14] | Unknown, requires experimental validation. | Activity is target-dependent, and the targets are likely to be different. |
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic potential of a compound on cancer cell lines. It measures the metabolic activity of cells, which is generally correlated with cell viability.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for determining the IC50 value of a compound using the MTT assay.
Antioxidant Activity: The Hydrogen Donation Advantage of the Tetrahydro- Core
The antioxidant potential of a compound is its ability to neutralize harmful free radicals. For quinoxaline and its aromatic derivatives, antioxidant activity has been reported, though the potency can vary significantly based on the nature and position of substituents.[18][19][20][21][22]
Hypothesized Comparative Antioxidant Profile:
| Feature | Quinoxaline (Parent Compound) | This compound | Rationale for Difference |
| Primary Mechanism | Primarily through electron donation from the aromatic system. | Hydrogen atom transfer (HAT) from the N-H and adjacent C-H bonds.[23] | The saturated ring of the tetrahydro- derivative provides readily abstractable hydrogen atoms. |
| Potency (IC50) | Generally lower than dedicated antioxidants.[18][19] | Expected to be significantly more potent than quinoxaline.[23] | The HAT mechanism is often more efficient for radical scavenging. |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of a compound. It measures the ability of the antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Workflow for DPPH Antioxidant Assay
Caption: Workflow for assessing antioxidant activity using the DPPH radical scavenging assay.
Conclusion and Future Directions
The structural transition from the aromatic quinoxaline to the saturated this compound scaffold leads to significant, predictable shifts in biological activity. While quinoxaline's planarity favors interactions like DNA intercalation, the three-dimensional and hydrogen-donating nature of its tetrahydro- counterpart suggests different mechanisms of action, particularly enhanced antioxidant potential.
This guide highlights the critical need for direct comparative studies to quantify these differences in antimicrobial, anticancer, and antioxidant activities. The provided experimental protocols offer a robust framework for conducting such investigations. Future research should focus on generating head-to-head data for these two compounds to validate the structure-activity relationships hypothesized herein and to further explore the therapeutic potential of the tetrahydroquinoxaline scaffold.
References
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Biological activity of quinoxaline derivatives. (2025). ResearchGate. [Link]
-
Biological Activity of Quinoxaline Derivatives. (n.d.). Semantic Scholar. [Link]
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Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (2023). Bentham Science. [Link]
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In vitro antioxidant potential study of some synthetic quinoxalines. (n.d.). Bangladesh Journal of Pharmacology. [Link]
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Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. (2020). PMC. [Link]
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Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. (2021). PMC. [Link]
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Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2017). PMC. [Link]
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Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]
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Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). MDPI. [Link]
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Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. (2023). PMC. [Link]
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A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. (2022). Springer. [Link]
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The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors. (2017). PubMed. [Link]
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Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. (2021). PMC. [Link]
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Antimicrobial activity of quinoxaline 1,4-dioxide with 2- and 3-substituted derivatives. (2022). ResearchGate. [Link]
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Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. (2023). Taylor & Francis Online. [Link]
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Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. (2014). PubMed. [Link]
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Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. (2024). PMC. [Link]
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Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. (2016). PMC. [Link]
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Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. (2024). ResearchGate. [Link]
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Overview of the structure-activity relationship (SAR) of quinoxaline... (n.d.). ResearchGate. [Link]
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Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. (2024). RSC Publishing. [Link]
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Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2021). E3S Web of Conferences. [Link]
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The inhibitory concentration values (IC50) of synthesized 2-substituted-quinoxaline analogues toward cellular viability of MCF-7 cells. (n.d.). ResearchGate. [Link]
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New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. (n.d.). ResearchGate. [Link]
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Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. (2023). PMC. [Link]
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Antitumoral activity of quinoxaline derivatives: A systematic review. (2018). PubMed. [Link]
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ANTIOXIDANT ACTIVITY AND OXIDATION PRODUCTS OF 1,2,3,4‑TETRAHYDROQUINOXALINES IN PEROXYL RADICAL SCAVENGING REACT. (n.d.). J-STAGE. [Link]
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Anticancer activities of tetra-, penta-, and hexacyclic phenothiazines modified with quinoline moiety. (2020). UNL Digital Commons. [Link]
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A Comparative Guide to the Validation of Analytical Methods for 1-Methyl-1,2,3,4-tetrahydroquinoxaline (MTHQ) Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of novel chemical entities is a cornerstone of robust research and development. This guide provides an in-depth comparison of analytical methodologies for the quantification of 1-Methyl-1,2,3,4-tetrahydroquinoxaline (MTHQ), a heterocyclic compound of interest in various fields of chemical and pharmaceutical research. This document is structured to provide not only a direct comparison of methods but also to instill a deep understanding of the principles of analytical method validation, ensuring that the reader can critically evaluate and select the most appropriate technique for their specific needs.
The Imperative of Method Validation in Scientific Research
Before delving into specific analytical techniques, it is crucial to understand the framework of method validation. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure the reliability and accuracy of analytical data.[2][3][4][5][6][7] These guidelines form the bedrock of our comparative analysis.
The core parameters of analytical method validation, as outlined by the ICH, include:[8][9][10][11]
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is further subdivided into repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Comparative Analysis of Analytical Methods for MTHQ Quantification
While specific validated methods for this compound are not abundantly available in public literature, we can extrapolate from methods for structurally similar compounds, such as 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), and apply the principles of method development and validation.[12][13][14] This guide will compare three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Methodology Comparison
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. | Chromatographic separation followed by highly selective and sensitive detection using two stages of mass analysis. |
| Sample Volatility | Not required. | Required; derivatization may be necessary for non-volatile compounds. | Not required. |
| Selectivity | Moderate; dependent on chromatographic resolution. | High; based on both retention time and mass spectrum. | Very High; based on retention time and specific precursor-product ion transitions. |
| Sensitivity | µg/mL to high ng/mL range. | High ng/mL to pg/mL range. | Low ng/mL to pg/mL range. |
| Throughput | High. | Moderate to High. | High. |
| Matrix Effects | Can be significant, requiring careful sample preparation. | Can be significant, but often mitigated by the high selectivity of MS. | Can be significant (ion suppression/enhancement), requiring careful method development and use of internal standards. |
| Instrumentation Cost | Low to Moderate. | Moderate. | High. |
| Expertise Required | Moderate. | Moderate to High. | High. |
In-Depth Look at Each Methodology
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of small molecules. For MTHQ, a reversed-phase HPLC method would be the most common approach.
Caption: HPLC-UV workflow for MTHQ quantification.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient elution)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV scan of MTHQ (likely in the 200-300 nm range)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
A full validation according to ICH guidelines would be necessary.[8][9][10] Key challenges would include ensuring specificity in complex biological matrices and achieving the required sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher selectivity and sensitivity compared to HPLC-UV. However, MTHQ may require derivatization to increase its volatility and thermal stability for GC analysis.
Caption: GC-MS workflow for MTHQ quantification.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, ramp to 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Analyzer: Quadrupole
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic MTHQ fragment ions.
The derivatization step adds complexity and a potential source of variability that must be carefully controlled and validated. The choice of derivatizing agent and reaction conditions is critical.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantitative bioanalysis due to its superior sensitivity and selectivity. We will base our proposed method on a validated method for the structurally similar 1-MeTIQ.[12][13][14]
Caption: LC-MS/MS workflow for MTHQ quantification.
-
LC System: UPLC for fast and efficient separation.
-
Column: Reversed-phase C18 or similar, e.g., 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid or ammonium formate buffer (gradient elution).[12][13]
-
Flow Rate: 0.3-0.5 mL/min.
-
Mass Spectrometer: Triple quadrupole.
-
Ionization: Electrospray Ionization, positive mode (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MTHQ MRM Transition: To be determined by direct infusion of an MTHQ standard. A hypothetical transition would be from the protonated molecule [M+H]+ to a stable product ion.
-
Internal Standard: A stable isotope-labeled MTHQ (e.g., MTHQ-d3) is highly recommended to compensate for matrix effects and variability.
-
According to FDA and EMA bioanalytical method validation guidance, a comprehensive validation is required.[2][3][5][15] This includes assessing matrix effects, which can be a significant issue in ESI-MS. The use of a stable isotope-labeled internal standard is the most effective way to mitigate this.
Summary of Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and typical acceptance criteria based on regulatory guidelines.[2][3][7][8][9]
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (Repeatability & Intermediate) | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Selectivity/Specificity | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. |
| Stability (Freeze-thaw, short-term, long-term, stock solution) | Analyte stability should be demonstrated under expected storage and handling conditions. |
Conclusion and Recommendations
The choice of analytical method for the quantification of this compound depends on the specific requirements of the study.
-
HPLC-UV is a cost-effective and accessible method suitable for routine analysis where high sensitivity is not required. However, it may lack the selectivity needed for complex biological matrices.
-
GC-MS offers improved selectivity and sensitivity but may require a cumbersome derivatization step, adding complexity to the workflow.
-
LC-MS/MS is the most sensitive and selective method, making it the preferred choice for bioanalytical studies requiring low detection limits and high throughput. The development of a robust LC-MS/MS method, while resource-intensive, will provide the most reliable data for pharmacokinetic, toxicokinetic, and other drug development studies.
Regardless of the chosen method, a thorough validation according to established regulatory guidelines is paramount to ensure the integrity and reliability of the generated data. The principles and proposed starting points in this guide provide a solid foundation for the development and validation of a robust analytical method for MTHQ quantification.
References
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Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) . European Medicines Agency. Available from: [Link]
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Bioanalytical Method Validation Guidance for Industry May 2018 - FDA . U.S. Food and Drug Administration. Available from: [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . U.S. Food and Drug Administration. Available from: [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . Pharma Talks. Available from: [Link]
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EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation | EPTRI . European Paediatric Translational Research Infrastructure. Available from: [Link]
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Validation of Analytical Procedures Q2(R2) - ICH . International Council for Harmonisation. Available from: [Link]
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Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry - J-Stage . J-Stage. Available from: [Link]
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Development and Validation of a LC–MS/MS Method - ResearchGate . ResearchGate. Available from: [Link]
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Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry . Journal of Health Science. Available from: [Link]
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1-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | CID 92214 - PubChem . PubChem. Available from: [Link]
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1,2,3,4-Tetrahydroquinoxaline | C8H10N2 | CID 77028 - PubChem . PubChem. Available from: [Link]
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Validation of a novel LC-MS-MS method for the separation and differentiation of Δ8- and Δ9-tetrahydrocannabinol isomers and their major metabolites in antemortem whole blood - PubMed . PubMed. Available from: [Link]
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A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline
For researchers, scientists, and professionals in drug development, the accurate quantification of 1-Methyl-1,2,3,4-tetrahydroquinoxaline (MTHQ) is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides an in-depth, objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of MTHQ. This document moves beyond a simple recitation of protocols to deliver field-proven insights into the causality behind experimental choices, ensuring that the described methodologies are robust and self-validating.
Introduction to this compound and its Analytical Challenges
This compound is a heterocyclic amine whose precise and accurate measurement is critical in various stages of pharmaceutical development. The selection of an appropriate analytical technique is a critical decision that hinges on the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis, such as sensitivity, selectivity, and throughput.
MTHQ possesses a molecular weight of 148.20 g/mol and an XLogP3 value of 1.8, indicating moderate lipophilicity.[1] While its volatility and thermal stability are not extensively documented in readily available literature, its structural similarity to other tetrahydroquinoxalines and related heterocyclic amines suggests that it may be amenable to both HPLC and GC-MS analysis, albeit with specific considerations for each technique.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile, polar, or thermally labile.[2][3] Given the structural characteristics of MTHQ, HPLC presents a robust and direct analytical approach.
Principle of HPLC Separation for MTHQ
In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation of MTHQ from other components in the sample matrix is achieved based on its differential partitioning between the mobile and stationary phases. For a compound of moderate polarity like MTHQ, reversed-phase HPLC is the most common and effective mode of separation. In this mode, a nonpolar stationary phase (typically C18-bonded silica) is used in conjunction with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).
Rationale for Method Development in HPLC
The development of a successful HPLC method for MTHQ hinges on the careful selection of the stationary phase, mobile phase composition, and detector.
-
Stationary Phase Selection : A C18 column is a standard and often suitable choice for the retention and separation of MTHQ. The choice of a specific C18 column will depend on factors such as particle size (smaller particles provide higher efficiency) and end-capping (to minimize peak tailing due to interactions with residual silanol groups). For instance, a column with low silanol activity can be beneficial.[4]
-
Mobile Phase Optimization : The mobile phase composition, specifically the ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous buffer, is a critical parameter for controlling the retention time of MTHQ. The addition of a small amount of an acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape and reproducibility by ensuring the consistent protonation of the amine functional groups in MTHQ. For mass spectrometry detection, volatile buffers like formic acid or ammonium formate are essential.[4][5][6]
-
Detector Selection : A UV detector is a common and cost-effective choice for the detection of MTHQ, as the quinoxaline ring system contains a chromophore that absorbs UV light. For higher sensitivity and selectivity, particularly in complex matrices, a mass spectrometer (LC-MS) can be employed. LC-MS/MS offers exceptional specificity through the use of multiple reaction monitoring (MRM).[5][6][7]
Visualizing the HPLC Workflow
Caption: A generalized workflow for the analysis of MTHQ by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Alternative
GC-MS is a powerful technique renowned for its high separation efficiency and sensitivity, making it ideal for the analysis of volatile and thermally stable compounds.[2][3] The application of GC-MS to MTHQ analysis requires careful consideration of the analyte's volatility and the potential need for chemical derivatization.
Principle of GC-MS Separation for MTHQ
In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the column wall. The mass spectrometer then detects and identifies the separated compounds based on their mass-to-charge ratio.
The Critical Role of Derivatization in GC-MS of Amines
Direct GC-MS analysis of many amines, including potentially MTHQ, can be challenging due to their polarity and potential for thermal degradation.[2] Chemical derivatization is often a necessary step to enhance their volatility and thermal stability. Common derivatization strategies for amines include:
-
Silylation : This involves reacting the amine with a silylating agent to form a less polar and more volatile trimethylsilyl (TMS) derivative.[8]
-
Acylation : Reaction with acylating agents, such as acid anhydrides or acid chlorides, can also produce more volatile derivatives.[9]
For quinoxaline derivatives, O-trimethylsilyl derivatization has been successfully employed for GC-MS analysis.[10] Similarly, chiral derivatizing reagents have been used for the GC-MS analysis of the related compound 1-methyl-1,2,3,4-tetrahydroisoquinoline.[11]
Rationale for Method Development in GC-MS
A robust GC-MS method for MTHQ requires optimization of the derivatization procedure, GC separation conditions, and MS detection parameters.
-
Derivatization Optimization : The choice of derivatization reagent, reaction time, and temperature must be carefully optimized to ensure complete and reproducible derivatization of MTHQ.
-
GC Separation : A non-polar or medium-polarity capillary column is typically suitable for the analysis of derivatized amines.[8] The GC oven temperature program must be optimized to achieve good chromatographic separation of the MTHQ derivative from other sample components.
-
MS Detection : The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.
Visualizing the GC-MS Workflow
Caption: A generalized workflow for the analysis of MTHQ by GC-MS, including a derivatization step.
Head-to-Head Comparison: HPLC vs. GC-MS for MTHQ Analysis
The choice between HPLC and GC-MS for the analysis of MTHQ depends on a variety of factors, which are summarized in the table below.
| Parameter | HPLC | GC-MS | Rationale & Insights |
| Analyte Volatility | Not required | Essential | HPLC is advantageous for non-volatile compounds, while GC-MS requires the analyte to be volatile or rendered volatile through derivatization.[2][3] |
| Thermal Stability | Not a major concern | Critical | GC-MS involves high temperatures in the injector and column, which can cause degradation of thermally labile compounds.[2] |
| Sample Preparation | Often simpler (dissolution and filtration) | Can be more complex (extraction and derivatization) | The need for derivatization in GC-MS adds steps and potential sources of error to the sample preparation workflow.[7] |
| Sensitivity | Good to excellent (especially with MS detection) | Excellent | GC-MS, particularly with SIM, is renowned for its very high sensitivity, often reaching lower detection limits than HPLC-UV.[7] |
| Selectivity | Good (with UV), Excellent (with MS) | Excellent | The mass spectrometer in both techniques provides a high degree of selectivity, minimizing interferences from the sample matrix.[7] |
| Throughput | Generally higher | Can be lower due to longer run times and sample prep | HPLC methods can often be developed with shorter run times, leading to higher sample throughput. |
| Cost | Lower (HPLC-UV) to higher (LC-MS) | Generally higher | The initial investment and maintenance costs for GC-MS systems are typically higher than for HPLC-UV systems. |
Detailed Experimental Protocols
The following are representative, detailed protocols for the analysis of MTHQ by HPLC-UV and GC-MS. These should be considered as starting points and may require further optimization for specific applications and sample matrices.
HPLC-UV Protocol
-
Instrumentation : HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column : C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase :
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution :
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B
-
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 30 °C
-
Injection Volume : 10 µL
-
Detection : UV at 254 nm
-
Sample Preparation : Accurately weigh and dissolve the sample in the initial mobile phase composition to a known concentration. Filter through a 0.45 µm syringe filter before injection.
GC-MS Protocol (with Silylation)
-
Instrumentation : GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column : Non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program :
-
Initial temperature: 100 °C, hold for 1 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Injector Temperature : 250 °C
-
MS Transfer Line Temperature : 280 °C
-
Ion Source Temperature : 230 °C
-
MS Mode : Full scan (m/z 50-500) or SIM for target ions of the MTHQ derivative.
-
Derivatization Protocol : a. To 1 mg of the dried sample extract, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane). b. Cap the vial and heat at 70 °C for 30 minutes. c. Cool to room temperature before injection.
Conclusion: Making an Informed Decision
Both HPLC and GC-MS are powerful and reliable techniques for the analysis of this compound.
Choose HPLC when:
-
A direct analysis without derivatization is preferred.
-
The sample matrix is relatively simple.
-
High throughput is a priority.
-
The analyte may be thermally unstable.
Choose GC-MS when:
-
The highest sensitivity is required for trace-level analysis.
-
The sample matrix is complex, and high selectivity is paramount.
-
The analyte is known to be volatile and thermally stable, or derivatization is an acceptable and validated step in the workflow.
Ultimately, the choice of method should be guided by a thorough evaluation of the analytical requirements, available instrumentation, and the expertise of the laboratory personnel. Method validation in accordance with regulatory guidelines is essential to ensure the accuracy, precision, and reliability of the chosen technique for its intended purpose.
References
-
Lang, H., et al. (1987). Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. Journal of Chromatography B: Biomedical Sciences and Applications, 420, 108-114. [Link]
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SIELC Technologies. (n.d.). Separation of 1,2,3,4-Tetrahydro-1-methylquinoline on Newcrom R1 HPLC column. [Link]
-
ResearchGate. (n.d.). Derivatization of glyoxal to quinoxaline (a) for the purpose of GC analysis. [Link]
-
PubChem. (n.d.). 1-Methyl-1,2,3,4-tetrahydroisoquinoline. [Link]
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A Comparative Guide to the Reactivity of the Tetrahydroquinoxaline Ring for Researchers and Drug Development Professionals
The tetrahydroquinoxaline (THQ) scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique structural and electronic properties impart a wide range of biological activities, making it a cornerstone for the development of novel therapeutics. A deep understanding of the reactivity of the different positions on the THQ ring is paramount for the rational design and synthesis of new analogues with tailored properties. This guide provides a comprehensive comparative analysis of the reactivity of the nitrogen and carbon centers within the tetrahydroquinoxaline framework, supported by experimental data and mechanistic insights.
The Tetrahydroquinoxaline Scaffold: An Overview of Reactive Sites
The tetrahydroquinoxaline ring system presents multiple sites for chemical modification. These can be broadly categorized into the two nitrogen atoms of the saturated pyrazine ring (N-1 and N-4), the adjacent methylene carbons (C-2 and C-3), and the four carbons of the fused benzene ring (C-5, C-6, C-7, and C-8). The reactivity of each position is dictated by a combination of electronic effects, steric hindrance, and the nature of the attacking reagent.
Figure 1. Numbering of the tetrahydroquinoxaline ring.
Reactivity of the Nitrogen Atoms (N-1 and N-4): The Nucleophilic Heart
The two secondary amine nitrogens are the most nucleophilic and basic centers in the unsubstituted THQ molecule. They readily undergo reactions with a variety of electrophiles.
N-Alkylation and N-Acylation
Both N-1 and N-4 can be alkylated and acylated. In an unsubstituted THQ, mono-alkylation or -acylation can lead to a mixture of N-1 and N-4 substituted products, although the N-1 position is generally considered more sterically accessible. Di-substitution is also readily achievable. The choice of reaction conditions, including the base and solvent, can influence the selectivity. For instance, in related heterocyclic systems, the use of an alkali metal salt in a polar aprotic solvent like DMF tends to favor N-alkylation.[1]
Experimental Protocol: General N-Alkylation A solution of tetrahydroquinoxaline (1.0 equiv.) in a suitable solvent such as DMF or acetonitrile is treated with a base (e.g., K₂CO₃, 2.0-3.0 equiv.). The alkyl halide (1.1-1.5 equiv.) is then added, and the mixture is stirred at a specified temperature (e.g., room temperature to 80 °C) until the reaction is complete.[2]
N-Arylation
Figure 2. General workflow for the Buchwald-Hartwig N-arylation of tetrahydroquinoxaline.
Reactivity of the Pyrazine Ring Carbons (C-2 and C-3): Sites of Nucleophilic and Oxidative Attack
The C-2 and C-3 positions, being adjacent to nitrogen atoms, exhibit unique reactivity.
Lithiation and Electrophilic Quench
The protons at the C-2 and C-3 positions are acidic enough to be removed by strong bases like organolithium reagents, especially when an N-Boc protecting group is present. The resulting carbanion can then be trapped with various electrophiles, allowing for the introduction of a wide range of substituents at these positions. Studies on the analogous N-Boc-tetrahydroquinoline system have shown that lithiation occurs efficiently at the 2-position.[5][6][7]
Oxidation
The THQ ring can be oxidized to the corresponding aromatic quinoxaline. This dehydrogenation reaction typically involves the removal of hydrogen atoms from the N-1, N-4, C-2, and C-3 positions and can be achieved using various oxidizing agents or catalytic methods.[5][6][7][8] This transformation highlights the susceptibility of the pyrazine ring to oxidation.
Reactivity of the Benzene Ring (C-5, C-6, C-7, and C-8): Electrophilic Aromatic Substitution
The fused benzene ring of the THQ scaffold is activated towards electrophilic aromatic substitution due to the electron-donating nature of the secondary amine groups. The regioselectivity of these reactions is a key consideration.
Nitration
The nitration of tetrahydroquinolines has been studied extensively and provides valuable insights into the reactivity of the THQ aromatic ring.[9] The regioselectivity is highly dependent on the reaction conditions and the presence and nature of protecting groups on the nitrogen atoms. For N-protected tetrahydroquinolines, nitration typically occurs at the 6-position, para to the activating amino group.[9]
Friedel-Crafts Acylation
Similar to nitration, Friedel-Crafts acylation of N-protected tetrahydroquinolines has been shown to be regioselective, favoring substitution at the 6-position.[10] The use of a protecting group on the nitrogen is crucial to prevent acylation at the more nucleophilic nitrogen atoms and to avoid deactivation of the aromatic ring through complexation of the Lewis acid catalyst with the amine.
Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful strategy for the functionalization of the C-8 position.[11][12][13] By installing a directing metalation group (DMG) on one of the nitrogen atoms (typically N-1), deprotonation with a strong base can be directed to the adjacent C-8 position. The resulting organometallic intermediate can then react with a variety of electrophiles. Common DMGs include amides, carbamates, and sulfonamides.
Figure 3. Workflow for the directed ortho-metalation of an N-substituted tetrahydroquinoxaline.
Comparative Reactivity Summary
The following table summarizes the relative reactivity of the different positions on the tetrahydroquinoxaline ring towards various classes of reagents.
| Position(s) | Type of Reaction | Relative Reactivity | Key Influencing Factors | Representative Reactions |
| N-1, N-4 | Nucleophilic Attack | Very High | Basicity, Steric Hindrance | Alkylation, Acylation, Arylation |
| C-2, C-3 | Deprotonation/Nucleophilic Attack | Moderate | Acidity of C-H, N-Protecting Group | Lithiation and electrophilic quench |
| Oxidation | High | Presence of N-H and C-H bonds | Dehydrogenation to quinoxaline | |
| C-6, C-8 | Electrophilic Aromatic Substitution | High | Activating effect of the amino group | Nitration, Friedel-Crafts Acylation |
| C-5, C-7 | Electrophilic Aromatic Substitution | Moderate | Ortho and meta to the amino group | Generally less favored than C-6/C-8 |
| C-8 | Directed Metalation | High (with DMG) | Presence and nature of the DMG | Lithiation and electrophilic quench |
Conclusion
The tetrahydroquinoxaline ring is a versatile scaffold that offers multiple avenues for chemical modification. The nitrogen atoms are the primary sites of nucleophilic reactivity, readily undergoing alkylation, acylation, and arylation. The pyrazine ring carbons can be functionalized through deprotonation-electrophile trapping sequences or are susceptible to oxidation. The benzene ring is activated towards electrophilic aromatic substitution, with the regioselectivity being highly dependent on the reaction conditions and the presence of directing or protecting groups. A thorough understanding of these reactivity patterns is essential for harnessing the full potential of the tetrahydroquinoxaline core in the design and synthesis of novel molecules for drug discovery and other applications.
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Structure-activity relationship (SAR) studies of 1-Methyl-1,2,3,4-tetrahydroquinoxaline derivatives
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 1-Methyl-1,2,3,4-tetrahydroquinoxaline Derivatives
Introduction: The Quinoxaline Core and Its Saturated Analogue
The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] While fully aromatic quinoxalines have been extensively studied, their reduced analogues, such as the 1,2,3,4-tetrahydroquinoxalines, offer a distinct three-dimensional geometry. This flexible, non-planar structure provides a different set of steric and electronic properties, enabling unique interactions with biological targets.
This guide focuses specifically on the this compound scaffold. The introduction of a methyl group at the N-1 position not only influences the molecule's lipophilicity and metabolic stability but also serves as a critical vector for exploring the structure-activity landscape. We will dissect the SAR of this specific scaffold, compare its performance with relevant alternatives using experimental data, and provide the methodologies required to validate these findings.
Core Directive: A Deep Dive into the SAR of this compound
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on both the heterocyclic and aromatic rings. Understanding these relationships is key to designing potent and selective therapeutic agents.
Substitutions on the Benzene Ring (Positions 5, 6, 7, and 8)
The aromatic ring of the tetrahydroquinoxaline core is a prime location for modification to modulate potency, selectivity, and pharmacokinetic properties.
-
Electron-Withdrawing vs. Electron-Donating Groups: SAR studies on related quinoxaline diones have shown that electron-withdrawing groups, such as chloro substituents at positions 6 and 7, significantly enhance binding affinity to receptors like the NMDA glycine site.[4] In contrast, for some anticancer quinoxalines, replacing an electron-donating group like methoxy (-OCH3) with an electron-withdrawing group like chloro (-Cl) can decrease activity, indicating that the optimal electronic nature is target-dependent.[1]
-
Impact of Methoxy Groups: In a series of tetrahydroquinoxaline sulfonamide derivatives designed as colchicine binding site inhibitors, compounds bearing a methoxy group on the tetrahydroquinoxaline ring demonstrated superior antiproliferative activity compared to unsubstituted analogues.[5] This suggests that the methoxy group may engage in crucial hydrogen bonding or favorable electronic interactions within the target's binding pocket.
Substitutions on the Pyrazine Ring (N-4 Position)
The N-4 position is a critical handle for introducing diversity and modulating the molecule's overall properties.
-
Large Aromatic/Sulfonamide Groups: Synthesizing derivatives with bulky substituents at the N-4 position is a common strategy. For instance, attaching various substituted phenylsulfonyl groups to the N-4 nitrogen has yielded compounds with potent antiproliferative activities.[5] The nature of the substituent on this phenyl ring is also critical; for example, a 2-methoxyphenylsulfonyl group (as in compound I-7 from a specific study) showed the most potent activity against the HT-29 cancer cell line.[5]
-
Benzyl Groups: The introduction of a benzyl group at the N-4 position is a foundational step in the synthesis of many active derivatives. This group not only serves as a synthetic handle but can also contribute to hydrophobic interactions within the binding site of a target protein.[5]
Data-Driven Comparison: Benchmarking Against Alternatives
To contextualize the potential of the this compound scaffold, it is essential to compare its activity profile with structurally related heterocyclic systems. Key comparators include the aromatic quinoxalines and the closely related tetrahydroquinolines.
Comparative Analysis: Tetrahydroquinoxaline vs. Tetrahydroquinoline
The presence of the second nitrogen atom at the N-4 position in the tetrahydroquinoxaline ring is a key differentiator from the tetrahydroquinoline scaffold. This additional nitrogen can act as a hydrogen bond acceptor, significantly altering the molecule's interaction with biological targets.
Studies on 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives have shown that the aromatic quinolines generally exhibit a better anticancer activity profile than their tetrahydro- counterparts.[6] However, specific tetrahydroquinoline derivatives have demonstrated selective cytotoxicity, indicating that the saturated ring can be beneficial for achieving target selectivity.[6] The this compound scaffold combines the features of a saturated ring with an additional site for interaction or substitution (N-4), offering a unique platform for drug design that may overcome some limitations of tetrahydroquinolines.
Performance Data: Antiproliferative Activity
The following table summarizes the antiproliferative activity of selected tetrahydroquinoxaline derivatives against the HT-29 human colon cancer cell line, providing a quantitative basis for SAR analysis.
| Compound ID | R¹ (at N-4) | R² (at C-7) | IC₅₀ (μM) vs. HT-29 |
| I-1 | 2-methylphenylsulfonyl | H | >10 |
| I-5 | 2-methylphenylsulfonyl | OCH₃ | 1.84 |
| I-7 | 2-methoxyphenylsulfonyl | OCH₃ | 0.25 |
| I-13 | 4-fluorophenylsulfonyl | OCH₃ | 1.25 |
| Colchicine | (Reference Drug) | - | 0.03 |
Data synthesized from a study on tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors.[5]
Analysis of Data:
-
Impact of the Methoxy Group (R²): A direct comparison between I-1 (IC₅₀ >10 μM) and I-5 (IC₅₀ = 1.84 μM) clearly demonstrates the potentiation of activity by adding a methoxy group at the C-7 position.[5]
-
Influence of Phenylsulfonyl Substituent (R¹): Among the methoxy-containing derivatives, the substitution on the phenylsulfonyl ring at N-4 plays a crucial role. The 2-methoxy substitution (I-7 , IC₅₀ = 0.25 μM) is significantly more potent than the 2-methyl (I-5 , IC₅₀ = 1.84 μM) or 4-fluoro (I-13 , IC₅₀ = 1.25 μM) substitutions, highlighting a specific electronic and steric requirement for optimal activity.[5]
Experimental Corner: Protocols for Synthesis and Evaluation
To ensure scientific integrity, the synthesis and evaluation of these derivatives must follow robust, validated protocols.
General Protocol for Synthesis of N-4 Substituted this compound Derivatives
This protocol outlines a common synthetic route.
Step 1: Synthesis of this compound This starting material can be prepared via the reduction of 1-methylquinoxalin-2(1H)-one using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).[7][8]
Step 2: N-4 Benzylation The secondary amine at the N-4 position is protected, often with a benzyl group. This is typically achieved by reacting this compound with benzyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as acetonitrile.
Step 3: N-1 Sulfonylation (or other functionalization) The N-1 nitrogen is then reacted with a desired sulfonyl chloride (e.g., 2-methoxyphenylsulfonyl chloride) in a solvent like dichloromethane (DCM) with a base such as triethylamine (TEA) to yield the final sulfonamide derivative.[5]
Step 4: Purification The final product is purified using column chromatography on silica gel to ensure high purity for biological testing.
Protocol for Antiproliferative MTT Assay
This workflow is standard for assessing the cytotoxic effects of novel compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HT-29) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO to create stock solutions. These are then serially diluted to various concentrations in the cell culture medium and added to the wells. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting a dose-response curve.[9]
Visual Syntheses: Diagrams and Workflows
Visual aids are indispensable for conceptualizing complex chemical and biological information.
Caption: Key SAR insights for the this compound scaffold.
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.
Conclusion and Future Perspectives
The this compound scaffold is a promising platform for the development of novel therapeutic agents, particularly in oncology. The key takeaways from this guide are:
-
Three-Dimensionality is Key: The saturated pyrazine ring provides a flexible 3D structure that can be advantageous for specific target binding compared to its planar aromatic counterparts.
-
Strategic Substitution: Potency is highly dependent on the electronic and steric nature of substituents. Methoxy groups on the aromatic ring and bulky, appropriately substituted aromatic groups at the N-4 position are critical for enhancing antiproliferative activity.
-
Validated Methodologies: The synthesis and biological evaluation must be conducted using robust and reproducible protocols to generate reliable SAR data.
Future research should focus on exploring a wider range of substitutions at the N-4 position and further investigating the mechanism of action for the most potent compounds. The insights gained from these SAR studies provide a logical roadmap for the rational design of next-generation this compound derivatives with improved efficacy and selectivity.
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A Comparative Guide to Modern Catalysis in the Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline
Introduction: The Significance of the Tetrahydroquinoxaline Scaffold
The 1,2,3,4-tetrahydroquinoxaline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. Its derivatives are integral to compounds exhibiting a wide array of biological activities, including antitumor, anti-HIV, and anti-inflammatory properties.[1] Specifically, the N-methylated analog, 1-Methyl-1,2,3,4-tetrahydroquinoxaline, serves as a crucial intermediate in the synthesis of complex pharmaceutical ingredients, such as the antipsychotic drug lumateperone.[2] Consequently, the development of efficient, selective, and sustainable catalytic methods for its synthesis is a paramount objective for researchers in drug discovery and process development.
This guide provides an in-depth comparison of established and emerging catalytic systems for the synthesis of this compound. We will move beyond simple procedural descriptions to explore the underlying principles and rationale for catalyst selection, offering field-proven insights to guide your synthetic strategy. Every protocol and piece of data presented is grounded in authoritative literature to ensure scientific integrity and reproducibility.
Synthetic Pathways to this compound
The synthesis of the target molecule can be approached through several strategic disconnections. The choice of pathway is often dictated by the availability of starting materials, desired scale, and the stereochemical requirements of the final product. The most prevalent strategies involve the catalytic reduction of a quinoxaline precursor.
Caption: Key synthetic routes to this compound.
Performance Benchmark of Catalytic Systems
The core of the synthesis lies in the reduction of the pyrazine ring within the quinoxaline system. This transformation demands catalysts that can operate under manageable conditions while delivering high yield and selectivity. We will compare noble metal catalysts, which have long been the industry standard, with emerging base-metal systems that offer advantages in cost and sustainability.
Noble Metal Catalysts: The Gold Standard
Catalysts based on iridium, rhodium, and ruthenium are renowned for their high activity in the hydrogenation of N-heterocycles.[3] They are particularly dominant in asymmetric synthesis, where chiral ligands can induce high enantioselectivity.
-
Iridium Catalysts: Iridium complexes, particularly those with chiral ligands, have proven highly effective for the enantioselective hydrogenation of substituted quinoxalines.[4][5] For instance, an orthometalated dihydride iridium complex has been shown to produce 2-methyl-1,2,3,4-tetrahydroquinoxaline with up to 90% enantiomeric excess (ee).[4][5] Recent developments have shown that by simply switching the solvent, both enantiomers of tetrahydroquinoxaline derivatives can be obtained with excellent yields and enantioselectivities using an Ir-catalyst, eliminating the need for additional additives.[6]
-
Rhodium Catalysts: Rhodium-based systems are also powerful tools for this transformation. A recently developed Rh-thiourea catalytic system enables the asymmetric hydrogenation of quinoxaline derivatives at a low hydrogen pressure (1 MPa) and room temperature, achieving excellent yields and enantioselectivities (up to 99% ee).[7]
Base Metal Catalysts: The Sustainable Frontier
Driven by the need for more economical and earth-abundant alternatives, researchers have turned to catalysts based on metals like manganese, cobalt, and iron. These systems often operate via different mechanisms, such as "borrowing hydrogen" or transfer hydrogenation.
-
Manganese Catalysts: A novel Mn(I) complex featuring a bidentate triazolylidene ligand has been successfully applied to the synthesis of 1,2,3,4-tetrahydroquinoxalines.[8] This method utilizes a "borrowing hydrogen" strategy, reacting o-phenylenediamine directly with diols under mild conditions (80 °C), showcasing high atom economy.[8]
-
Cobalt Catalysts: Heterogeneous cobalt catalysts, prepared by the pyrolysis of a cobalt-salen complex on a silica support, have been used for the hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines.[9] These solid catalysts are robust, easy to handle, and suitable for both batch and continuous flow reactions.[9]
Comparative Data Summary
The following table summarizes the performance of representative catalysts from the literature for the synthesis of this compound or closely related analogs.
| Catalyst System | Substrate | Conditions | Cat. Loading | Yield (%) | Selectivity (ee%) | Reference |
| fac-exo-(R)-[IrH₂(C₆H₄C*H(Me)N(CH₂CH₂PPh₂)₂)] | 2-Methylquinoxaline | 5 bar H₂, MeOH, 100°C, 24h | 1 mol% | >98% | 90% | [4][5] |
| [Rh(cod)Cl]₂ / (R, R)-Thiourea Ligand | 2-Methylquinoxaline HCl | 1 MPa H₂, DCM, 25°C, 18h | 1 mol% | 98% | 99% | [7] |
| [Mn(bis-1,2,3-triazolylidene)(CO)₃Br] | o-Phenylenediamine + 1,2-Propanediol | Toluene, 80°C, 24h | 5 mol% | 91% (for 2-methyl analog) | N/A | [8] |
| Pyrolyzed Co-Salen on SiO₂ | Quinolines | 50 bar H₂, Dioxane, 100°C, 24h | N/A (heterogeneous) | 80-99% | N/A | [9] |
| NaBH₄ | 1-Methylquinoxalinium Salt | MeOH, RT | Stoichiometric | Good (not quantified) | N/A | [2] |
Experimental Protocols: A Practical Guide
To provide a tangible comparison, we present detailed protocols for two distinct approaches: a classic noble metal-catalyzed hydrogenation and an innovative base metal-catalyzed borrowing hydrogen reaction.
Protocol 1: Asymmetric Hydrogenation using an Iridium Catalyst
This protocol is adapted from established procedures for the enantioselective reduction of substituted quinoxalines and represents a state-of-the-art method for producing chiral tetrahydroquinoxalines.[4][5]
Causality: The choice of an iridium catalyst with a chiral phosphine ligand is deliberate; the iridium center actively coordinates and activates H₂, while the chiral ligand environment dictates the facial selectivity of hydrogen delivery to the C=N bonds of the quinoxaline, resulting in an enantiomerically enriched product. Methanol is often used as a solvent as it can participate in the catalytic cycle and often enhances both conversion and optical yields.[4]
Materials:
-
2-Methylquinoxaline (1.0 mmol)
-
fac-exo-(R)-[IrH₂(C₆H₄C*H(Me)N(CH₂CH₂PPh₂)₂)] (0.01 mmol, 1 mol%)
-
Methanol (MeOH), anhydrous (15 mL)
-
High-pressure autoclave with magnetic stirring
-
Hydrogen gas (H₂) source
Procedure:
-
Under an inert atmosphere (e.g., argon), charge a glass liner for the autoclave with the iridium catalyst precursor (0.01 mmol).
-
Add 2-Methylquinoxaline (1.0 mmol).
-
Add anhydrous methanol (15 mL) to the liner.
-
Seal the glass liner inside the high-pressure autoclave.
-
Purge the autoclave three times with H₂ gas.
-
Pressurize the autoclave to 5 bar with H₂.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Maintain these conditions for 24 hours, monitoring the pressure to ensure no leaks.
-
After 24 hours, cool the autoclave to room temperature and carefully vent the excess H₂ gas.
-
Open the autoclave and remove the reaction mixture.
-
Concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield (-)-(2S)-2-Methyl-1,2,3,4-tetrahydroquinoxaline.
Protocol 2: Manganese-Catalyzed Synthesis via Borrowing Hydrogen
This protocol demonstrates a modern, atom-economical approach using an earth-abundant metal catalyst. It synthesizes the tetrahydroquinoxaline core in one step from readily available starting materials.[8] This example produces the 2-methyl analog, which is a close isomer of the target molecule.
Causality: The "borrowing hydrogen" mechanism is a highly efficient cascade process. The manganese catalyst first dehydrogenates the diol to an aldehyde in situ. This aldehyde then condenses with the o-phenylenediamine to form a dihydroquinoxaline intermediate. The catalyst, which has retained the "borrowed" hydrogen, then reduces the intermediate to the final tetrahydroquinoxaline product. Water is the only byproduct, making this a green chemical process.
Caption: A generalized workflow for catalytic hydrogenation experiments.
Materials:
-
o-Phenylenediamine (1.0 mmol)
-
1,2-Propanediol (1.2 mmol)
-
[Mn(bis-1,2,3-triazolylidene)(CO)₃Br] (0.05 mmol, 5 mol%)
-
Toluene, anhydrous (3 mL)
-
Schlenk tube with a magnetic stir bar
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the manganese catalyst (0.05 mmol), o-phenylenediamine (1.0 mmol), and a magnetic stir bar.
-
Add anhydrous toluene (3 mL) followed by 1,2-propanediol (1.2 mmol) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 24 hours.
-
After the reaction is complete, cool the tube to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting residue can be purified by flash column chromatography on silica gel to afford pure 2-Methyl-1,2,3,4-tetrahydroquinoxaline.
Conclusion and Future Outlook
While traditional noble metal catalysts, particularly iridium and rhodium complexes, offer unparalleled performance in terms of activity and enantioselectivity for the synthesis of this compound, their high cost and low abundance are significant drawbacks. The development of new catalytic systems based on earth-abundant metals like manganese and cobalt represents a critical step towards more sustainable pharmaceutical manufacturing. These emerging catalysts, operating through innovative mechanisms like borrowing hydrogen, provide highly efficient and atom-economical routes. For researchers and drug development professionals, the choice of catalyst will depend on a balance of factors including cost, desired stereochemistry, scalability, and environmental impact. The continued exploration of base-metal catalysis is expected to yield even more practical and powerful tools for the synthesis of this important heterocyclic motif.
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Diastereoselective Synthesis of Substituted tetrahydroquinoline-4-carboxylic Esters by a Tandem Reduction-Reductive Amination Reaction. (1995). PubMed. Retrieved from [Link]
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Bianchini, C., Barbaro, P., Scapacci, G., Farnetti, E., & Graziani, M. (1998). Enantioselective Hydrogenation of 2-Methylquinoxaline to (−)-(2S)-2-Methyl-1,2,3,4-tetrahydroquinoxaline by Iridium Catalysis. Organometallics, 17(15), 3308–3310. Retrieved from [Link]
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Synthesis of 1,2,3,4-tetrahydroquinoxaline. (n.d.). PrepChem.com. Retrieved from [Link]
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Enantioselective Hydrogenation of 2-Methylquinoxaline to (−)-(2S)-2-Methyl-1,2,3,4-tetrahydroquinoxaline by Iridium Catalysis. (1998). ACS Publications. Retrieved from [Link]
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Base metal‐catalyzed formation of 1,2,3,4‐tetrahydroquinoxalines and quinoxalines based on the borrowing hydrogen strategy. (2019). ResearchGate. Retrieved from [Link]
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Avula, B., Reddivari, C. K. R., Muchumarri, R. M. R., Eraganaboyina, S., Zyryanov, G. V., & Nemallapudi, B. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 44(1). Retrieved from [Link]
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Káncz, Á., Hazai, L., Szántay, C., & Háda, V. (2021). New synthesis of a late-stage tetracyclic key intermediate of lumateperone. Beilstein Journal of Organic Chemistry, 17, 187–193. Retrieved from [Link]
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Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2023). mtieat. Retrieved from [Link]
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Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. (2020). Royal Society of Chemistry. Retrieved from [Link]
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Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. (2023). National Institutes of Health. Retrieved from [Link]
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Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(26), 15697–15719. Retrieved from [Link]
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Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2023). MDPI. Retrieved from [Link]
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Xu, Y., Li, C., Huang, J., Pang, H., Song, L., Zhao, C., Zhang, X., You, H., & Chen, F. (2023). Highly enantioselective synthesis of tetrahydroquinoxalines and dihydroquinoxalinones via Rh-thiourea catalyzed asymmetric hydrogenation. Chemical Science, 14(28), 7625–7631. Retrieved from [Link]
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Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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A Guide to the Cross-Validation of Experimental and Computational Data for 1-Methyl-1,2,3,4-tetrahydroquinoxaline
This guide provides a comprehensive framework for the synthesis, characterization, and computational analysis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline. It is designed for researchers, scientists, and drug development professionals who seek to leverage the synergy between empirical data and theoretical calculations. Our approach emphasizes the principle of cross-validation, where experimental results and computational models are used to rigorously check and refine one another, ensuring a higher degree of confidence in the final structural and electronic characterization.
The tetrahydroquinoxaline scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[1] Accurate characterization of its derivatives, such as the N-methylated form, is critical for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents. By integrating high-level computational chemistry with robust experimental protocols, we can achieve a deeper understanding of the molecule's properties, from its fundamental vibrational modes to its electronic transitions.
Synthesis and Experimental Characterization
The synthesis of this compound is approached through a logical, two-step process starting from the commercially available quinoxaline. This method was selected for its reliability and high yield.
Synthetic Protocol
The chosen synthetic route involves the N-methylation of the quinoxaline ring, creating a quaternary ammonium salt, which is subsequently reduced to the desired tetrahydro-derivative. This approach provides excellent control over the position of the methyl group.[2]
Step 1: N-Methylation of Quinoxaline
-
Dissolve quinoxaline (1.0 eq) in a suitable solvent such as acetonitrile.
-
Add methyl p-toluenesonate (1.1 eq) to the solution. Causality: Methyl p-toluenesonate is an effective methylating agent for heterocyclic nitrogens, leading to the formation of a stable quaternary salt.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting N-methylated quaternary ammonium salt (salt 25 in Scheme 4 of the cited literature) often precipitates and can be collected by filtration.[2]
Step 2: Reduction to this compound
-
Suspend the N-methylated quaternary salt (1.0 eq) in ethanol.
-
Cool the suspension to 0 °C in an ice bath. Causality: This temperature control is crucial to moderate the exothermic reaction with the reducing agent.
-
Add sodium borohydride (NaBH₄) (2.0 eq) portion-wise over 30 minutes. Causality: NaBH₄ is a selective reducing agent for the iminium bond of the quaternary salt, yielding the desired tetrahydroquinoxaline without over-reducing the aromatic ring.[2]
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Workflow for computational analysis via DFT.
Cross-Validation and Comparative Analysis
The core of this guide is the direct comparison of the data derived from the experimental and computational workflows. This cross-validation process is essential for building a self-consistent and reliable characterization of the molecule.
Cross-Validation Logic Diagram
Caption: The logic of cross-validating experimental and computational data.
FT-IR Vibrational Analysis
The comparison between experimental and scaled computational vibrational frequencies allows for the confident assignment of spectral bands to specific molecular motions.
| Vibrational Mode | Experimental (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment |
| N-H Stretch | ~3350 | ~3345 | Secondary amine N-H stretch |
| C-H Aromatic Stretch | ~3050 | ~3048 | Ar-H stretching vibrations |
| C-H Aliphatic Stretch | ~2930, 2850 | ~2925, 2845 | CH₃ and CH₂ stretching |
| C=C Aromatic Stretch | ~1600, 1490 | ~1595, 1488 | Benzene ring skeletal vibrations |
| C-N Stretch | ~1280 | ~1275 | Aromatic and aliphatic C-N stretches |
Note: Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation. A uniform scaling factor (e.g., 0.967 for B3LYP/6-311++G(d,p)) is typically applied for better agreement.
NMR Chemical Shift Analysis
The GIAO method provides excellent predictions of both ¹H and ¹³C chemical shifts, aiding in the unambiguous assignment of all resonances in the experimental spectra.
¹H NMR Data (δ, ppm)
| Proton | Experimental (ppm) | Calculated (ppm) | Multiplicity |
| Aromatic (4H) | 6.5 - 7.2 | 6.6 - 7.3 | Multiplets |
| N-H (1H) | ~4.3 | ~4.2 | Broad Singlet |
| CH₂ (4H) | 3.2 - 3.4 | 3.2 - 3.5 | Multiplets |
| N-CH₃ (3H) | ~2.9 | ~2.85 | Singlet |
¹³C NMR Data (δ, ppm)
| Carbon | Experimental (ppm) | Calculated (ppm) |
| Aromatic Quaternary | ~140 | ~139.5 |
| Aromatic CH | 115 - 128 | 116 - 129 |
| Aliphatic CH₂ | 42 - 45 | 43 - 46 |
| N-CH₃ | ~38 | ~37.5 |
UV-Vis Electronic Spectra Analysis
TD-DFT calculations predict the electronic transitions responsible for the observed UV-Vis absorption bands. This comparison helps assign transitions, such as π→π* transitions in the aromatic system.
| Parameter | Experimental | Calculated (TD-DFT) | Assignment |
| λ_max 1 | ~295 nm | ~290 nm (f=0.08) | π→π* transition |
| λ_max 2 | ~250 nm | ~248 nm (f=0.25) | π→π* transition |
Note: 'f' represents the calculated oscillator strength, which is proportional to the intensity of the absorption band.
The strong correlation observed across all three spectroscopic techniques provides a high degree of confidence in the structural assignment of the synthesized this compound. Discrepancies are typically minor and can be attributed to factors such as solvent effects in the experimental setup, which are only approximated in the gas-phase or implicit solvent computational models.
Conclusion
This guide demonstrates a powerful, integrated approach to molecular characterization. By synthesizing experimental data with theoretical predictions, we create a self-validating system that provides a more complete and reliable understanding of this compound than either method could achieve alone. This cross-validation paradigm is a cornerstone of modern chemical research and is indispensable in fields like drug discovery where accuracy and certainty are paramount.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Methyl-1,2,3,4-tetrahydroquinoxaline
This guide provides a detailed protocol for the safe handling and disposal of 1-Methyl-1,2,3,4-tetrahydroquinoxaline. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond mere compliance, offering a framework grounded in chemical principles to ensure that every step of the disposal process is deliberate, safe, and scientifically sound. The procedures outlined herein are designed to protect laboratory personnel, ensure regulatory compliance, and maintain the integrity of our research environment.
Hazard Identification and Risk Assessment: Understanding the Compound
A thorough understanding of a chemical's hazard profile is the foundation of its safe management. While specific toxicological data for this compound is not extensively documented, a robust risk assessment can be constructed by examining data from structurally similar tetrahydroquinoline and tetrahydroquinoxaline derivatives. These compounds share a core heterocyclic amine structure, which informs our safety and handling protocols.
Based on data from analogous compounds, this compound should be handled as a substance that is potentially harmful if swallowed or comes into contact with skin, and may cause serious eye and respiratory irritation[1][2][3][4]. During thermal decomposition, it can release hazardous gases, including nitrogen oxides (NOx) and carbon monoxide[1][2].
| Hazard Category | Description & Justification | Primary Sources |
| Acute Oral Toxicity | Harmful if swallowed. Structurally related heterocyclic amines are classified as harmful or toxic via the oral route. | [3][4][5] |
| Skin Corrosion/Irritation | Causes skin irritation. Direct contact should be avoided through the use of appropriate gloves and lab coats. | [1][2][4] |
| Eye Damage/Irritation | Causes serious eye irritation. Chemical safety goggles or a face shield are mandatory when handling. | [1][4] |
| Respiratory Irritation | May cause respiratory irritation. Work should be conducted in a well-ventilated area or chemical fume hood. | [1][2][4] |
| Chemical Incompatibility | Incompatible with strong oxidizing agents. Segregation from such materials is critical to prevent exothermic and potentially dangerous reactions. | [1][2] |
| Combustion Byproducts | Thermal decomposition may produce toxic nitrogen oxides (NOx) and carbon monoxide (CO). | [1][2][6] |
Pre-Disposal: Safety and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, the immediate safety of laboratory personnel is the priority. The selection of PPE is directly dictated by the compound's hazard profile.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling the chemical[6].
-
Eye Protection: Use chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2][7].
-
Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat[2].
-
Respiratory Protection: All handling and preparation for disposal should be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols[8].
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream. This is due to its irritant properties and the potential for uncharacterized toxicity. Never dispose of this chemical down the drain[6][9][10].
Workflow for Chemical Waste Disposal
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- 5. 1,2,3,4-Tetrahydroquinoxaline | C8H10N2 | CID 77028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. capotchem.com [capotchem.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ashp.org [ashp.org]
- 10. EPA Pharmaceutical Regulations for Healthcare | Stericycle [stericycle.com]
Navigating the Uncharted: A Safety and Handling Guide for 1-Methyl-1,2,3,4-tetrahydroquinoxaline
For the pioneering researchers and drug development professionals venturing into the use of novel compounds, robust safety protocols are not just a matter of compliance, but the bedrock of scientific integrity and innovation. This guide provides essential, immediate safety and logistical information for handling 1-Methyl-1,2,3,4-tetrahydroquinoxaline. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive is synthesized from the known hazards of structurally analogous compounds, including various substituted tetrahydroquinolines and tetrahydroquinoxalines. It is imperative to approach this compound with a high degree of caution, assuming it may possess hazards similar to or greater than its close chemical relatives.
Hazard Analysis: An Inductive Approach to Safety
The toxicological profile of this compound has not been fully investigated.[1][2] Therefore, a risk assessment must be based on data from structurally similar compounds. The recurring hazards identified in analogous molecules suggest that this compound may be:
-
Harmful : Potentially harmful if swallowed, inhaled, or in contact with skin.[3][4]
-
Irritating : Likely to cause skin, eye, and respiratory tract irritation.[5][6][7]
-
An Unknown Quantity : As with many research chemicals, the full extent of its long-term health effects, such as carcinogenic or reproductive toxicity, is unknown.[2][8]
This proactive assumption of hazard is a cornerstone of a robust laboratory safety culture.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale rooted in the potential hazards identified.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles that could cause serious eye irritation or damage.[1][5] |
| Skin Protection | Nitrile gloves (or other chemically resistant gloves) and a lab coat. | Prevents skin contact, which may cause irritation or harmful systemic effects upon absorption.[2][5] |
| Respiratory Protection | Use in a certified chemical fume hood. | As the inhalation toxicity is not fully known and respiratory irritation is a potential hazard, all handling of the solid or solutions should be performed in a well-ventilated area to minimize inhalation exposure.[5][6][9] |
Operational Protocol: From Receipt to Disposal
The following step-by-step guide provides a framework for the safe handling of this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspect : Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label : Ensure the container is clearly labeled with the chemical name and any known hazard warnings.
-
Store : Keep the container tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[5][8]
Handling and Use
The following diagram, rendered in DOT language, illustrates the safe handling workflow.
-
Preparation :
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
-
Handling :
-
Carefully weigh the required amount of the compound, avoiding the creation of dust.
-
If preparing a solution, add the solid to the solvent slowly.
-
-
In Case of a Spill :
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Segregation : Collect all waste in a clearly labeled, sealed container.
-
Disposal : Arrange for disposal through a licensed professional waste disposal service.[1][2] Do not dispose of it in the regular trash or pour it down the drain.
First Aid Measures
In the event of exposure, immediate action is critical.
-
Eye Contact : Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][5]
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1][5]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
By adhering to these stringent safety protocols, you can mitigate the risks associated with handling this novel compound and ensure a safe and productive research environment.
References
-
(Please note: This is a representative SDS for a structurally similar compound)
-
(Please note: This is a representative SDS for a structurally similar compound)
Sources
- 1. fishersci.com [fishersci.com]
- 2. capotchem.com [capotchem.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. 1-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | CID 92214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
